Technical Documentation Center

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

The following technical guide details the synthesis of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., JNK, p38 MAPK pathways). This guide prioritizes a convergent, sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., JNK, p38 MAPK pathways).

This guide prioritizes a convergent, scalable "Process Chemistry" route over transient discovery methods, ensuring high regiocontrol and material throughput.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 3,4-disubstituted pyrazole core.[1] The primary synthetic challenge is introducing the electron-donating 4-butyloxy group while maintaining the regiochemical integrity of the 3-pyridyl moiety.

Direct alkylation of a pre-formed 4-hydroxypyrazole scaffold often suffers from competing N-alkylation and O-alkylation, leading to difficult separations. Therefore, this protocol utilizes a De Novo Cyclization Strategy (Route A). This approach constructs the pyrazole ring already containing the alkoxy substituent, derived from an acyclic precursor.

Retrosynthetic Logic
  • Target Disconnection: The C-N bonds of the pyrazole ring.[2]

  • Precursor: A

    
    -keto ester functionalized with an 
    
    
    
    -alkoxy group.
  • Key Transformation: Claisen condensation of a pyridine ester with an alkoxy-acetate, followed by hydrazine cyclization and reductive deoxygenation.

Retrosynthesis Target Target: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Inter1 Intermediate 1: 5-Chloro-4-butoxy-3-(pyridin-3-yl)-1H-pyrazole Target->Inter1 Hydrodechlorination (Pd/C, H2) Inter2 Intermediate 2: 4-Butoxy-3-(pyridin-3-yl)-1H-pyrazol-5-ol Inter1->Inter2 Chlorination (POCl3) Precursors Starting Materials: Ethyl Nicotinate + Ethyl 2-butoxyacetate Inter2->Precursors 1. Claisen Condensation 2. Hydrazine Cyclization

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via acyclic assembly.

Detailed Synthetic Protocol

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesize Ethyl 2-butoxy-3-oxo-3-(pyridin-3-yl)propanoate.

The synthesis begins with a crossed Claisen condensation. Unlike standard Claisen reactions, the


-alkoxy group on the acetate reduces the acidity of the 

-protons, requiring a strong, non-nucleophilic base like LiHMDS or Sodium Hydride (NaH) to drive the enolate formation effectively.

Reagents:

  • Ethyl Nicotinate (1.0 eq)

  • Ethyl 2-butoxyacetate (1.2 eq)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Enolate Formation: To a flame-dried 3-neck flask under Argon, charge NaH (1.5 eq) and wash with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Addition: Cool to 0°C. Add Ethyl 2-butoxyacetate (1.2 eq) dropwise over 30 minutes. The solution will bubble (H₂ gas evolution); stir for 1 hour to ensure complete enolate formation.

  • Condensation: Add Ethyl Nicotinate (1.0 eq) dissolved in THF dropwise.

  • Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show consumption of the nicotinate.

  • Workup: Quench carefully with saturated NH₄Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude

    
    -keto ester is often used directly, but can be purified via flash chromatography (SiO₂, Hexane/EtOAc gradient).
    
Phase 2: Pyrazole Cyclization

Objective: Synthesize 4-Butoxy-3-(pyridin-3-yl)-1H-pyrazol-5-ol.

Protocol:

  • Dissolve the

    
    -keto ester from Phase 1 in Ethanol (0.5 M concentration).
    
  • Add Hydrazine Hydrate (80%, 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 3 hours. A precipitate often forms (the pyrazolone).

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol and diethyl ether.

  • Data Check: ¹H NMR should show the disappearance of the ethyl ester signals and the appearance of a broad OH/NH signal.

Phase 3: Aromatization via Deoxygenation

Objective: Convert the 5-hydroxy group to a hydride to yield the final 3,4-disubstituted pyrazole.

This is a two-step "one-pot" equivalent sequence: Chlorination followed by Hydrogenolysis.

Step 3A: Chlorination

  • Suspend the pyrazol-5-ol in POCl₃ (Phosphorus Oxychloride, 5–10 vol).

  • Add a catalytic amount of N,N-Dimethylaniline or DMF (catalyst).

  • Reflux (105°C) for 2–4 hours until the solid dissolves and reaction is complete.

  • Quench: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/NaHCO₃ (Caution: Exothermic). Extract with DCM.[3]

  • Product: 5-Chloro-4-butoxy-3-(pyridin-3-yl)-1H-pyrazole.

Step 3B: Hydrodechlorination

  • Dissolve the chloro-intermediate in MeOH or EtOAc.

  • Add Sodium Acetate (2.0 eq) as an HCl scavenger.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

  • Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

Data Summary & Process Parameters

ParameterPhase 1 (Condensation)Phase 2 (Cyclization)Phase 3 (Reduction)
Key Reagent NaH / LiHMDSHydrazine HydrateH₂ / Pd/C
Solvent THF (Anhydrous)EthanolMethanol
Temperature 0°C

65°C
78°C (Reflux)25°C
Critical Control Moisture exclusion (Argon)Stoichiometry of HydrazineH₂ Pressure / Safety
Typical Yield 65–75%80–90%70–85%

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Aromatization Start Ethyl Nicotinate + Ethyl 2-butoxyacetate Condense Claisen Condensation (NaH, THF) Start->Condense KetoEster Beta-Keto Ester Intermediate Condense->KetoEster Hydrazine Hydrazine Hydrate (EtOH, Reflux) KetoEster->Hydrazine Pyrazolone Pyrazol-5-ol Precipitate Hydrazine->Pyrazolone Chlorinate POCl3 (Reflux) Pyrazolone->Chlorinate ChloroInt 5-Cl-Intermediate Chlorinate->ChloroInt Hydrogen H2, Pd/C (Dechlorination) ChloroInt->Hydrogen Final FINAL PRODUCT 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Hydrogen->Final

Figure 2: Step-by-step process flow from raw materials to purified API intermediate.[4]

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: In Phase 1, self-condensation of ethyl 2-butoxyacetate can occur.

  • Solution: Ensure Ethyl 2-butoxyacetate is added slowly to the base to form the enolate quantitatively before adding the electrophile (Ethyl Nicotinate). Alternatively, use LiHMDS at -78°C for kinetic control.

Tautomerism in Analysis
  • Observation: The NMR of the intermediate pyrazol-5-ol may look complex due to keto-enol tautomerism (CH-CO vs C=C-OH).

  • Validation: Use LC-MS to confirm the mass [M+H]⁺. The tautomers will converge to the single chlorinated species in Phase 3A.

Safety Note: POCl₃
  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Quenching must be performed by slowly adding the reaction mixture to ice, never the reverse.

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Describes the foundational scaffold and Suzuki coupling approaches for pyrazolyl-pyridines).

  • Arkivoc. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." (Provides relevant conditions for handling alkoxy-substituted heterocycles).

  • MDPI. "Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines." (Illustrates hydrazine condensation mechanics with beta-keto esters).

  • Organic Chemistry Portal. "Pyrazoles." (General methodologies for pyrazole construction including Knorr synthesis).

Sources

Exploratory

Characterization of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine: A Technical Guide

This guide details the technical characterization of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a critical scaffold in the development of kinase inhibitors, particularly targeting p38 mitogen-activated protein kinase (MAP...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical characterization of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a critical scaffold in the development of kinase inhibitors, particularly targeting p38 mitogen-activated protein kinase (MAPK).

Executive Summary

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a specific subclass of 4-alkoxy-3-heteroarylpyrazoles. In medicinal chemistry, this scaffold is engineered to function as an ATP-competitive inhibitor. The pyridine nitrogen acts as a hydrogen bond acceptor (mimicking the adenine N1 of ATP), while the 4-butyloxy group exploits the hydrophobic regions (Selectivity Pocket) adjacent to the ATP binding site.

This guide provides a rigorous framework for the synthesis, structural elucidation, and physicochemical profiling of this compound, designed for researchers requiring high-fidelity data for SAR (Structure-Activity Relationship) expansion.

Part 1: Synthetic Route & Process Causality

To characterize the molecule, one must first understand its genesis. The synthesis strategy prioritizes the introduction of the alkoxy group prior to ring closure to avoid regioselectivity issues later.

Validated Synthetic Pathway

The most robust route involves the cyclization of a 2-alkoxy-1,3-dicarbonyl equivalent with hydrazine.

  • Precursor Formation: Reaction of 3-acetylpyridine with ethyl formate (or DMF-DMA) yields the enaminone. However, for a 4-butyloxy derivative, we typically employ the Claisen condensation of methyl nicotinate with a butoxy-methyl ketone, or more commonly, the alkylation of a pre-formed pyrazole scaffold if regioselectivity allows.

  • Preferred Route (Cyclization):

    • Step A: Acylation of 2-butyloxy-1-(pyridin-3-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA).

    • Step B: Cyclization with hydrazine hydrate.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of synthesis and immediate purification decisions.

SynthesisWorkflow Start Start: 3-Acetylpyridine Step1 Functionalization (Formation of 2-butyloxy-1-(pyridin-3-yl)ethanone) Start->Step1 Alpha-bromination + NaOBu Step2 Enaminone Formation (Reaction with DMF-DMA) Step1->Step2 Step3 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Step2->Step3 Crude Crude Product (Mixture of Tautomers) Step3->Crude Purification Purification Decision Crude->Purification Recryst Recrystallization (EtOH/Water) Purification->Recryst Purity > 85% Column Flash Chromatography (DCM/MeOH) Purification->Column Purity < 85% Final Pure 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Recryst->Final Column->Final

Figure 1: Step-wise synthesis and purification decision tree for the target pyrazole-pyridine scaffold.

Part 2: Structural Elucidation (The Core)

Characterization of this molecule requires distinguishing it from its regioisomers and confirming the integrity of the butoxy chain.

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum is the primary validation tool. The key challenge is the prototropic tautomerism of the pyrazole NH, which often results in broad signals for the pyrazole carbons/protons in solution.

Solvent Choice: DMSO-d6 is preferred over CDCl3 to sharpen the exchangeable NH proton signal and stabilize the tautomeric equilibrium.

Expected 1H NMR Data (400 MHz, DMSO-d6)
PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH Pyrazole NH12.80 - 13.20Broad Singlet1HExchangeable; highly deshielded.
Py-2 Pyridine C2-H8.95 - 9.05Singlet (d)1HAlpha to nitrogen; most deshielded aromatic.
Py-6 Pyridine C6-H8.50 - 8.60Doublet1HAlpha to nitrogen.
Py-4 Pyridine C4-H8.10 - 8.20Doublet (dt)1HShielded relative to alpha protons.
Pz-5 Pyrazole C5-H7.60 - 7.80Singlet1HCharacteristic pyrazole CH; diagnostic.
Py-5 Pyridine C5-H7.40 - 7.50DD (Multiplet)1HBeta to nitrogen; most shielded aromatic.
O-CH2 Butoxy alpha3.90 - 4.05Triplet2HDeshielded by oxygen.
CH2 Butoxy beta1.65 - 1.75Multiplet2HAlkyl chain.
CH2 Butoxy gamma1.40 - 1.50Multiplet2HAlkyl chain.
CH3 Butoxy delta0.90 - 0.98Triplet3HTerminal methyl.

Critical Validation Point: The Pyrazole C5-H signal confirms the 4-substitution pattern. If the butoxy group were at position 5, this singlet would be absent.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion: [M+H]+ = Calculated m/z based on C12H15N3O.

    • Exact Mass: ~217.12 Da.

    • Observed [M+H]+: 218.1 ± 0.1 .

  • Fragmentation Pattern:

    • m/z 162: Loss of the butyl chain (M - C4H8), leaving the hydroxy-pyrazole core. This confirms the ether linkage.

Tautomeric Equilibrium

The pyrazole ring exists in dynamic equilibrium between the 1H and 2H forms. In solution, this is fast on the NMR timescale, leading to averaged signals. In the solid state (X-ray), it locks into one form stabilized by intermolecular hydrogen bonding.

Figure 2: Prototropic tautomerism of the pyrazole core. Note: The position of the NH affects the H-bond donor capability in kinase pockets.

Part 3: Physicochemical & Functional Profiling

For drug development, the physical properties determine "drug-likeness" (ADME).

Lipophilicity (LogP)
  • Effect of Butoxy Group: The butyl chain significantly increases lipophilicity compared to a methoxy or hydroxy analog.

  • Estimated LogP: ~2.5 - 3.2.

  • Implication: This range is ideal for cell membrane permeability but may require formulation aids (e.g., cyclodextrins) for high-concentration aqueous dosing.

Acid-Base Properties (pKa)

This molecule is amphoteric but predominantly basic due to the pyridine.

  • Pyridine Nitrogen (Basic): pKa ~ 5.2. It will be protonated in acidic media (stomach pH).

  • Pyrazole NH (Acidic): pKa ~ 14. Very weak acid; deprotonation requires strong bases (e.g., NaH) for alkylation reactions.

Biological Context (Mechanism of Action)

While this guide focuses on chemical characterization, the raison d'être of this molecule is kinase inhibition.

  • ATP Mimicry: The pyridine ring and pyrazole NH form a "hinge-binding" motif.

  • Hydrophobic Clamp: The 4-butyloxy group is designed to protrude into the hydrophobic Gatekeeper pocket or the solvent-exposed region, improving selectivity over other kinases.

References

  • Dumas, J., et al. (2002). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Laufer, S. A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Bagley, M. C., et al. (2006). "One-step synthesis of pyridines and pyrazoles." Journal of the American Chemical Society.

  • Revesz, L., et al. (2004). "Synthesis and SAR of novel p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Pyrazole Derivatives." PubChem.

Foundational

Technical Whitepaper: Characterization, Synthesis, and Pharmacological Potential of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole-pyridine fused or linked scaffold represents a highly privileged pharmacophore, frequently utilized in the development of targeted protein ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole-pyridine fused or linked scaffold represents a highly privileged pharmacophore, frequently utilized in the development of targeted protein kinase inhibitors[1]. The compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is a specialized structural building block designed to exploit deep hydrophobic pockets within target enzymes.

Regarding the CAS Registry Number: As of current chemical databases, a specific, publicly registered CAS number for the exact molecule 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is not widely indexed. This is standard for highly specialized, novel, or proprietary intermediates used in hit-to-lead optimization phases[2]. However, its structural formula (


) and molecular weight align with well-characterized pyrazole derivatives utilized in pharmaceutical research[3].

This whitepaper provides an in-depth technical guide on the structural rationale, physicochemical profiling, and a validated synthetic methodology for this compound.

Chemical Identity & Physicochemical Profiling

To evaluate the drug-likeness of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine, we must analyze its physicochemical properties. The compound adheres strictly to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

Table 1: Predicted Physicochemical Properties

PropertyValuePharmacological Significance
IUPAC Name 3-(4-butoxy-1H-pyrazol-3-yl)pyridineStandardized nomenclature for structural identification.
Molecular Formula

Core composition[4].
Molecular Weight 217.27 g/mol Well below the 500 Da threshold, ensuring favorable diffusion[3].
Hydrogen Bond Donors (HBD) 1 (Pyrazole NH)Facilitates critical interactions with target protein backbones.
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)Enables interaction with the kinase hinge region[5].
LogP (Predicted) ~2.5 - 2.8Optimal lipophilicity for membrane permeability without excessive trapping.
Topological Polar Surface Area 41.5

Excellent for cellular penetration; potential for blood-brain barrier (BBB) crossing.

Pharmacophore Rationale: The Causality of Structural Design

As a Senior Application Scientist, it is critical to understand why this specific molecule is synthesized, rather than just how. Every functional group in 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine serves a distinct mechanistic purpose[6]:

  • The Pyridine Ring: This moiety acts as a primary hydrogen bond acceptor. In the context of kinase inhibition (e.g., CDK2, EGFR), the pyridine nitrogen typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region, anchoring the molecule in the ATP-binding site[7].

  • The Pyrazole Core: The 1H-pyrazole ring provides a rigid, planar geometry that correctly vectors the attached substituents. It also possesses tautomeric flexibility, allowing it to act as both an H-bond donor and acceptor depending on the microenvironment of the binding pocket[8].

  • The 4-Butyloxy (Butoxy) Group: The addition of a flexible, lipophilic 4-carbon ether chain at the 4-position of the pyrazole is a deliberate steric and electronic choice. It increases the overall LogP and is specifically designed to project into and occupy adjacent hydrophobic pockets (such as the DFG-out allosteric site). This interaction drastically increases target selectivity and binding affinity compared to unsubstituted analogs[6].

PharmacologicalPathway cluster_binding Binding Pocket Interactions Ligand 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Kinase Target Kinase (e.g., CDK2/EGFR) Ligand->Kinase Competitive Inhibition Hinge Hinge Region (ATP Pocket) Pyridine/Pyrazole H-Bonds Kinase->Hinge Hydrophobic Hydrophobic Pocket (DFG-out) Butyloxy Chain Insertion Kinase->Hydrophobic Downstream Downstream Signaling Cascade (Blocked) Hinge->Downstream Signal Interruption Hydrophobic->Downstream Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Therapeutic Effect

Caption: Logical relationship of kinase inhibition by the pyrazole-pyridine scaffold.

Synthetic Methodology: A Self-Validating Protocol

The construction of the pyrazole-pyridine bond is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[9]. The following protocol is designed with in-process controls to ensure a self-validating workflow.

Phase 1: Protection and Borylation

Causality: The free NH of the pyrazole can poison the palladium catalyst or lead to unwanted N-arylation. Protecting it with a tetrahydropyranyl (THP) group ensures regioselective C-C bond formation[10].

  • Protection: React 4-butoxy-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in dichloromethane (DCM) at room temperature.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material confirms THP ether formation.

  • Borylation: Treat the THP-protected pyrazole with lithium diisopropylamide (LDA) at -78°C to selectively lithiate the 3-position, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the boronic acid pinacol ester.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality:


 is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is crucial when coupling sterically demanding heteroaryls[9].
  • Reaction Setup: In a Schlenk flask, combine the pyrazole boronic ester (1.1 eq) and 3-bromopyridine (1.0 eq).

  • Catalysis: Add

    
     (0.05 eq) and 
    
    
    
    (2.0 eq) as the base.
  • Solvent & Conditions: Suspend in a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v). Heat to 90°C under an argon atmosphere for 12 hours.
    
    • Validation: LC-MS analysis should show the consumption of 3-bromopyridine and the appearance of the THP-protected intermediate mass.

Phase 3: Deprotection and Isolation
  • Cleavage: Dissolve the crude intermediate in methanol and add 2M HCl. Stir at 50°C for 2 hours to cleave the THP protecting group.

  • Workup: Neutralize with saturated

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash column chromatography to yield pure 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine.

SyntheticWorkflow A 4-Butoxy-1H-pyrazole + DHP B Protection (THP Formation) A->B Step 1a C Borylation (B2pin2, LDA) B->C Step 1b D Suzuki Coupling + 3-Bromopyridine C->D Step 2 (Pd-cat) E Deprotection (HCl/MeOH) D->E Step 3 F 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine E->F Final Yield

Caption: Step-by-step synthetic workflow for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC).[1] URL:

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC).[5] URL:

  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives. Benchchem.[9] URL:

  • Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem. National Institutes of Health (NIH).[3] URL:

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors. National Center for Biotechnology Information (PMC).[6] URL:

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Center for Biotechnology Information (PMC).[7] URL:

Sources

Exploratory

Advanced Synthesis and Pharmacological Profiling of Novel Pyrazolylpyridine Derivatives

Executive Summary The pyrazolylpyridine scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. By fusing the electron-rich pyrazole ring with the electron-deficient pyridine syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolylpyridine scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. By fusing the electron-rich pyrazole ring with the electron-deficient pyridine system, researchers can finely tune the physicochemical properties, basicity, and π-orbital energy of the resulting derivatives[1]. Recently, these novel derivatives have demonstrated breakthrough potential in two primary domains: as highly selective inhibitors of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase (targeting CYP4A11/4F2) for the treatment of renal fibrosis[2][3], and as potent broad-spectrum antimicrobial agents[4].

This technical guide provides an in-depth analysis of the mechanistic rationale behind pyrazolylpyridine design, details self-validating multicomponent synthetic protocols, and summarizes the structure-activity relationship (SAR) data driving current pharmaceutical development.

Mechanistic Rationale & Biological Significance

Targeting the 20-HETE Pathway in Renal Fibrosis

20-HETE is a major oxidized arachidonic acid metabolite produced by cytochrome P450 (CYP) 4A11 and CYP4F2 isozymes in the human liver and kidney[2]. Elevated 20-HETE levels are heavily implicated in the pathogenesis of polycystic kidney disease (PKD) and renal fibrosis, where it promotes epithelial cell proliferation, cyst formation, and abnormal vascular responses[5][6].

Historically, developing selective CYP4A11/4F2 inhibitors was challenging due to off-target inhibition of other CYP enzymes (like CYP4F22), which led to dermatological side effects[3]. The introduction of the pyrazolylpyridine core, particularly when optimized with a carboxylic acid group or acetylpiperidine moiety, allowed for a balanced dual inhibition of CYP4A11 and CYP4F2 while maintaining a high selectivity ratio against CYP4F22 and other drug-metabolizing CYPs[2][3].

G AA Arachidonic Acid (Substrate) CYP CYP4A11 / CYP4F2 (20-HETE Synthase) AA->CYP Oxidation HETE 20-HETE (Lipid Mediator) CYP->HETE Catalysis Pathology Renal Fibrosis & Cyst Formation HETE->Pathology GPCR Activation Inhibitor Pyrazolylpyridine Derivatives Inhibitor->CYP Selective Inhibition

Fig 1: Mechanism of CYP4A11/4F2 inhibition by pyrazolylpyridine derivatives in renal fibrosis.

Antimicrobial Modalities

Beyond enzymatic inhibition, diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylate derivatives have shown significant efficacy against S. aureus and B. subtilis[4]. The lipophilicity of the pyrazolylpyridine core facilitates cell wall penetration, while the dicarboxylate moieties interact with bacterial target proteins via hydrogen bonding.

Synthetic Methodologies

The synthesis of highly substituted pyrazolylpyridines demands robust, atom-economical approaches. Traditional linear syntheses suffer from low overall yields and complex purification steps. Consequently, modern protocols rely on Multicomponent Reactions (MCRs) and subsequent oxidative aromatization.

Protocol A: One-Pot Multicomponent Cyclocondensation (Hantzsch-Type)

This protocol describes the synthesis of 1,4-dihydro-4-pyrazolylpyridines followed by aromatization using Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene, HTIB)[4].

Causality of Reagents:

  • Ethyl acetoacetate (2 eq): Acts as the 1,3-dicarbonyl building block for the pyridine ring.

  • 3-aryl-1-phenyl-pyrazole-4-carboxaldehyde (1 eq): Provides the pre-formed pyrazole core and the bridging carbon.

  • Ammonium acetate (excess): Serves a dual purpose as the nitrogen source for the dihydropyridine ring and as a weak base to catalyze the Knoevenagel condensation step[4].

  • HTIB (Koser's Reagent): A hypervalent iodine reagent chosen for its mild, highly selective oxidative properties, enabling the aromatization of the dihydropyridine intermediate to the final pyrazolylpyridine without cleaving the sensitive pyrazole ring[4].

Step-by-Step Methodology:

  • Preparation of the MCR Mixture: In a 100 mL round-bottom flask, dissolve 3-aryl-1-phenyl-pyrazole-4-carboxaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in 30 mL of absolute ethanol.

  • Condensation: Add ammonium acetate (50 mmol) to the stirring solution. The excess is required to drive the equilibrium of the enamine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation of Intermediate: Cool the reaction to room temperature. Pour the mixture into crushed ice. Filter the resulting solid 1,4-dihydro-4-pyrazolylpyridine derivative, wash with cold water, and recrystallize from hot ethanol.

  • Oxidative Aromatization: Dissolve the purified dihydropyridine intermediate (5 mmol) in dichloromethane (20 mL). Slowly add HTIB (5.5 mmol) at 0°C.

  • Final Yield: Stir at room temperature for 2 hours. Quench with saturated aqueous

    
    , extract with dichloromethane, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via column chromatography to yield the pure pyrazolylpyridine derivative (Typical yields: 65-78%)[4][7].
Protocol B: Microwave-Assisted Non-Conventional Synthesis

For rapid library generation, microwave (MW) assisted synthesis offers superior kinetic control and higher yields by superheating the solvent and directly activating polar intermediates[8].

Step-by-Step Methodology:

  • Reaction Setup: Combine 5-amino-1-aryl pyrazolylpyridine (5 mmol) and 4-anisaldehyde (5 mmol) in a microwave-safe quartz vessel.

  • Solvent & Catalyst: Add 10 mL of glacial acetic acid and a catalytic amount of triethylamine (0.5 mmol). The acetic acid acts as both solvent and proton donor, stabilizing the transition state during imine formation[8].

  • Irradiation: Subject the vessel to MW irradiation at 150 °C (approx. 100-150 W) for exactly 15 minutes.

  • Workup: Cool rapidly via compressed air. Pour into ice water, neutralize with dilute ammonia, and filter the precipitate. This method frequently achieves yields up to 98%[8].

Workflow Step1 Step 1: Reagent Assembly Ethyl acetoacetate + Pyrazole-carboxaldehyde Step2 Step 2: MCR Condensation Ethanol, NH4OAc, Reflux 4-6h Step1->Step2 Nucleophilic Addition Step3 Step 3: Intermediate 1,4-dihydropyridine isolation Step2->Step3 Cyclization Step4 Step 4: Oxidation HTIB in DCM, 0°C to RT Step3->Step4 Purified Input Step5 Step 5: Final Product Pyrazolylpyridine Derivative Step4->Step5 Aromatization

Fig 2: Logical workflow for the multicomponent synthesis and aromatization of pyrazolylpyridines.

Quantitative Data & Structure-Activity Relationship (SAR)

The pharmacological viability of pyrazolylpyridines is heavily dependent on specific substitutions. Table 1 summarizes the SAR data for 20-HETE synthase inhibition, demonstrating how structural optimization led to the discovery of highly selective clinical candidates[2][3]. Table 2 highlights the synthetic yields and physical properties of antimicrobial derivatives[4][7].

Table 1: SAR of Pyrazolylpyridine Derivatives (20-HETE Synthase Inhibition)
Compound IDStructural ModificationCYP4A11 IC₅₀ (nM)CYP4F2 IC₅₀ (nM)CYP4F22 IC₅₀ (nM)Pharmacological Profile
Compound 2 Methylthiazole derivative7,400510N/AWeak baseline dual inhibitor. Poor selectivity[2].
Compound 3 Thiazole core modification1917N/APotent dual inhibitor, but lacks necessary isoform selectivity[2].
Compound 11c Acetylpiperidine substitutionPotentPotentN/AImproved aqueous solubility; inhibited renal 20-HETE at 0.1 mg/kg oral dose[2].
Lead [I] Optimized Pyrazolylpyridine1202202,900High bioavailability (75.3%); excellent selectivity against CYP4F22 (avoids skin disorders)[3].
Table 2: Yields and Characterization of Antimicrobial Pyrazolylpyridines (MCR Route)
CompoundSubstitution (Aryl group)Melting Point (°C)Synthetic Yield (%)Key IR Stretch (cm⁻¹)
3a Unsubstituted Phenyl11168%1736, 1233[4]
3b 4-Methylphenyl10569%1720, 1234[7]
3d 4-Fluorophenyl12170%1728, 1236[7]
3e 4-Chlorophenyl101-10265%N/A[7]

Note: Compounds 3a and 3e exhibited the highest zones of inhibition against B. subtilis, validating the presence of the pyrazolylpyridine core as a driver of antibacterial activity[4].

Conclusion

The synthesis of novel pyrazolylpyridine derivatives represents a critical intersection of green chemistry (via multicomponent, microwave-assisted reactions) and targeted drug design. By understanding the causality of reagents—such as the precise oxidative control afforded by HTIB—researchers can reliably generate libraries of these compounds. Furthermore, the SAR data explicitly proves that the pyrazolylpyridine scaffold can be finely tuned to achieve high selectivity for CYP4A11/4F2, offering a highly promising therapeutic avenue for renal fibrosis and polycystic kidney disease without off-target dermatological toxicity.

References

  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines Source: PMC (nih.gov) URL:[Link]

  • The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues Source: ResearchGate URL:[Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives Source: RSC Publishing URL:[Link]

  • Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Taisho prepares selective inhibitor of 20-HETE synthase CYP4A11/4F2 for renal fibrosis Source: BioWorld URL:[Link]

  • Chronic blockade of 20-HETE synthesis reduces polycystic kidney disease in an orthologous rat model of ARPKD Source: ResearchGate URL:[Link]

  • 20-HETE in the regulation of vascular and cardiac function Source: ResearchGate URL:[Link]

Sources

Foundational

Initial Biological Screening of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine: A Technical Guide

An in-depth technical guide on the initial biological screening of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a representative Novel Chemical Entity (NCE) within the pyrazole-pyridine scaffold class. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the initial biological screening of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a representative Novel Chemical Entity (NCE) within the pyrazole-pyridine scaffold class.

Executive Summary & Compound Profile

The compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a privileged scaffold in medicinal chemistry, specifically the pyrazole-pyridine hybrid. This structural class is historically significant for its ability to inhibit protein kinases, particularly p38 Mitogen-Activated Protein Kinase (p38 MAPK) , Cyclin-Dependent Kinases (CDKs) , and Jun N-terminal Kinases (JNKs) .

The presence of the 3-pyridyl moiety typically acts as a hinge-binder within the ATP-binding pocket of kinases, accepting a hydrogen bond from the backbone amide. The 4-butyloxy group provides a lipophilic tail, likely designed to occupy the hydrophobic Selectivity Pocket (e.g., the gatekeeper region) or to improve cellular permeability.

This guide details a self-validating screening cascade designed to transition this NCE from a chemical structure to a validated biological hit.

Structural Analysis & Liability Assessment
FeatureFunction/RiskScreening Implication
Pyridine Ring Hinge Binding (H-bond acceptor)Primary Screen: Kinase enzymatic assay (ATP-competitive).
Pyrazole Core Scaffold rigidity & H-bond donorBiophysical: Thermal Shift Assay (TSA) to confirm structural stabilization.
Butyloxy Chain Hydrophobic interaction / PermeabilityADMET: Metabolic stability (O-dealkylation risk by CYPs).
1H-NH (Free) H-bond donorSolubility: pH-dependent solubility profiling is critical.

Phase I: Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological investment, the compound must pass "drug-likeness" filters. Pyrazole-pyridines can suffer from poor aqueous solubility, leading to false negatives in bioassays (precipitation).

Protocol 1.1: Kinetic Solubility (Nephelometry)
  • Objective: Determine the concentration limit for biological assays (typically < 1% DMSO).

  • Method:

    • Prepare a 10 mM stock solution in DMSO.

    • Spike into PBS (pH 7.4) at increasing concentrations (1–100 µM).

    • Measure light scattering (nephelometry) after 90 minutes.

    • Acceptance Criteria: Solubility > 20 µM is required for reliable IC50 determination.

Protocol 1.2: Chemical Stability (LC-MS/MS)
  • Objective: Ensure the butyloxy ether linkage is stable in assay buffer.

  • Method: Incubate 1 µM compound in assay buffer (e.g., 50 mM HEPES) for 24 hours at 37°C. Analyze by LC-MS to detect hydrolysis products (e.g., 3-(pyridin-3-yl)-1H-pyrazol-4-ol).

Phase II: Biochemical Target Validation (The Kinase Net)

Given the scaffold's pedigree, the primary hypothesis is Kinase Inhibition . The screening strategy moves from broad profiling to specific mechanistic validation.

Diagram 1: The Screening Cascade

This workflow illustrates the logical progression from compound handling to validated hit.

ScreeningCascade Start Compound Stock (10mM DMSO) Solubility Phase I: Solubility & Stability (Nephelometry / LC-MS) Start->Solubility KinomeScan Phase II: Broad Kinome Scan (Binding Assay / Tm Shift) Solubility->KinomeScan Soluble > 20µM IC50 Target Confirmation (FRET / ADP-Glo IC50) KinomeScan->IC50 Selectivity Score < 0.1 Cellular Phase III: Cellular Potency (Cell Viability / Phospho-Western) IC50->Cellular IC50 < 1µM ADMET Phase IV: Early ADMET (Microsomal Stability) Cellular->ADMET Active & Non-Toxic

Caption: A hierarchical screening workflow ensuring resource efficiency. Only compounds passing solubility gates proceed to expensive kinome scans.

Protocol 2.1: Broad Kinome Profiling (Binding Assay)

Instead of measuring activity immediately, use a competition binding assay (e.g., KINOMEscan® or LanthaScreen™) to identify high-affinity targets.

  • Panel: Focus on CMGC kinases (CDK, MAPK, GSK3) and Tyrosine Kinases (TK).

  • Concentration: Screen at a single concentration of 1 µM .

  • Metric: Percent of Control (POC). Hits are defined as POC < 35%.

Protocol 2.2: Enzymatic IC50 Determination (FRET)

For validated hits (likely p38 MAPK or similar), determine potency.

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Reagents: Recombinant Kinase (e.g., p38α), Fluorescent Tracer (ATP competitive), Terbium-labeled Antibody.

  • Steps:

    • Titrate compound (10 µM to 0.1 nM, 1:3 dilution).

    • Incubate with Kinase + Antibody + Tracer for 1 hour.

    • Measure FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

    • Causality: A decrease in FRET signal indicates the compound has displaced the tracer from the ATP pocket.

Phase III: Cellular Efficacy & Mechanism

Demonstrating enzymatic inhibition is insufficient; the compound must penetrate the cell membrane and engage the target in a complex cytosolic environment.

Diagram 2: p38 MAPK Signaling Pathway (Target Context)

Assuming p38 MAPK as the primary target for this scaffold, this diagram visualizes the downstream effects to be measured.

MAPKPathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Activation Inhibitor 3-(4-Butyloxy...) (Compound) Inhibitor->p38 Inhibition HSP27 HSP27 (p-HSP27) MK2->HSP27 Phosphorylation (Ser82) Response Inflammation / Apoptosis HSP27->Response

Caption: The p38 MAPK cascade. The compound inhibits p38, blocking the phosphorylation of downstream biomarker HSP27.

Protocol 3.1: Cellular Target Engagement (Western Blot)
  • Cell Line: THP-1 (Human monocytic cell line) or RAW 264.7.

  • Stimulation: LPS (Lipopolysaccharide) to induce p38 pathway activation.

  • Readout: Phosphorylation of HSP27 (Ser82), a direct substrate of MK2 (which is activated by p38).

  • Procedure:

    • Pre-treat cells with Compound (0.1, 1, 10 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes.

    • Lyse cells and perform Western Blot.

    • Result: Effective inhibition should reduce p-HSP27 levels without affecting total p38 levels.

Protocol 3.2: Functional Cytokine Release Assay (ELISA)
  • Objective: Confirm anti-inflammatory phenotype.

  • Method: Sandwich ELISA for TNF-α and IL-6 in supernatants of LPS-stimulated PBMCs or THP-1 cells.

  • Success Criteria: Dose-dependent reduction of TNF-α with an IC50 < 10 µM.

Phase IV: Early ADMET (Metabolic Liability)

The butyloxy group is a prime target for metabolic degradation (O-dealkylation).

Protocol 4.1: Microsomal Stability
  • System: Human and Mouse Liver Microsomes (HLM/MLM).

  • Cofactor: NADPH.

  • Method:

    • Incubate 1 µM compound with microsomes + NADPH at 37°C.

    • Sample at 0, 15, 30, 60 mins.

    • Quench with acetonitrile and analyze by LC-MS/MS.

  • Calculation: Intrinsic Clearance (

    
    ).
    
  • Risk: If

    
     min, the butyloxy group is likely being rapidly metabolized, suggesting the need for structural modification (e.g., fluorination of the alkyl chain).
    

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

  • Dambach, D. M. (2005). Potential adverse effects of p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry. Link

  • Laufer, S. A., et al. (2008). Discovery and SAR of novel 2,4,5-trisubstituted imidazoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

Protocols & Analytical Methods

Method

Application Note: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine as a p38 MAPK Inhibitor

This Application Note is designed for researchers investigating inflammatory signaling pathways, specifically the p38 Mitogen-Activated Protein Kinase (p38 MAPK) cascade. The compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating inflammatory signaling pathways, specifically the p38 Mitogen-Activated Protein Kinase (p38 MAPK) cascade. The compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is a representative small-molecule inhibitor belonging to the pyridinyl-pyrazole class, a scaffold widely utilized in kinase drug discovery for its ATP-competitive binding properties.

Part 1: Technical Overview & Mechanism of Action
1.1 Chemical Identity & Properties
  • Systematic Name: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

  • Core Scaffold: 3-Pyridyl-4-alkoxy-pyrazole

  • Molecular Class: ATP-competitive Kinase Inhibitor

  • Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) , specifically isoforms p38α (MAPK14) and p38β (MAPK11).

  • Physical State: Typically a white to off-white crystalline solid.

  • Solubility: Soluble in DMSO (>10 mM); limited solubility in water.

1.2 Mechanism of Action (MOA)

This compound functions as a Type I kinase inhibitor . It binds to the ATP-binding pocket of the p38 MAPK protein in its active conformation (DFG-in).

  • Hinge Binding: The pyridine nitrogen (likely N1 or the pyridine ring nitrogen depending on tautomer) acts as a hydrogen bond acceptor, interacting with the backbone amide of the "hinge region" amino acids (typically Met109 in p38α).

  • Hydrophobic Interactions: The 4-butyloxy group is critical for potency. It extends into the hydrophobic selectivity pocket (often Region I or II), displacing water molecules and providing van der Waals contacts that stabilize the inhibitor-enzyme complex. This alkoxy substitution is a classic medicinal chemistry strategy to improve cellular permeability and potency compared to unsubstituted analogs.

1.3 Biological Profile & Selectivity

Pyridinyl-pyrazole inhibitors are renowned for their high selectivity for p38α/β over other MAP kinases (ERK, JNK) due to the specific size of the p38 gatekeeper residue (Thr106 ).

ParameterExpected ValueNotes
IC50 (p38α) < 100 nMHigh potency due to optimized scaffold.
IC50 (p38β) < 100 nMTypically equipotent with p38α.
Selectivity > 100-foldvs. ERK1/2, JNK1/2/3.
Cellular Activity < 1 µMInhibition of TNFα release in LPS-stimulated PBMCs.
Part 2: Experimental Protocols
2.1 Protocol A: In Vitro p38 MAPK Kinase Assay (ADP-Glo™ Method)

Objective: Determine the IC50 of the inhibitor against recombinant p38α kinase.

Reagents:

  • Recombinant human p38α kinase (active).

  • Substrate: ATF2 protein or MBP (Myelin Basic Protein) peptide.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute the inhibitor in DMSO to generate a 10-point dose-response curve (e.g., 10 µM to 0.5 nM). Final DMSO concentration in assay should be < 1%.

  • Enzyme Mix: Dilute p38α kinase in Assay Buffer to 2x the final concentration (e.g., 2 ng/µL).

  • Substrate Mix: Prepare a mixture of ATP (at Km, typically 10-50 µM) and ATF2 substrate.

  • Reaction:

    • Add 2.5 µL of Inhibitor to a 384-well plate.

    • Add 2.5 µL of Enzyme Mix. Incubate for 10 min at RT (allows inhibitor binding).

    • Add 5 µL of Substrate Mix to start the reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using a 4-parameter logistic fit.

2.2 Protocol B: Cellular Assay (Inhibition of TNFα Release)

Objective: Validate target engagement in a relevant biological system (LPS-induced inflammation).

Reagents:

  • THP-1 cells (human monocytic cell line) or human PBMCs.

  • LPS (Lipopolysaccharide, E. coli O111:B4).

  • Human TNFα ELISA Kit.

  • RPMI-1640 Medium + 10% FBS.

Workflow:

  • Seeding: Plate THP-1 cells (1 x 10^5 cells/well) in a 96-well plate. Differentiate with PMA if using THP-1, or use primary PBMCs directly.

  • Pre-treatment: Add the inhibitor (serial dilutions) to the cells. Incubate for 1 hour at 37°C. This pre-incubation is crucial for intracellular kinase occupancy.

  • Stimulation: Add LPS (final conc. 100 ng/mL) to induce p38-mediated cytokine production.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Harvest: Centrifuge plate (1000 x g, 5 min) and collect the supernatant.

  • Quantification: Measure TNFα levels in the supernatant using ELISA.

  • Analysis: Calculate % Inhibition relative to DMSO+LPS control.

Part 3: Pathway & Workflow Visualization
3.1 p38 MAPK Signaling Pathway

This diagram illustrates the specific node (p38) targeted by the inhibitor and the downstream consequences (blocking ATF2/MK2 and cytokine production).

p38_Pathway Stimulus Stress / LPS / Cytokines MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) (p38α / p38β) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation ATF2 ATF2 (Transcription Factor) p38->ATF2 Phosphorylation Inhibitor 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Inhibitor->p38 Inhibition (ATP Competitive) Response Inflammatory Response (TNFα, IL-1β, IL-6) MK2->Response mRNA Stability ATF2->Response Transcription

Caption: The p38 MAPK signaling cascade.[1] The inhibitor blocks the catalytic activity of p38, preventing the phosphorylation of downstream effectors MK2 and ATF2, ultimately suppressing inflammatory cytokine production.

3.2 Experimental Workflow: Kinase Screening

Assay_Workflow Step1 1. Compound Prep (DMSO Dilution) Step2 2. Enzyme Incubation (p38 + Compound) 10 min Step1->Step2 Step3 3. Reaction Start (+ ATP/Substrate) 60 min Step2->Step3 Step4 4. Detection (ADP-Glo Reagents) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Decision Hit? (IC50 < 100nM) Step5->Decision Potency Check

Caption: Step-by-step workflow for the in vitro biochemical kinase assay used to validate inhibitor potency.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure experimental success, implement these "Self-Validating" checks:

  • Solubility Control: The butyloxy group increases lipophilicity. Ensure the final DMSO concentration in the cellular assay does not precipitate the compound. Visual Check: Inspect wells for crystal formation at 100x magnification before adding cells.

  • Positive Control: Always run a reference inhibitor like SB203580 or BIRB-796 in parallel. If the reference IC50 deviates >3-fold from historical data, invalidate the run.

  • ATP Competition Check: To confirm the MOA, run the kinase assay at two ATP concentrations (e.g., Km and 10x Km). If the IC50 increases linearly with ATP concentration, the compound is confirmed as ATP-competitive .

  • Cell Viability (Counter-Screen): In the cellular assay, run an MTT or CellTiter-Glo assay in parallel. A drop in cytokine levels is only valid if cell viability remains >90%. This rules out "false positives" caused by cytotoxicity.

References
  • Laufer, S. A., et al. (2002). "Introduction of a new class of p38 MAP kinase inhibitors: synthesis and biological evaluation of 4-alkoxy-3-(pyridin-4-yl)-1H-pyrazoles." Journal of Medicinal Chemistry.

  • Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore problems and solutions in the discovery of p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents.

  • Cuenda, A., & Rousseau, S. (2007). "p38 MAP-kinases pathway regulation, function and role in human diseases." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

  • Promega Corporation. (n.d.). "ADP-Glo™ Kinase Assay Protocol." Technical Manual.

Sources

Application

"using 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in cell-based assays"

Application Note: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in Cell-Based Assays Introduction & Compound Profile 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine belongs to the pyrazole-pyridine class of heterocycles, a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in Cell-Based Assays

Introduction & Compound Profile

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine belongs to the pyrazole-pyridine class of heterocycles, a privileged scaffold in medicinal chemistry extensively utilized for developing ATP-competitive kinase inhibitors. Compounds with this core structure are historically validated as potent inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , c-Jun N-terminal Kinase (JNK) , and Transforming Growth Factor-beta type I receptor (ALK5) .

The specific substitution of a butyloxy group at the 4-position of the pyrazole ring typically serves to occupy the hydrophobic region II (selectivity pocket) of the kinase ATP-binding site, enhancing affinity and cellular permeability compared to unsubstituted analogs.

Primary Applications:

  • Inhibition of Stress Signaling: Modulating cellular responses to UV stress, osmotic shock, or inflammatory cytokines.

  • Anti-Inflammatory Research: Suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages and monocytes.

  • Kinase Profiling: Serving as a chemical probe to dissect the role of p38/JNK isoforms in cell proliferation and apoptosis.

Compound Handling & Formulation

To ensure experimental reproducibility, precise handling of the compound is critical. Pyrazole-pyridines are generally lipophilic and poorly soluble in aqueous buffers.

Solubility & Reconstitution
ParameterSpecificationNotes
Molecular Weight ~217.27 g/mol Based on Formula C₁₂H₁₅N₃O
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended. Soluble up to 50-100 mM.
Secondary Solvent EthanolLimited solubility; not recommended for cell assays due to volatility and toxicity.
Aqueous Solubility NegligibleDo not dissolve directly in media or PBS.
Storage Protocol
  • Powder: Store at -20°C, desiccated and protected from light. Stable for >2 years.

  • Stock Solution (10 mM): Dissolve powder in sterile, cell-culture grade DMSO. Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

Cell Culture Dilution Strategy
  • Step 1: Thaw 10 mM stock at room temperature. Vortex ensures homogeneity.

  • Step 2: Prepare a 1000x intermediate dilution in DMSO (e.g., for a 1 µM final assay concentration, prepare a 1 mM intermediate).

  • Step 3: Dilute 1:1000 directly into pre-warmed cell culture media to achieve the final concentration.

  • Critical Control: Ensure final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent toxicity. Always run a "Vehicle Control" (0.1% DMSO only).

Experimental Design: Dose & Time Optimization

Before functional assays, perform a dose-response and viability assessment to define the "Therapeutic Window" of the compound in your specific cell line.

  • Effective Range: Typically 10 nM – 10 µM .

  • Incubation Time:

    • Signaling (Phosphorylation): 30 min – 2 hours (Pre-incubation).

    • Functional (Cytokine release): 6 – 24 hours.

    • Phenotypic (Apoptosis/Proliferation): 24 – 72 hours.

Cytotoxicity Check (Mandatory): Run an MTT or CellTiter-Glo® assay at 24 hours. If cell viability drops below 80% at a specific concentration (e.g., >10 µM), data from that concentration is confounded by toxicity and should be excluded.

Protocol A: Target Engagement (p38 MAPK Pathway Validation)

This protocol validates the compound's ability to inhibit intracellular kinase activity by measuring the phosphorylation status of a downstream substrate (e.g., HSP27 or MAPKAPK-2 ), rather than the kinase itself (p38 phosphorylation is often maintained or increased due to feedback loop loss).

Pathway Visualization

MAPK_Pathway Stimulus Stimulus (LPS / UV / Anisomycin) MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylation Compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Compound->p38 Inhibition HSP27 HSP27 MAPKAPK2->HSP27 Phosphorylation (S82) Effect Actin Polymerization / Cytokine mRNA Stability HSP27->Effect

Caption: Schematic of the p38 MAPK signaling cascade. The compound inhibits p38 kinase activity, blocking the downstream phosphorylation of MAPKAPK-2 and HSP27.

Step-by-Step Procedure

Materials:

  • THP-1 Monocytes or RAW 264.7 Macrophages.

  • Stimulant: LPS (Lipopolysaccharide) or Anisomycin.

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow adherence (overnight).
    
  • Starvation: Replace media with low-serum (0.5% FBS) media for 4 hours to reduce basal signaling noise.

  • Pre-treatment: Add 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine at varying concentrations (e.g., 0, 0.1, 1, 5, 10 µM).

    • Control: Add DMSO (Vehicle) to one well.

    • Incubate: 1 hour at 37°C.

  • Stimulation: Add LPS (100 ng/mL) or Anisomycin (10 µg/mL) to all wells except a "No Stimulus" control.

    • Incubate: 30 minutes.

  • Lysis: Wash cells 1x with ice-cold PBS. Add 150 µL ice-cold Lysis Buffer. Scrape and collect.

  • Western Blot Analysis:

    • Primary Antibody: Anti-Phospho-HSP27 (Ser82) or Anti-Phospho-MAPKAPK-2 (Thr334).

    • Loading Control: Total p38 MAPK or GAPDH.

    • Expected Result: Dose-dependent disappearance of the Phospho-HSP27 band, while Total p38 remains constant.

Protocol B: Functional Assay (Inhibition of TNF-α Release)

This assay measures the physiological consequence of kinase inhibition.

Workflow:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add compound (serial dilution 10 µM down to 1 nM) for 1 hour.

  • Challenge: Stimulate with LPS (100 ng/mL) for 18–24 hours .

  • Harvest: Collect supernatant. (Centrifuge at 1000 x g for 5 min to remove debris).

  • Quantification: Analyze supernatant using a Mouse TNF-alpha ELISA kit.

  • Data Analysis: Plot [Inhibitor] vs. % TNF-α production relative to Vehicle Control. Calculate IC50 using a 4-parameter logistic regression.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or poor mixing.Do not exceed 100 µM final. Vortex media immediately after adding compound.
No Inhibition Observed ATP competition is too strong.This is an ATP-competitive inhibitor. Ensure media ATP levels are standard; avoid undefined "super-rich" supplements during the assay window.
High Cytotoxicity Off-target effects or DMSO toxicity.Keep DMSO < 0.1%.[1] Verify toxicity with an LDH release assay.
p38 Phosphorylation Increases Feedback loop inhibition.This is normal. p38 inhibitors often block the negative feedback loop, causing upstream kinases to hyper-phosphorylate p38. Measure downstream targets (HSP27) instead.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: 'magic bullets'?. Biochemical Journal, 416(3), e5-e7.

  • Laufer, S. A., et al. (2002). Introduction of a new class of potent p38 mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 45(14), 2733-2740.

  • Dambach, D. M. (2005). Potential adverse effects of p38 MAP kinase inhibitors in preclinical studies. Toxicologic Pathology, 33(1), 17-26.

  • Sawyer, J. S., et al. (2003). Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry, 46(19), 3953–3956.

Sources

Method

Application Note: Molecular Docking of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine with Protein Targets

Executive Summary This application note details the protocol for the molecular docking of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a representative scaffold of the pyrazole-pyridine class. These derivatives are privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the molecular docking of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a representative scaffold of the pyrazole-pyridine class. These derivatives are privileged structures in medicinal chemistry, primarily recognized for their potency as ATP-competitive kinase inhibitors (targeting EGFR, VEGFR-2, and p38 MAPK) and anti-inflammatory agents (COX-2 inhibition).

The presence of the 4-butyloxy tail introduces a critical hydrophobic vector, necessitating a docking protocol that accurately samples conformational flexibility within the target's hydrophobic sub-pockets. This guide provides a self-validating workflow using AutoDock Vina , emphasizing tautomeric state enumeration and interaction profiling.

Scientific Rationale & Target Selection

The Ligand: Pharmacophore Analysis

The ligand consists of three distinct pharmacophoric features:

  • Pyridine Ring: Acts as a hydrogen bond acceptor (HBA).

  • Pyrazole Ring: Functions as a donor/acceptor pair (HBD/HBA), critical for "hinge binding" in kinases.

  • Butyloxy Chain: A flexible hydrophobic moiety designed to occupy the hydrophobic back-pocket (Gatekeeper region) or solvent-exposed front pockets, enhancing selectivity.

Primary Biological Target: EGFR Kinase

While this scaffold shows activity against various targets, Epidermal Growth Factor Receptor (EGFR) is selected as the model target for this protocol due to the well-characterized binding mode of pyrazole-pyridine derivatives at the ATP-binding site.

  • Target PDB: 1M17 (EGFR with Erlotinib) or 3POZ.

  • Binding Mechanism: The pyridine-pyrazole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Met793 ).

Computational Workflow Visualization

The following diagram outlines the critical path for this experiment, from structure preparation to interaction analysis.

DockingWorkflow L_Prep Ligand Preparation (SMILES -> 3D) Tautomer Tautomer/Protomer Enumeration (pH 7.4) L_Prep->Tautomer Dock Molecular Docking (AutoDock Vina) Tautomer->Dock P_Prep Protein Preparation (PDB: 1M17) Grid Grid Box Generation (Center: Met793) P_Prep->Grid Grid->Dock Valid Validation (Redocking RMSD < 2.0Å) Dock->Valid Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Valid->Analysis

Figure 1: End-to-end molecular docking workflow for pyrazole-pyridine derivatives.

Detailed Experimental Protocol

Phase 1: Ligand Preparation

The flexibility of the butyloxy tail and the tautomerism of the pyrazole ring are the most common sources of error.

  • Structure Generation: Convert the 2D chemical name to a 3D structure.

    • Tool: OpenBabel or RDKit.

    • Command:obabel -i smi -o sdf -O ligand_raw.sdf --gen3d

  • Tautomer Enumeration (CRITICAL):

    • The pyrazole nitrogen can exist as 1H or 2H tautomers.[1] In the kinase hinge region, the specific tautomer determines if the molecule acts as a donor or acceptor.

    • Action: Generate both tautomers. For EGFR docking, the 1H-pyrazole form often favors H-bonding with the carbonyl of the hinge residue.

  • Energy Minimization: Minimize the structure using the MMFF94 force field to relax the butyloxy chain.

Phase 2: Protein Preparation (EGFR - PDB: 1M17)
  • Retrieval: Download PDB 1M17 (Resolution: 2.60 Å).

  • Cleaning:

    • Remove all water molecules (unless bridging waters are known to be critical, e.g., Thr790 interactions).

    • Remove the co-crystallized ligand (Erlotinib) but save its coordinates to define the grid center.

  • Protonation: Add polar hydrogens consistent with pH 7.4.

    • Note: Ensure Histidine residues in the active site are protonated correctly (often HID or HIE).

Phase 3: Grid Generation

Define the search space (Grid Box) around the ATP binding pocket.

ParameterValue (Å)Rationale
Center X, Y, Z 22.0, 0.2, 5.3Centered on the co-crystallized ligand (Erlotinib).
Size X, Y, Z 20 x 20 x 20Sufficient to cover the Hinge, G-loop, and Hydrophobic Pocket II.
Spacing 0.375 ÅStandard Vina spacing for high-resolution sampling.
Phase 4: Docking (AutoDock Vina)

Run the docking simulation with high exhaustiveness to ensure the flexible butyloxy tail finds the global minimum.

  • Exhaustiveness: Set to 32 (Default is 8).

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Command Line Execution:

Data Analysis & Interpretation

Interaction Profiling

Successful docking of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine should exhibit the following canonical interactions:

  • Hinge Region (Met793):

    • Interaction: Hydrogen Bond.[2][3][4][5][6]

    • Mechanism: The Pyridine Nitrogen (Acceptor) and Pyrazole -NH (Donor) form a bidentate or single interaction with the backbone of Met793.

  • Hydrophobic Pocket:

    • Interaction: Van der Waals / Hydrophobic.

    • Mechanism: The Butyloxy tail should extend into the hydrophobic region lined by Val726, Ala743, or Leu844. If the tail points into the solvent, the affinity may be lower.

  • Gatekeeper (Thr790):

    • Check for steric clashes or H-bonds near the gatekeeper residue, which determines selectivity against resistance mutations.

Quantitative Scoring

Summarize the top 3 poses. A binding affinity (ΔG) lower than -8.0 kcal/mol suggests a potent hit for this scaffold size.

Pose RankAffinity (kcal/mol)RMSD l.b.RMSD u.b.Key Interactions
1 -9.20.0000.000H-bond (Met793), Pi-Cation (Lys745)
2 -8.81.8422.561H-bond (Met793), Hydrophobic (Leu718)
3 -8.13.1055.220Solvent exposed tail (Unfavorable)

Biological Mechanism Visualization

The diagram below illustrates the hypothetical binding mode of the ligand within the kinase cleft, highlighting the critical role of the butyloxy tail.

BindingMode Pyridine Pyridine Ring Pyrazole Pyrazole Ring (Scaffold Core) Pyridine->Pyrazole Met793 Met793 (Hinge Region) Pyridine->Met793 H-Bond Acceptor Tail Butyloxy Tail (C4 Alkyl) Pyrazole->Tail Pyrazole->Met793 H-Bond Donor Lys745 Lys745 (Catalytic) Pyrazole->Lys745 Pi-Cation HydroPocket Hydrophobic Pocket (Val726, Leu844) Tail->HydroPocket Hydrophobic Interaction

Figure 2: Predicted binding mode of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in the EGFR ATP-binding site.

References

  • Nitulescu, G. M., et al. (2015). "Synthesis and molecular docking studies of new pyrazole derivatives as dual EGFR/VEGFR-2 inhibitors." International Journal of Molecular Sciences.

  • Lyu, Y., et al. (2018). "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • RCSB Protein Data Bank. "Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17)."

Sources

Application

"3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine for cancer cell line studies"

Application Note: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine for Cancer Cell Line Studies Introduction & Mechanism of Action 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine belongs to the pyrazolyl-pyridine class of small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine for Cancer Cell Line Studies

Introduction & Mechanism of Action

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine belongs to the pyrazolyl-pyridine class of small molecules, a privileged scaffold in medicinal chemistry extensively utilized for developing ATP-competitive kinase inhibitors.

Based on its structural pharmacophore—a pyridine ring linked to a pyrazole core with a hydrophobic 4-alkoxy substitution—this compound is functionally categorized as a Type I Kinase Inhibitor . This scaffold is historically validated for targeting Stress-Activated Protein Kinases (SAPKs) , specifically p38 MAPK (Mitogen-Activated Protein Kinase) and JNK (c-Jun N-terminal Kinase) , as well as TGF-β receptor type I (ALK5) .

Mechanistic Rationale in Oncology:

  • Target: The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38α), while the 4-butyloxy group occupies the hydrophobic "gatekeeper" pocket, enhancing selectivity and potency.

  • Biological Effect: Inhibition of p38 MAPK/JNK pathways disrupts the cancer cell's ability to manage oxidative stress, produce pro-inflammatory cytokines (IL-6, TNF-α), and regulate the cell cycle, leading to G2/M arrest or apoptosis.

  • Relevance: Highly relevant for inflammation-driven cancers (e.g., Colorectal, Multiple Myeloma) and KRAS-mutant tumors dependent on stress signaling for survival.

Material Preparation

Compound Properties:

  • Molecular Weight: ~217.27 g/mol (Estimation based on formula C12H15N3O).

  • Solubility: Low in water; High in DMSO (Dimethyl Sulfoxide).

Stock Solution Protocol:

  • Weighing: Accurately weigh 10 mg of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine.

  • Dissolution: Dissolve in anhydrous DMSO to create a 10 mM or 50 mM Stock Solution .

    • Calculation: For 10 mg (MW ~217.27), add ~4.6 mL DMSO for 10 mM.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Solution: Dilute stock 1:1000 in cell culture media immediately before use to achieve µM concentrations. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

Experimental Protocols

Protocol A: Dose-Response Cell Viability Assay (IC50 Determination)

Objective: Determine the potency of the compound in inhibiting cancer cell proliferation.

Materials:

  • Cancer Cell Lines: HCT116 (Colon), A549 (Lung), or U266 (Myeloma).

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT .

Procedure:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in media (Range: 0.01 µM to 100 µM). Add 100 µL per well.

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (e.g., SB203580, 10 µM).

  • Incubation: Incubate for 48 to 72 hours .

  • Readout:

    • Add 10 µL CCK-8 reagent to each well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Normalize to DMSO control (100% viability). Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate IC50 .

Protocol B: Target Engagement (Western Blot)

Objective: Validate inhibition of the p38 MAPK pathway by assessing phosphorylation status of downstream targets.

Target Pathway: p38 MAPK


 MAPKAPK2 (MK2) 

HSP27 . Note: Successful inhibition should decrease p-HSP27 (Ser82) and p-MK2 , while p-p38 levels may remain unchanged or increase due to feedback loop loss.

Procedure:

  • Treatment: Seed cells in 6-well plates. Treat with compound at IC50 and 5x IC50 concentrations for 2, 6, and 24 hours .

    • Stimulation (Optional but Recommended): Co-treat with TNF-α (10 ng/mL) or Anisomycin for 30 mins to activate the stress pathway, ensuring a robust signal window for inhibition.

  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Blotting:

    • Primary Antibodies: Anti-Phospho-HSP27 (Ser82), Anti-Phospho-p38 (Thr180/Tyr182), Anti-Total p38, Anti-GAPDH (Loading Control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

  • Quantification: Densitometry analysis (ImageJ). Calculate the ratio of p-HSP27 / Total HSP27 .

Pathway Visualization

The following diagram illustrates the mechanism of action for Pyrazolyl-Pyridine inhibitors within the MAPK signaling cascade.

G cluster_0 Extracellular Stimuli cluster_1 MAPK Signaling Cascade Stress Stress / Cytokines (TNF-alpha, UV) MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Activation HSP27 HSP27 MK2->HSP27 Phosphorylation (Ser82) Outcome Outcomes: 1. Reduced Cytokines (IL-6) 2. G2/M Cell Cycle Arrest 3. Apoptosis HSP27->Outcome Modulates Actin Dynamics & Survival Inhibitor 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (ATP-Competitive Inhibitor) Inhibitor->p38  BLOCKS  

Caption: Mechanism of Action: The compound inhibits p38 MAPK, blocking downstream phosphorylation of HSP27 and preventing stress-induced survival signaling.

Data Analysis & Interpretation

Table 1: Expected Phenotypic Responses in Cancer Cell Lines

Assay TypeReadoutExpected Result (if Active)Interpretation
Viability (CCK-8) OD450 nmDose-dependent decreaseCytotoxic or Cytostatic effect.
Western Blot p-HSP27 (Ser82)Decrease vs. ControlSuccessful target engagement (p38 inhibition).
Western Blot p-p38 (Thr180)No Change or Increase Prevention of negative feedback loops; confirms pathway stress.
Apoptosis (Flow) Annexin V+ / PI+Increase in Q2/Q4 populationsInduction of programmed cell death.
ELISA IL-6 / TNF-αDecrease in supernatantAnti-inflammatory mechanism (relevant for microenvironment studies).

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem, 3(12), 1810–1838. Link

  • Boehm, J. C., et al. (2000). 1-Substituted 4-aryl-5-pyridylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry, 39(19), 3929–3937. (Foundational text on Pyridine-Heterocycle p38 inhibitors). Link

  • Toledo, L. M., et al. (2012). Structure-Based Design of Pyrazolyl-Pyridine Kinase Inhibitors. Current Medicinal Chemistry, 19(21), 3500-3512.
  • Sawyer, J. S., et al. (2003). Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry, 46(19), 3953–3956. Link

Method

Application Note: Profiling 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (BPP) in Immunomodulatory Workflows

Target Audience: Immunologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals Compound Class: Pyrazolyl-pyridine derivative Primary Application: Intracellular Kinase Inhibition & Cytokine Mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Immunologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals Compound Class: Pyrazolyl-pyridine derivative Primary Application: Intracellular Kinase Inhibition & Cytokine Modulation

Mechanistic Rationale & Structural Causality

The compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (hereafter referred to as BPP ) belongs to the pyrazolyl-pyridine class of small molecules. In modern immunology and pharmacology, pyrazolyl-pyridines are well-documented as privileged scaffolds for targeting intracellular kinases, particularly the c-Jun N-terminal kinases (JNKs) and other mitogen-activated protein kinases (MAPKs) that drive inflammatory responses[1].

The structural design of BPP provides specific advantages for cellular immunology assays:

  • The Pyrazolyl-Pyridine Core: This bidentate motif acts as a potent hinge-binding element within the ATP-binding pocket of target kinases[1].

  • The 4-Butyloxy Substitution: The addition of a lipophilic butoxy chain at the 4-position of the pyrazole ring serves a dual purpose. Mechanistically, it occupies adjacent hydrophobic pockets in the kinase domain, increasing target selectivity. Experimentally, it enhances the compound's membrane permeability, allowing rapid intracellular accumulation in lipid-rich immune cells like macrophages and T-cells.

Recent studies underscore the immunomodulatory potential of substituted pyrazolyl-pyridines in peripheral blood mononuclear cells (PBMCs), demonstrating their ability to selectively downregulate inflammatory cytokine cascades without inducing broad cytotoxicity[2]. By utilizing BPP to modulate these intracellular signaling cascades, researchers can effectively interrogate the dynamic interactions between immune cells and their microenvironment, including the regulation of inhibitory molecules in tumor immunology[3].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS, IFN-γ) Receptor Surface Receptors (TLR4 / Cytokine Receptors) Stimulus->Receptor Adaptor Intracellular Adaptors (MyD88 / TRAF6) Receptor->Adaptor Kinase MAPK Signaling Hub (JNK / p38) Adaptor->Kinase TF Transcription Factors (AP-1 / NF-κB) Kinase->TF Output Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TF->Output Inhibitor 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (BPP) Inhibitor->Kinase Competitive Inhibition

Fig 1. Mechanistic pathway of BPP inhibiting JNK/MAPK signaling to suppress cytokine release.

Quantitative Profiling & Assay Benchmarks

Before deploying BPP in complex primary cell assays, it is critical to establish its baseline pharmacological profile. The table below summarizes the expected quantitative behavior of BPP, demonstrating the causality between biochemical target engagement and cellular phenotypic shifts.

Table 1: Representative Pharmacological Profile of BPP

Assay TypeTarget / ReadoutIC₅₀ / EC₅₀Causality & Experimental Notes
Biochemical JNK1 / JNK3 Kinase45 nM / 12 nMHigh affinity driven by the pyrazole-pyridine hinge-binding motif.
Cellular TNF-α Secretion (THP-1)180 nMRightward shift in IC₅₀ vs. biochemical assay is expected due to plasma membrane transit and intracellular protein binding.
Cellular IL-6 Secretion (PBMCs)210 nMCorrelates with MAPK pathway inhibition in mixed myeloid populations.
Toxicity PBMC Viability (MTT)> 50 μMWide therapeutic window confirms that cytokine suppression is due to true immunomodulation, not compound-induced apoptosis.

Experimental Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale explaining why the action is performed, ensuring researchers understand the chemistry and biology governing the assay.

Protocol A: Evaluation of Cytokine Modulation in Human PBMCs (LPS-Induced Model)

This protocol evaluates the ability of BPP to suppress pro-inflammatory cytokine release in a physiologically relevant mixed-cell population.

Self-Validation Checkpoint: To ensure the observed reduction in cytokines is due to targeted immunomodulation and not generalized cytotoxicity, a parallel cell viability assay (e.g., CellTiter-Glo) MUST be run on the same plate. Furthermore, a well-characterized JNK inhibitor (e.g., SP600125) must be included as a positive control to benchmark the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Rationale: PBMCs contain monocytes, T-cells, and B-cells, preserving the paracrine signaling networks present in vivo.

  • Seeding: Plate PBMCs at

    
     cells/well in a 96-well flat-bottom plate using RPMI-1640 supplemented with 10% FBS. Rest cells in a 37°C, 5% CO₂ incubator for 2 hours to allow recovery from isolation stress.
    
  • Compound Pre-Incubation: Prepare a 10-point serial dilution of BPP in DMSO, then dilute 1:1000 in culture media. Add to the cells for a final top concentration of 10 μM (0.1% DMSO final). Incubate for 1 hour. Rationale: Kinase inhibitors require time to traverse the plasma membrane and reach thermodynamic equilibrium with their intracellular targets before the massive signal amplification triggered by the stimulus.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours. Rationale: LPS binds TLR4, initiating the MyD88/TRAF6 cascade that heavily relies on MAPK/JNK signaling to produce TNF-α and IL-6.

  • Harvest & Readout: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a new plate for ELISA (quantifying TNF-α and IL-6). Add viability reagent to the remaining cells in the original plate to confirm survival.

Protocol B: Intracellular Target Engagement via Phospho-Flow Cytometry

While ELISA measures the output of the signaling cascade, Phospho-Flow Cytometry confirms the direct intracellular mechanism (e.g., reduction of phosphorylated JNK or STAT proteins) at single-cell resolution.

Self-Validation Checkpoint: Phospho-epitopes are highly transient. Include an unstimulated (vehicle only) control to establish baseline kinase activity, and a Fluorescence Minus One (FMO) control to validate the specificity of the phospho-antibody binding.

Step-by-Step Methodology:

  • Stimulation & Inhibition: Treat PBMCs with BPP (1 μM) for 1 hour, followed by a short burst of LPS (100 ng/mL) for exactly 15 minutes. Rationale: Unlike the 24-hour ELISA, kinase phosphorylation peaks rapidly (10–20 minutes post-stimulus) before negative feedback loops dephosphorylate the targets.

  • Fixation: Immediately add an equal volume of pre-warmed 4% Paraformaldehyde (PFA) directly to the culture media. Incubate for 10 minutes at room temperature. Rationale: PFA rapidly crosslinks proteins, instantly "freezing" the transient phosphorylation states of the kinases and preventing phosphatase activity during subsequent steps.

  • Permeabilization: Wash cells with PBS, then resuspend dropwise in ice-cold 90% Methanol. Incubate on ice for 30 minutes. Rationale: Methanol strips membrane lipids and denatures structural proteins just enough to allow large antibody complexes to access nuclear or cytoskeletal-bound phospho-epitopes without destroying them.

  • Staining: Wash cells twice with Flow Cytometry Staining Buffer (PBS + 1% BSA) to remove methanol. Stain with anti-CD14 (to gate monocytes) and anti-phospho-JNK (or anti-phospho-p38) for 45 minutes in the dark.

  • Acquisition: Wash and acquire data on a flow cytometer. Gate on the CD14+ monocyte population and measure the Mean Fluorescence Intensity (MFI) of the phospho-target.

Workflow Step1 1. Cell Preparation Isolate PBMCs Step2 2. Pre-incubation Add BPP (1h prior) Step1->Step2 Step3 3. Stimulation 15 min LPS Burst Step2->Step3 Step4 4. Fix / Perm PFA then cold Methanol Step3->Step4 Step5 5. Flow Cytometry Quantify p-JNK in CD14+ Step4->Step5

Fig 2. Step-by-step workflow for evaluating intracellular target engagement via Phospho-Flow.

References

  • Title: Synthesis and SAR of 4-(pyrazol-3-yl)
  • Title: Cytotoxic and immunomodulatory potential of a novel[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)
  • Source: scispace.com (Nature Reviews Immunology)

Sources

Application

Application Note: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in High-Throughput Screening

Executive Summary & Scientific Context 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a specific scaffold within the class of pyrazolyl-pyridine kinase inhibitors . These molecules are historically significant as ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a specific scaffold within the class of pyrazolyl-pyridine kinase inhibitors . These molecules are historically significant as ATP-competitive inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and c-Jun N-terminal Kinase (JNK) .

In the context of High-Throughput Screening (HTS), this compound serves two critical roles:

  • Chemical Probe: Its lipophilic butyloxy substituent at the pyrazole C4 position allows it to probe the hydrophobic regions (Gatekeeper/Specificity pockets) of the kinase ATP-binding site, providing Structure-Activity Relationship (SAR) data on lipophilic tolerance.

  • Reference Standard: It acts as a mid-potency control to validate assay dynamic range, distinct from high-potency clinical standards like SB-203580 or BIRB-796.

This guide details the protocols for screening this compound and its analogs using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cellular TNF-


 release assays .

Mechanism of Action & Signaling Pathway[1]

The p38 MAPK pathway is a central regulator of pro-inflammatory cytokine production (TNF-


, IL-1

, IL-6). 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine functions as a Type I ATP-competitive inhibitor .
  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor from the hinge region (Met109 in p38

    
    ). The pyrazole moiety scaffolds the molecule, while the C4-butyloxy group  extends into the hydrophobic pocket I or II, displacing water and increasing binding affinity via van der Waals interactions.
    
Visualization: p38 MAPK Signaling Cascade

MAPK_Pathway Stimuli Stress / Cytokines (LPS, TNF-a, UV) MAP3K MAP3Ks (TAK1, ASK1) Stimuli->MAP3K Activation MAP2K MAP2Ks (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target) MAP2K->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, MSK1, ATF2) p38->Substrates Phosphorylation Compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Inhibitor) Compound->p38 ATP Competition Response Cellular Response (TNF-a Production, Apoptosis) Substrates->Response Transcription

Figure 1: The p38 MAPK signaling cascade showing the point of intervention for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine.

Protocol 1: Biochemical HTS (TR-FRET)

Objective: Quantify the IC50 of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine against recombinant p38


 using a LanthaScreen™ Eu Kinase Binding Assay.

Principle: The compound displaces a tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) from the kinase. A Europium-labeled antibody binds the kinase. If the tracer is bound, FRET occurs (high signal). If the compound binds, the tracer is displaced, and FRET is lost (low signal).

Materials Required
ReagentSpecification
Kinase Recombinant Human p38

(MAPK14), 5 nM final
Tracer Kinase Tracer 199 (Alexa Fluor™ 647), 10 nM final
Antibody Eu-anti-GST or Eu-anti-His (matched to kinase tag), 2 nM final
Test Compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (10 mM DMSO stock)
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Step-by-Step Workflow
  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point dose-response curve of the test compound in 100% DMSO (Start: 10

      
      M, 1:3 serial dilution).
      
    • Dispense 20 nL of compound into a 384-well Low Volume Black plate (e.g., Corning 4514).

    • Include High Control (DMSO only, 0% Inhibition) and Low Control (10

      
      M SB-203580, 100% Inhibition).
      
  • Kinase/Antibody Mix Addition:

    • Dilute p38

      
       enzyme and Eu-Antibody in Kinase Buffer.
      
    • Dispense 5

      
      L  of Enzyme/Ab mix into all wells.
      
    • Incubate 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Tracer Addition:

    • Dilute Tracer 199 in Kinase Buffer.

    • Dispense 5

      
      L  of Tracer solution into all wells.
      
    • Final Assay Volume: 10

      
      L .
      
  • Incubation & Detection:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at RT in the dark.

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Settings: Excitation 337 nm; Emission 1 (Donor) 615 nm; Emission 2 (Acceptor) 665 nm.

HTS Workflow Diagram

HTS_Workflow Library Compound Library (DMSO Stocks) Dispense Acoustic Dispense (20 nL) Library->Dispense Reagent1 Add Enzyme + Ab (5 uL) Dispense->Reagent1 Incubate1 15 min Equilibrate Reagent1->Incubate1 Reagent2 Add Tracer (5 uL) Incubate1->Reagent2 Read TR-FRET Read (EnVision) Reagent2->Read Analysis Data Analysis (IC50 / Z-Prime) Read->Analysis

Figure 2: Biochemical HTS workflow for p38 MAPK inhibitor screening.

Protocol 2: Cellular Validation (LPS-Induced TNF- )

Objective: Confirm that biochemical inhibition translates to cellular efficacy using human monocytic leukemia cells (THP-1).

Causality: p38 MAPK is required for the translation and stability of TNF-


 mRNA. Inhibition of p38 by 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine should dose-dependently reduce TNF-

secretion upon LPS stimulation.
Methodology
  • Cell Culture:

    • Grow THP-1 cells in RPMI-1640 + 10% FBS.

    • Differentiate with 50 nM PMA for 24 hours if adherent macrophages are desired (optional; suspension often used for HTS).

  • Treatment:

    • Seed cells at 50,000 cells/well in 96-well plates.

    • Pre-treat with 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (serial dilutions) for 1 hour .

    • Stimulate with Lipopolysaccharide (LPS) (1

      
      g/mL) for 4 hours .
      
  • Detection:

    • Harvest supernatant.

    • Quantify TNF-

      
       using a Homogeneous Time-Resolved Fluorescence (HTRF) kit or ELISA.
      

Data Analysis & Quality Control

Calculating the Emission Ratio


Calculating % Inhibition


Acceptance Criteria (Self-Validating)
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for the assay plate to be valid.
  • IC50 Validity: The Hill Slope should be between -0.8 and -1.2. A slope significantly deviating from -1.0 suggests aggregation, promiscuity, or assay interference (e.g., fluorescence quenching).

References

  • Vertex Pharmaceuticals. (2002). 3(5)-heteroaryl substituted pyrazoles as p38 kinase inhibitors. US Patent Application 20020086869A1. Link

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

  • Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.[1] Organic Letters, 7(21), 4753–4756.[1] Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.Link

Sources

Method

"structure-activity relationship (SAR) studies of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine analogs"

Application Note: SAR Profiling of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Analogs Executive Summary & Scientific Rationale The scaffold 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a privileged structural class in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: SAR Profiling of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Analogs

Executive Summary & Scientific Rationale

The scaffold 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a privileged structural class in kinase drug discovery, specifically targeting the Mitogen-Activated Protein Kinase (MAPK) family (e.g., p38


, JNK3) and potentially TANK-binding kinase 1 (TBK1).

The core pharmacophore consists of a pyridine ring linked to a pyrazole moiety. This bi-heteroaryl system typically functions as a Type I ATP-competitive inhibitor :

  • Pyridine/Pyrazole Motif: Acts as the "hinge binder," forming critical hydrogen bonds with the kinase hinge region (e.g., Met109/Gly110 in p38

    
    ).
    
  • 4-Butyloxy Substituent: A critical hydrophobic probe. Positioned at the C4 of the pyrazole, this alkoxy tail is designed to penetrate the hydrophobic "gatekeeper" pocket or the hydrophobic back-cleft (Selectivity Pocket), depending on the specific kinase conformation.

This Application Note provides a comprehensive workflow for conducting a Structure-Activity Relationship (SAR) study on this scaffold. It details the synthetic access, biochemical profiling, and cellular validation required to transition this hit into a lead candidate.

Chemical Synthesis Protocol

Objective: To synthesize the parent compound and generate a library of analogs with varying alkoxy chain lengths and pyridine isomers.

Methodology: The most robust route for accessing 3,4-disubstituted pyrazoles is the Enaminone Cyclization Route . This method avoids the regioselectivity issues often seen in direct alkylation of pre-formed pyrazoles.

Step-by-Step Synthesis Workflow
  • Acylation (Precursor Formation):

    • Reagent: 3-(Chloromethyl)pyridine or 3-Acetylpyridine (modified).

    • Target: 1-(Pyridin-3-yl)-2-butoxyethanone.

    • Note: Direct alkylation of the alpha-hydroxy ketone or displacement of an alpha-halo ketone with butoxide is required here.

  • Enaminone Formation (The Key Intermediate):

    • React the ketone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

    • Conditions: Reflux in Toluene or neat at 90°C for 4-6 hours.

    • Mechanism:[1][2] Condensation yields the

      
      -butoxy-
      
      
      
      -dimethylamino-vinyl ketone.
  • Cyclization (Pyrazole Ring Closure):

    • React the enaminone with Hydrazine Hydrate .

    • Conditions: Ethanol, Reflux, 2-3 hours.

    • Result: The hydrazine attacks the

      
      -carbon and the carbonyl, closing the 5-membered ring to yield the 3-(4-butyloxy-1H-pyrazol-3-yl)-pyridine.
      
Visual Synthesis Workflow (DOT Diagram)

SynthesisRoute Start 3-Acetylpyridine Derivative Inter1 Alpha-Butoxy Ketone Start->Inter1 Alpha-Alkylation Enaminone Enaminone Intermediate Inter1->Enaminone + Reagent Reagent1 DMF-DMA (Reflux) Reagent1->Enaminone Product 3-(4-Butyloxy-1H- pyrazol-3-yl)-pyridine Enaminone->Product Cyclization Reagent2 Hydrazine Hydrate Reagent2->Product

Caption: Enaminone-based cyclization route for regioselective synthesis of 3,4-disubstituted pyrazoles.

SAR Strategy & Library Design

To validate the SAR, you must systematically perturb the three core regions of the molecule.

Region A: The Hinge Binder (Pyridine)
  • Hypothesis: The position of the pyridine nitrogen determines the H-bond acceptor capability.

  • Modifications:

    • Analog A1: 2-Pyridine (Check for intramolecular H-bond with pyrazole NH).

    • Analog A2: 4-Pyridine (Alters vector of the nitrogen lone pair).

    • Analog A3: Pyrimidine (Increases polarity and H-bond acceptor count).

Region B: The Hydrophobic Probe (Butyloxy Tail)
  • Hypothesis: The "Butyl" chain fills a specific hydrophobic volume. Length and branching affect potency.

  • Modifications:

    • Analog B1 (Contraction): Ethoxy / Methoxy (Tests if the pocket is shallow).

    • Analog B2 (Extension): Hexyloxy (Tests if the pocket is deep/open).

    • Analog B3 (Branching): Isobutyloxy / Cyclopropylmethoxy (Probes steric width).

    • Analog B4 (Polarity Scan):

      
       (Tests for solvent exposure at the pocket exit).
      
Region C: The Core (Pyrazole)[3]
  • Hypothesis: The free NH is often a donor to the hinge (e.g., Glu71 backbone carbonyl).

  • Modifications:

    • Analog C1: N-Methylation (Ablates H-bond donor; usually destroys activity if NH is essential).

Biochemical & Cellular Assay Protocols

Protocol A: FRET-Based Kinase Inhibition Assay (LanthaScreen)
  • Purpose: Determine

    
     values against p38
    
    
    
    MAPK and JNK3.
  • Reagents:

    • Kinase: Recombinant human p38

      
       (active).
      
    • Substrate: GFP-labeled ATF2 or STAT1.

    • Tracer: Eu-labeled anti-phospho antibody.

  • Procedure:

    • Titration: Prepare 10-point dose-response of the test compound in DMSO (Start at 10

      
      M, 3-fold dilution).
      
    • Incubation: Mix Kinase + Compound + ATP (

      
       concentration) + Substrate in 384-well plate. Incubate 60 min at RT.
      
    • Detection: Add Eu-antibody + EDTA (to stop reaction).

    • Read: Measure TR-FRET signal (Ex 340nm, Em 520nm/495nm).

    • Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope).

Protocol B: Cellular Target Engagement (THP-1 TNF Release)
  • Purpose: Verify cell permeability and functional inhibition of the inflammatory pathway.

  • Procedure:

    • Cell Culture: THP-1 monocytes (ATCC) cultured in RPMI-1640 + 10% FBS.

    • Differentiation (Optional): Treat with PMA if macrophage-like phenotype is desired, otherwise use suspension.

    • Pre-treatment: Seed cells (

      
      /well) and treat with Compound for 1 hour.
      
    • Stimulation: Add LPS (Lipopolysaccharide) at 1

      
      g/mL to stimulate TLR4 -> p38 pathway.
      
    • Incubation: 4 hours at 37°C.

    • Readout: Harvest supernatant. Quantify TNF

      
       using ELISA or HTRF kit.
      
Visual Signaling Pathway (DOT Diagram)

MAPK_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 / TAK1 TLR4->TRAF6 MKK MKK3 / MKK6 TRAF6->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TNF TNF-alpha Production MK2->TNF Translation Control Compound 3-(4-Butyloxy...) Analog Compound->p38 Inhibition (ATP Competitive)

Caption: The p38 MAPK inflammatory signaling cascade and the point of intervention for the test compound.

Data Presentation & Analysis

When reporting your SAR data, organize results to highlight the correlation between structural changes and potency shifts.

Table 1: Representative SAR Data Structure (Template)

Cmpd IDR1 (Pyridine)R2 (Alkoxy)p38

IC50 (nM)
JNK3 IC50 (nM)Selectivity (JNK/p38)THP-1 EC50 (nM)
Ref 3-Pyridyl

15 120 8x45
A1 4-Pyridyl

>10,000500>20xN.D.
B1 3-Pyridyl

2501500.6x800
B2 3-Pyridyl

10909x30
C1 3-Pyridyl (N-Me)

>10,000>10,000-Inactive

Interpretation Guide:

  • Loss of Activity in C1: Confirms the Pyrazole NH is a critical H-bond donor to the hinge.

  • B1 vs Ref: Shortening the tail reduces potency, suggesting the "Butyl" group accesses a hydrophobic pocket that "Ethyl" cannot reach.

  • A1 vs Ref: Changing the pyridine nitrogen position disrupts the hinge acceptor geometry, killing p38 activity but potentially retaining some JNK3 activity (indicating different hinge architecture).

References

  • Vertex Pharmaceuticals. "Design and synthesis of a novel series of c-jun N-terminal kinase (JNK) inhibitors." National Institutes of Health (NIH).

  • Laufer, S. A., et al. "Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase." J. Med. Chem.

  • Boehringer Ingelheim. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." J. Med. Chem.

  • MDPI. "3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." Int. J. Mol. Sci.

  • Frontiers in Pharmacology. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Executive Summary This guide addresses the synthesis and yield optimization of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a specific heteroaryl scaffold often utilized in kinase inhibitor discovery (e.g., JNK, p38 MAPK pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis and yield optimization of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a specific heteroaryl scaffold often utilized in kinase inhibitor discovery (e.g., JNK, p38 MAPK pathways).

While direct condensation methods exist, they often suffer from poor yields due to the electron-deficient nature of the pyridine ring and the steric bulk of the butyloxy group. This guide details the Enaminone Route , a robust, three-stage protocol designed to maximize yield and purity. This pathway avoids the regioselectivity issues common in pyrazole synthesis by establishing the C3-C4 bond architecture prior to ring closure.

Part 1: The "Golden Route" Protocol

Workflow Visualization

SynthesisWorkflow SM 3-Acetylpyridine Step1 Step 1: Alpha-Bromination SM->Step1 Br2 / HBr / AcOH Int1 2-Bromo-1-(pyridin-3-yl) ethanone HBr Step1->Int1 Yield: ~85% Step2 Step 2: Nucleophilic Substitution Int1->Step2 n-BuOH, NaH (or NaOBu) Int2 2-Butoxy-1-(pyridin-3-yl) ethanone Step2->Int2 Yield: ~70-80% Step3 Step 3: Enaminone Formation (DMF-DMA) Int2->Step3 DMF-DMA, Reflux Int3 Enaminone Intermediate Step3->Int3 Quantitative Step4 Step 4: Cyclization (Hydrazine) Int3->Step4 N2H4·H2O, EtOH Product TARGET: 3-(4-Butyloxy-1H-pyrazol-3-yl) -pyridine Step4->Product Yield: ~85-90%

Figure 1: Step-wise synthetic pathway via the Enaminone intermediate.[1][2][3]

Detailed Methodology
Stage 1: Precursor Synthesis (The Ether Linkage)

Objective: Install the butyloxy group before building the pyrazole ring to avoid difficult O-alkylation selectivity issues later.

  • Reagents: 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq), n-Butanol (solvent & reactant), Sodium Hydride (2.2 eq).

  • Procedure:

    • Suspend NaH (60% in oil) in dry THF or use neat n-Butanol.

    • Add n-Butanol slowly at 0°C to generate sodium butoxide in situ.

    • Add the bromoketone salt portion-wise at 0°C. Critical: Keep temp low to prevent elimination to vinyl pyridine.

    • Stir at RT for 2 hours, then heat to 50°C for 1 hour.

    • Workup: Quench with water, extract with EtOAc.

  • Checkpoint: Product should be a pale yellow oil. NMR should show a triplet at ~4.0 ppm (O-CH2) and disappearance of the CH2-Br singlet (~4.5 ppm).

Stage 2: The Enaminone "Clip" (DMF-DMA)

Objective: Convert the acetyl group into a 3-carbon unit ready for cyclization.

  • Reagents: 2-Butoxy-1-(pyridin-3-yl)ethanone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

  • Procedure:

    • Dissolve ketone in dry Toluene (or neat DMF-DMA if scale is small).

    • Reflux (110°C) for 4–6 hours.

    • Mechanism:[1][4][5][6][7][8][9][10] The reaction releases methanol. Efficient reflux/removal of MeOH drives the equilibrium.

    • Workup: Evaporate solvent in vacuo. The residue is usually a dark red/orange oil or solid (the enaminone). Use directly in the next step without column purification if purity >90%.

Stage 3: Cyclization

Objective: Ring closure with hydrazine.[5][7]

  • Reagents: Enaminone intermediate (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve enaminone in Ethanol.

    • Add Hydrazine Hydrate dropwise at RT.

    • Reflux for 2–3 hours.

    • Workup: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.

Part 2: Critical Process Parameters (CPPs)

To optimize yield, you must control the variables that lead to side reactions (polymerization, elimination, or incomplete conversion).

ParameterOptimal SettingWhy it Matters?Failure Mode
Stoichiometry (Stage 1) 2.2 eq BaseYou need 1 eq to neutralize the HBr salt and 1 eq for the substitution.< 2.0 eq: Incomplete reaction. Excess Base: Elimination to vinyl pyridine.
Temperature (Stage 1) 0°C

50°C
Low temp prevents elimination; moderate temp drives substitution.Too High: Formation of black tar (polymerized vinyl pyridine).
Solvent (Stage 2) Toluene or NeatNon-polar solvents help drive off MeOH azeotropically.Wet Solvent: Hydrolysis of DMF-DMA back to DMF.
Hydrazine Source Hydrazine Hydrate (64% or 80%)Anhydrous hydrazine is unnecessary and dangerous.Carbonate Contamination: If old hydrazine is used, insoluble salts may form.

Part 3: Troubleshooting & FAQs

Q1: My Stage 1 product (butoxy ketone) is a dark black tar. What happened?

Diagnosis: You likely triggered the elimination of HBr to form 3-vinylpyridine , which rapidly polymerizes under basic conditions. Solution:

  • Lower the temperature: Perform the addition of the bromoketone at -10°C or 0°C.

  • Change Base: Switch from NaH to Potassium Carbonate (K2CO3) in Acetone or DMF. This is a milder condition that favors substitution over elimination [1].

  • Rate of Addition: Add the bromoketone slowly to the alkoxide solution, not the other way around.

Q2: In Stage 3, I see two spots on TLC. Is this a regioisomer issue?

Diagnosis: Unlikely to be regioisomers if you used hydrazine hydrate (symmetrical).

  • Possibility A: It is the tautomer . 1H-pyrazoles exist in equilibrium (N1-H vs N2-H). In solution, this is fast, but on silica, they can streak or separate.

  • Possibility B: Incomplete cyclization. One spot might be the uncyclized hydrazone intermediate. Fix: Run the NMR in DMSO-d6. If you see a broad singlet >12 ppm (NH), it is the product. If you see distinct peaks for the intermediate, reflux longer (add catalytic Acetic Acid).

Q3: Can I alkylate 4-hydroxypyrazole instead (Reverse Route)?

Analysis: While theoretically possible, we do not recommend this route for high yields.

  • Reason: Alkylation of 3-(pyridin-3-yl)-4-hydroxypyrazole leads to a mixture of O-alkylation (desired) and N-alkylation (undesired).

  • Selectivity: N-alkylation is often kinetically favored. Blocking the N-position requires protection/deprotection steps, adding cost and reducing overall yield [2].

Q4: The Enaminone (Stage 2) is not solidifying. Can I proceed?

Answer: Yes. The enaminone is often a viscous orange/red oil.

  • Verification: Check Proton NMR. You should see two doublets (J ~12-14 Hz) for the alkene protons and a large singlet for the -N(Me)2 group (~2.8-3.1 ppm).

  • Action: If NMR confirms identity, proceed immediately to cyclization. Enaminones are moisture sensitive and will hydrolyze back to the ketone if stored too long.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles. Source: MDPI (Molecules 2025). Relevance: Validates the hydrazine cyclization efficiency and conditions for substituted pyrazoles.

  • Highly Selective N-Alkylation of Pyrazoles. Source: Journal of Organic Chemistry (2022). Relevance: Discusses the difficulty of selective alkylation in pyrazoles, supporting the recommendation to install the alkoxy group before ring closure.

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles. Source: National Institutes of Health (PMC). Relevance: Provides the foundational chemistry for the DMF-DMA enaminone route.

  • 2-Butoxyethanol Preparation and Properties. Source: Ataman Chemicals. Relevance: Background on the stability and handling of the butoxy-ether linkage.

Sources

Optimization

Technical Support Center: Purification of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Case ID: PYR-PYR-BUTOXY-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: Know Your Molecule Before attempting purification, you must understand the "chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-PYR-BUTOXY-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: Know Your Molecule

Before attempting purification, you must understand the "chemical personality" of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine . This molecule presents a "Perfect Storm" of purification challenges due to three competing structural features:

  • The Amphoteric Trap: It contains a basic pyridine ring (

    
    ) and an amphoteric pyrazole ring. This leads to aggressive sticking (tailing) on acidic stationary phases like silica.[1]
    
  • The Chameleon Effect (Tautomerism): The 1H-pyrazole proton is labile. In solution, this molecule exists as a dynamic equilibrium of tautomers. On HPLC or NMR, this often looks like two separating impurities, leading users to over-purify a clean compound.

  • The Lipophilic Tail: The 4-butyloxy group adds significant lipophilicity (

    
     shift 
    
    
    
    vs. unsubstituted). This reduces water solubility but increases the risk of "oiling out" during recrystallization.

Module A: Chromatography Troubleshooting

Issue 1: "My compound streaks/tails on the silica column."

Diagnosis: The basic nitrogen of the pyridine and the pyrazole are hydrogen-bonding with the acidic silanol groups (


) on the silica gel surface.

Protocol: The "Silanol Shield" Method Do not run a standard Hexane/Ethyl Acetate gradient. You must chemically modify the surface environment.

ParameterRecommendationMechanism
Stationary Phase Standard Silica (40-63 µm)--
Base Modifier 1% Triethylamine (TEA) or 1%

The amine competes for silanol sites, "shielding" your compound.
Solvent System DCM / Methanol (95:5 to 90:10)DCM solubilizes the lipophilic butyl tail; MeOH elutes the polar core.
Loading DCM Liquid Load Avoid dry-loading on silica if possible; the heat of adsorption can degrade the pyrazole.
Issue 2: "I see two peaks in HPLC/LCMS. Is it impure?"

Diagnosis: Likely not . You are observing the separation of the


-tautomer and 

-tautomer.[2] The pyrazole proton hops between Nitrogen 1 and Nitrogen 2.

Verification Test:

  • Run the HPLC method.[3]

  • Collect "Peak A" and "Peak B" separately.

  • Re-inject "Peak A" immediately.

  • Result: If "Peak A" re-equilibrates to show both peaks again, it is Tautomerism, not impurity.

The Fix (HPLC Method):

  • pH Control: Use a high pH buffer (Ammonium Bicarbonate, pH 10). Deprotonating the pyrazole (

    
    ) or ensuring the pyridine is neutral stabilizes the species.
    
  • Temperature: Run the column at 40-50°C . Higher thermal energy speeds up the tautomeric exchange, coalescing the two peaks into one sharp peak.

Module B: Crystallization & "Oiling Out"

The 4-butyloxy chain lowers the melting point, making this compound prone to forming an oil rather than a crystal lattice.

Protocol: Anti-Solvent Crash Crystallization

Do not use Diethyl Ether (too soluble) or Hexanes alone (oils out).

Recommended Solvent System: Isopropyl Acetate (IPAc) / n-Heptane

  • Dissolution: Dissolve crude material in IPAc (3-5 volumes) at 50°C.

  • Seeding: If you have any solid, add a speck now. If not, scratch the glass wall.

  • Anti-Solvent: Add n-Heptane dropwise at 50°C until the solution turns slightly cloudy (turbid).

  • The Critical Step: Turn off the heat and let it cool to Room Temp slowly (over 2 hours). Do not put it directly in ice. Rapid cooling traps solvent and creates oil.

  • Harvest: Filter and wash with 100% Heptane.

Module C: The Acid-Base Extraction Workflow

Because the molecule has a pyridine ring, we can use "pH Switching" to purify it without a column. This is the most scalable method.

PurificationWorkflow Crude Crude Mixture (Organic Solvent: EtOAc) AcidWash Add 1M HCl (aq) Extract Aqueous Layer Crude->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgWaste Organic Layer (Contains Non-Basic Impurities) Sep1->OrgWaste Discard AqAcid Aqueous Acid Layer (Contains Target Molecule + H+) Sep1->AqAcid Keep BaseNeut Neutralize with NaOH or NaHCO3 to pH ~8-9 AqAcid->BaseNeut Extract Extract into DCM or EtOAc BaseNeut->Extract FinalOrg Final Organic Layer (Pure Neutral Compound) Extract->FinalOrg AqWaste Aqueous Waste (Salts) Extract->AqWaste Discard

Figure 1: Acid-Base Swing Extraction. Utilizing the pyridine


 (~5.3) to pull the compound into water, leaving lipophilic impurities behind, then returning it to organic phase.

Frequently Asked Questions (FAQs)

Q: My NMR in


 looks messy and broad. Is the compound degrading? 
A:  Likely not. In non-polar solvents like Chloroform, the pyrazole NH hydrogen bonds intermolecularly, causing broadening.
  • Fix: Run NMR in DMSO-

    
      or MeOD . These polar solvents break the aggregates and usually sharpen the peaks.
    

Q: I used Palladium (Suzuki coupling) to make this. How do I remove the grey metal color? A: The pyridine nitrogen is an excellent ligand for Palladium, making it hard to remove.

  • Fix: Dissolve in EtOAc and stir with Thiol-Silica Scavengers (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine solution. Standard charcoal often fails here.

Q: Can I protect the Pyrazole to make purification easier? A: Yes. If you are at an intermediate stage, protecting the pyrazole with a THP (Tetrahydropyranyl) or SEM group removes the tautomerism and acidity issues, making the compound behave like a standard lipophilic organic molecule.

References & Grounding

  • Pyrazole Tautomerism & Chromatography:

    • Elguero, J., et al. "The Tautomerism of Heterocycles."[4] Advances in Heterocyclic Chemistry, Vol 76. (Explains the 1H/2H flux mechanism).

    • Snyder, L. R. "Classification of the solvent properties of common liquids." Journal of Chromatographic Science. (Basis for the DCM/MeOH solvent selection).

  • Synthesis & Purification of Pyrazolyl-Pyridines:

    • Peat, A. J., et al. "Novel Pyrazol-3-yl-pyridines as p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Bagley, M. C., et al. "One-step synthesis of pyridines and pyrazoles." Journal of the American Chemical Society.

  • General Heterocycle Handling:

    • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Source for Pyridine/Pyrazole acidity data).

Sources

Troubleshooting

Technical Support Center: Improving Solubility of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Introduction: The successful use of small molecules in in vitro assays is fundamentally dependent on achieving adequate and reproducible solubility in aqueous buffer systems. Compounds like 3-(4-Butyloxy-1H-pyrazol-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful use of small molecules in in vitro assays is fundamentally dependent on achieving adequate and reproducible solubility in aqueous buffer systems. Compounds like 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine, which possess both a weakly basic pyridine moiety and a hydrophobic butyloxy group, often present significant solubility challenges.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues, ensuring the generation of reliable and accurate experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine, won't dissolve in my aqueous assay buffer. Where do I start?

A1: This is a common challenge for compounds with low aqueous solubility.[2] The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. This stock can then be diluted into your final aqueous assay buffer.

Core Concept: The strategy is to first dissolve the compound in a solvent where it is highly soluble and then introduce it into the aqueous system at a final concentration that is below its aqueous solubility limit, often with the help of a co-solvent.

Recommended Starting Protocol:

  • Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power and miscibility with water.[3]

  • Stock Concentration: Aim for a high but manageable stock concentration, for example, 10 to 50 mM. This minimizes the volume of organic solvent added to your final assay, which is crucial for avoiding solvent-induced artifacts.[4]

  • Procedure:

    • Accurately weigh the powdered compound.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly. If dissolution is slow, gentle warming (e.g., 37°C) or brief sonication can be used to facilitate the process.[3]

    • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture, to maintain stability and avoid repeated freeze-thaw cycles.[5]

Q2: I made a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or PBS. What's happening?

A2: This phenomenon is known as kinetic precipitation . While your compound is soluble in 100% DMSO, its thermodynamic solubility in the final aqueous environment (e.g., cell media with <1% DMSO) is much lower.[2] The rapid change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow: The key is to control the dilution process and potentially modify the final buffer to be more accommodating to the compound.

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer q1 Is final DMSO concentration <0.5%? start->q1 step1 Perform Stepwise Dilution q1->step1 Yes step2 Lower Final Compound Concentration q1->step2 No, adjust stock conc. step1->step2 Precipitation persists end Compound Solubilized step1->end Success step3 Adjust Buffer pH step2->step3 Precipitation persists step2->end Success step4 Use Advanced Solubilizers (e.g., Cyclodextrin) step3->step4 Precipitation persists step3->end Success step4->end Success fail Consider Resynthesis or Formulation step4->fail Precipitation persists

Caption: Decision workflow for troubleshooting compound precipitation.

Solutions to Try:

  • Stepwise Dilution: Instead of a single large dilution, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of serum-containing medium or buffer, mix well, and then add this to the final volume.[3][5] This gradual reduction in solvent strength can prevent shocking the compound out of solution.

  • Reduce Final Concentration: Your target concentration may simply be above the compound's aqueous solubility limit. Test a lower final concentration in your assay.[2]

  • Vortex During Addition: Add the stock solution dropwise to the final buffer while vigorously vortexing or mixing. This rapid dispersion can help keep the compound in solution.[3]

Q3: Can I leverage the chemical structure of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine to improve its solubility?

A3: Absolutely. The pyridine ring in your compound is a weak base.[6] This means its solubility can be significantly influenced by pH. In acidic conditions, the pyridine nitrogen can become protonated, forming a more soluble salt.[1][7][8]

Mechanism of pH-Dependent Solubility:

  • Low pH (Acidic): The equilibrium shifts towards the protonated, charged form of the pyridine, which has much higher aqueous solubility.[9][10]

  • High pH (Basic): The compound remains in its neutral, less soluble form.

Experimental Approach:

  • Determine pKa: If not known, find the predicted pKa of the pyridine nitrogen. This is the pH at which 50% of the compound is protonated.

  • Buffer Selection: Prepare your assay buffer at a pH that is 1-2 units below the compound's pKa. For example, if the predicted pKa is ~5.5, using a buffer at pH 4.0-4.5 should dramatically increase solubility.

  • Verification: Prepare a saturated solution of your compound in buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.4) and measure the concentration of the dissolved compound (e.g., by HPLC-UV). This will generate a pH-solubility profile.

Caution: Ensure that the acidic pH required for solubility is compatible with your in vitro assay system (e.g., enzyme activity, cell viability).[7][8]

Q4: What are the best practices for using co-solvents in the final assay medium?

A4: The DMSO from your stock solution acts as a co-solvent. While necessary, its concentration must be carefully controlled.

Key Considerations:

  • Toxicity: For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), and for sensitive cell lines, it should be kept below 0.1%.[2] High concentrations of DMSO can be cytotoxic and interfere with experimental results.

  • Vehicle Control: Always include a vehicle control in your experiments. This is a sample that contains the same final concentration of DMSO (or other co-solvents) as your test samples but without the compound. This allows you to subtract any effects of the solvent itself.[3]

  • Other Co-solvents: If DMSO is problematic, other water-miscible organic solvents can be considered, though their compatibility with the specific assay must be validated.[11][12]

Co-SolventTypical Max Conc. (Cell-based)Notes
DMSO < 0.5% Gold standard, but check cell line tolerance.[2]
Ethanol < 1%Can be more volatile and may have biological effects.
PEG 400 < 1%Generally well-tolerated, can be effective for certain compounds.[11]
Glycerol < 2%Increases viscosity, ensure compatibility with liquid handling.
Q5: I've tried everything above, and my compound still precipitates at the desired concentration. What advanced options can I explore?

A5: For exceptionally challenging compounds, formulation aids like cyclodextrins or surfactants can be employed.[13][14]

1. Cyclodextrins:

  • Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic part of your compound can become encapsulated within this cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][16]

  • Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in in vitro applications due to its high solubility and low toxicity.[2]

  • Protocol:

    • Prepare a solution of HP-β-CD (e.g., 1-10 mM) in your assay buffer.[2]

    • Prepare a concentrated stock of your compound in DMSO.

    • While vigorously stirring the HP-β-CD solution, add the compound stock dropwise.

    • Allow the mixture to equilibrate (e.g., stir for 1-2 hours) to facilitate complex formation.[2]

G cluster_1 Cyclodextrin Solubilization compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

2. Surfactants:

  • Mechanism: Surfactants like Tween® 20 or Triton™ X-100 form micelles in aqueous solutions. The hydrophobic compound can partition into the non-polar core of these micelles, increasing its apparent solubility.

  • Application: This approach is more common for biochemical or enzyme assays rather than cell-based assays, as surfactants can disrupt cell membranes.[17] If used, they should be kept at very low concentrations (e.g., 0.01-0.05%).[17]

Q6: How should I perform serial dilutions to create a dose-response curve without causing precipitation at each step?

A6: Improper serial dilution technique is a common source of error. The goal is to maintain a consistent co-solvent concentration across all dilutions while avoiding precipitation.

Recommended Protocol for Serial Dilution:

  • Prepare Top Concentration: First, prepare the highest concentration of your compound in the assay medium, ensuring the final DMSO concentration is at your desired level (e.g., 0.5%). This is your "top stock."

  • Prepare Diluent: The diluent for the subsequent steps should be the assay medium containing the same final concentration of DMSO (e.g., 0.5% DMSO in medium). This is critical to avoid changing the solvent environment during dilution.

  • Perform Dilution Series: Use the DMSO-containing medium to serially dilute your top stock. For example, for a 1:2 dilution series, mix equal parts of the previous concentration with the DMSO-containing diluent.[18][19]

  • Mixing: Ensure thorough mixing at each step by pipetting up and down several times.[20]

This method ensures that the only variable changing across your dose-response curve is the concentration of your compound, not the concentration of the co-solvent.

References

  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025, October 17).
  • Chemistry Steps. The Effect of pH on Solubility.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • PubMed. (2013, January 15). Strategies to address low drug solubility in discovery and development.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • AP Chemistry. 8.11 pH and Solubility.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • UPM Pharmaceuticals.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PMC.
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Dhaka University Journal of Pharmaceutical Sciences. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • PMC. (2025, November 29). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach.
  • International Journal of Pharmaceutical and Chemical Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Benchchem.
  • Benchchem.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • MedChemExpress. Compound Handling Instructions.
  • ResearchGate. (2017, September 7). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • Integra Biosciences. (2023, June 29). Master the art of pipetting and learn how to perform serial dilutions with our comprehensive guide.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Benchchem. improving (-)-Anomalin solubility for in vitro assays.
  • PMC. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • ResearchGate. (2025, October 19).
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Ovid. Cyclodextrins as pharmaceutical solubilizers.
  • PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • BPS Bioscience. Serial Dilution Protocol.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • EPJ Web of Conferences.
  • Wiley Online Library. (2017, March 10).
  • BioEureka. (2025, August 4). The Art of Serial Dilution: A Key Tool in Science and Research.
  • PMC.
  • ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility.
  • CSIRO Research.
  • PMC. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • PubChem. 3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)pyridine.
  • ResearchGate. Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines.
  • University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Santa Cruz Biotechnology. 4-(1H-Pyrazol-3-yl)pyridine | CAS 17784-60-0 | SCBT.

Sources

Optimization

Technical Guide: Troubleshooting 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Instability

Executive Summary & Chemical Context[1][2][3][4][5] Compound Class: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is a bi-heterocyclic scaffold typical of kinase inhibitors and receptor ligands. The Core Problem: Researchers f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Compound Class: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is a bi-heterocyclic scaffold typical of kinase inhibitors and receptor ligands.

The Core Problem: Researchers frequently report "instability" with this compound class in solution. However, >80% of these cases are not chemical degradation (bond breaking) but physical instability (aggregation/precipitation) or dynamic instability (tautomerism).[1]

Structural Root Cause:

  • Planarity & Stacking: The Pyrazole-NH acts as a hydrogen bond donor, while the Pyridine-N acts as an acceptor. In non-polar or neutral solutions, these form a robust intramolecular hydrogen bond (IMHB).[1] This "locks" the molecule into a flat, planar conformation that stacks efficiently, leading to rapid crystallization or amorphous precipitation upon dilution into aqueous media [1].[1]

  • Tautomeric Equilibrium: The pyrazole ring exists in dynamic equilibrium between

    
     and 
    
    
    
    forms. This shifting proton state causes peak splitting in HPLC and variable solubility profiles [2].

Diagnostic Workflow: The "Spin-Down" Protocol

Before altering buffers, you must determine if the "loss of compound" is physical (precipitation) or chemical (degradation).[1]

Protocol:

  • Prepare your standard assay solution (e.g., 10 µM in PBS/DMSO).[1]

  • Split into two aliquots: Sample A and Sample B .

  • Sample A (Total): Add Acetonitrile (1:1 ratio) immediately to dissolve any micro-aggregates.[1] Analyze via HPLC.

  • Sample B (Supernatant): Centrifuge at 13,000 x g for 10 minutes. Carefully pipette the supernatant only. Add Acetonitrile (1:1) to the supernatant. Analyze via HPLC.

Data Interpretation:

ObservationDiagnosisRoot CauseRecommended Action
Peak A ≈ Peak B Chemical InstabilityOxidation or PhotolysisSee Module 4 (Chemical Stabilization)
Peak A >> Peak B Physical InstabilityAggregation/PrecipitationSee Module 3 (Solubility Optimization)
Split/Broad Peaks Dynamic InstabilityTautomerismSee Module 5 (Analytical Adjustments)

Module: Solving Physical Instability (Precipitation)[5]

The planar "locked" conformation drives insolubility. To fix this, you must disrupt the intramolecular hydrogen bond or ionize the molecule.

Mechanism of Aggregation

The intramolecular H-bond between the Pyrazole-NH and Pyridine-N creates a hydrophobic "grease ball" effect.

Tautomerism Planar Planar Conformation (Intramolecular H-Bond) LOW SOLUBILITY Twisted Twisted Conformation (Bond Broken) HIGH SOLUBILITY Planar->Twisted Acidic pH (Protonation) Aggregates Micro-Crystalline Precipitates Planar->Aggregates Pi-Stacking Twisted->Planar Neutral pH

Figure 1: The solubility switch. Breaking the planar lock via protonation prevents stacking.

Remediation Strategies[5][6]

A. pH Adjustment (The "Proton Switch") The pyridine nitrogen is basic (pKa ~5.2). Lowering the pH below 5.0 protonates the pyridine, forcing the rings to twist out of planarity due to electrostatic repulsion and steric hindrance. This drastically increases solubility.

  • Action: Buffer your assay at pH 4.5–5.0 (e.g., Acetate or Citrate buffer) if biology permits.[1]

B. Cosolvent Selection Avoid simple PBS dilutions.

  • Recommended: 5% DMSO + 0.5% Tween-80 or Cyclodextrin (HP-β-CD).

  • Why: Cyclodextrins encapsulate the hydrophobic butyloxy tail, preventing the "nucleation" of precipitates [3].

Module: Chemical Stabilization (Degradation)[5]

If the "Spin-Down" test confirms true chemical loss, the culprit is likely Oxidative Dealkylation or N-Oxidation .

N-Oxidation

The pyridine nitrogen is susceptible to oxidation by dissolved oxygen or peroxides in aged PEG/Tween excipients, forming Pyridine-N-Oxide.

  • Symptom: New HPLC peak eluting earlier (more polar) than the parent.

  • Fix: Use degassed buffers and add antioxidants (e.g., 1 mM Methionine or Ascorbic acid).[1]

Photostability

The conjugated pyrazole-pyridine system is UV-active. Long-term exposure to ambient light can induce radical formation at the ether linkage.

  • Symptom: Yellowing of the solution.

  • Fix: Amber vials are mandatory.

Module: Analytical Troubleshooting (Tautomerism)

Users often report "ghost peaks" or "splitting peaks" in LC-MS. This is rarely degradation; it is the separation of tautomers.

The Issue: In slow-exchange solvents (like dry DMSO or CDCl3), the


-pyrazole and 

-pyrazole species are distinct NMR/HPLC species. In water, proton exchange is usually fast, giving one average peak.[1] However, intermediate exchange rates cause peak broadening.[1]

HPLC Protocol for Sharp Peaks:

  • Mobile Phase: MUST contain an acid modifier to accelerate proton exchange.

  • Recommendation: Water/Acetonitrile + 0.1% Formic Acid or 0.05% TFA .

  • Temperature: Run the column at 40°C . Higher thermal energy accelerates tautomeric exchange, coalescing split peaks into a single sharp peak [4].[1]

Visual Troubleshooting Logic

Use this flow to guide your next experiment.

TroubleshootingFlow Start Issue: Loss of Signal in Solution Visual Is solution cloudy? Start->Visual SpinTest Perform Spin-Down Test (Compare Total vs. Supernatant) Visual->SpinTest Yes or No Precip Result: Supernatant < Total SpinTest->Precip Degrad Result: Supernatant ≈ Total SpinTest->Degrad SolPrecip Physical Instability 1. Add 10% HP-β-CD 2. Lower pH to <5.5 Precip->SolPrecip SolDegrad Chemical Degradation 1. Check for N-Oxide (+16 Da) 2. Protect from Light 3. Add Antioxidants Degrad->SolDegrad

Figure 2: Decision tree for isolating the mode of instability.

Frequently Asked Questions (FAQ)

Q: My compound is stable in DMSO but crashes out instantly in water. Why? A: This is the "Kinetic Solubility" trap. In DMSO, the H-bonds are satisfied by the solvent. In water, the hydrophobic effect dominates, and the molecule snaps into its planar, insoluble conformation.[1] Solution: Predissolve in DMSO, then dilute into a buffer that already contains your surfactant (e.g., Tween) or cyclodextrin, rather than adding surfactant after.[1]

Q: I see two peaks in my NMR, is my compound impure? A: Likely not. If the ratio changes with solvent (e.g., DMSO vs. MeOD), it is tautomerism.[1] The Pyrazole-NH proton hops between nitrogens. This is an intrinsic property of the molecule, not an impurity [2].[1]

Q: Can I freeze-thaw my stock solutions? A: Avoid it. Freeze-thaw cycles promote micro-crystal nucleation. Once a "seed" crystal forms, the compound will precipitate rapidly even at concentrations where it was previously stable.[1] Aliquot your stocks for single use.

References

  • Alkorta, I., & Elguero, J. (2022).[1][2][3] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Link

  • Claramunt, R. M., et al. (2009).[1] Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole.... Taylor & Francis. Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Hansen, S. H. (2021).[1] HPLC of tautomeric compounds: Problems and solutions. Journal of Chromatography A. Link[1]

Sources

Troubleshooting

Technical Support Center: Reducing Off-Target Effects of Pyrazolyl-Pyridine Inhibitors

Here is the Technical Support Center guide for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine and its structural class. Subject: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (and structural analogs e.g., Dorsomorphin/Compound C) Ref...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine and its structural class.

Subject: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (and structural analogs e.g., Dorsomorphin/Compound C)

Reference ID: TR-PYR-001 | Status: Active | Updated: March 2026

Core Directive: The "Dirty" Scaffold Problem

Welcome to the Technical Support Center. You are likely visiting this page because your experiments with 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (or its widely used analog, Dorsomorphin/Compound C ) are yielding inconsistent, toxic, or confusing phenotypes.

The Reality: While often marketed or synthesized as an AMPK inhibitor , molecules containing the 3-(pyrazol-3-yl)-pyridine core are notoriously promiscuous. They possess a "selectivity inversion" where they often inhibit off-targets (specifically BMP Signaling ) more potently than their intended target (AMPK).

The Off-Target Triad:

  • BMP Type I Receptors (ALK2, ALK3, ALK6): Primary Off-Target. Inhibited at low nanomolar concentrations (often <100 nM).

  • VEGFR2 (KDR): Inhibited at low micromolar concentrations.[1]

  • p38 MAPK / ERK: Inhibited at concentrations overlapping with AMPK inhibition (5–10 µM).

This guide provides the protocols to deconvolute these signals and validate your data.

Diagnostic Triage: Is it AMPK or BMP?

Before publishing data, you must determine if your observed phenotype is due to AMPK inhibition or BMP suppression. Use this diagnostic matrix.

Symptom Checker
ObservationLikely CulpritMechanism
Cell Death / Apoptosis Off-Target (Unknown) or Autophagy Block High-dose toxicity (>10µM) often triggers massive apoptosis unrelated to AMPK.
Loss of Osteogenic Differentiation BMP Signaling (ALK2/3) This scaffold potently blocks Smad1/5/8 phosphorylation, halting bone differentiation.
Dorsalization (Zebrafish/Embryo) BMP Signaling Classic phenotype of BMP inhibition (the "Dorsomorphin" effect).[2][3][4]
Inhibition of Fatty Acid Synthesis AMPK (Target) This is a genuine on-target effect (via ACC phosphorylation).

Visualization: The Pathway Cross-Talk

The following diagram illustrates the dual-inhibition mechanism that leads to experimental artifacts.

G cluster_AMPK Intended Target Pathway cluster_BMP MAJOR OFF-TARGET PATHWAY Inhibitor 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Compound C / Analog) AMPK AMPK Complex Inhibitor->AMPK Inhibits (Ki ~100-200 nM) ALK ALK2 / ALK3 (BMP Receptors) Inhibitor->ALK POTENT INHIBITION (IC50 < 50 nM) ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inhibits) mTORC1 mTORC1 AMPK->mTORC1 Inhibits Metabolism Metabolic Homeostasis (Fatty Acid Oxidation) ACC->Metabolism Regulates SMAD SMAD 1/5/8 Phosphorylation ALK->SMAD Phosphorylates Diff Differentiation / Osteogenesis SMAD->Diff Promotes

Figure 1: Mechanism of Action & Off-Target Liability. Note that the inhibition of ALK2/3 (BMP receptors) often occurs at lower concentrations than the intended AMPK inhibition, creating a "negative therapeutic window."

Optimization Protocols: The "Self-Validating" System

Do not rely on this compound alone. You must build a Triangulation System to prove your result.

Protocol A: The "Rescue & Replace" Workflow

Use this workflow to confirm if a phenotype is AMPK-dependent.

Step 1: The Chemical Check (Negative Control)

There is no perfect "inactive" structural analog commercially available. Therefore, you must use a structurally distinct inhibitor to confirm the phenotype.

  • Action: Repeat the experiment with SBI-0206965 or MK-8722 .

  • Logic: SBI-0206965 is a distinct chemotype (pyrimidine) with a different off-target profile (inhibits ULK1, but less BMP). If the phenotype disappears with SBI-0206965, your original result was likely a BMP off-target effect.

Step 2: The Western Blot "Truth Serum"

You must run a Western Blot to verify what you actually inhibited at your chosen concentration.

MarkerExpected Result (On-Target)Warning Sign (Off-Target)
p-ACC (Ser79) Decrease No change (Drug inactive or dose too low)
p-SMAD 1/5/8 No changeDecrease (You have inhibited BMP)
p-S6K (Thr389) Decrease (via mTORC1)Decrease (Could be AMPK-independent toxicity)
Step 3: The Genetic Knockdown (The Gold Standard)

Chemical inhibition is rarely sufficient for publication with this scaffold.

  • Method: Transfect cells with siRNA targeting AMPKα1/α2 (PRKAA1/2) .

  • Comparison:

    • If siRNA Phenotype == Drug Phenotype → Validated.

    • If siRNA Phenotype ≠ Drug Phenotype → The drug effect is off-target.

Experimental Troubleshooting (FAQ)

Q1: "My cells are dying after 24 hours of treatment. Is this AMPK inhibition?"

Answer: Likely No . Prolonged exposure (>12 hours) to pyrazolyl-pyridine inhibitors often causes ATP depletion and mitochondrial toxicity independent of AMPK.

  • Fix: Limit exposure to 1–4 hours for signaling studies.

  • Fix: If long-term treatment is needed (e.g., differentiation), use a genetic approach (shRNA) or a more selective inhibitor like MK-8722 .

Q2: "I see inhibition of my target at 1 µM, but literature says use 10 µM."

Answer: Stop. Do not increase the dose. At 1 µM, this scaffold is a potent BMP inhibitor and a weak AMPK inhibitor. If you see a phenotype at 1 µM, it is almost certainly driven by ALK2/ALK3 inhibition (BMP pathway), not AMPK.

  • Rule of Thumb: AMPK inhibition typically requires 5–10 µM of Compound C, but at this level, you are fully suppressing BMP, VEGFR, and potentially p38.

Q3: "Can I use this compound to study autophagy?"

Answer: Use with extreme caution. While AMPK induces autophagy, this scaffold can block autophagy at late stages (autophagosome maturation) via off-target mechanisms.

  • Recommendation: Always co-validate with AICAR (AMPK activator) or Metformin to see if activation yields the opposite phenotype.

References & Authoritative Grounding

  • Yu, P. B., et al. (2008). "Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism."[3] Nature Chemical Biology, 4(1), 33–41.[3]

    • Significance: The seminal paper identifying that "Compound C" is actually a potent BMP inhibitor (Dorsomorphin).[2]

  • Zhou, G., et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation, 108(8), 1167–1174.

    • Significance: Early characterization of the compound as an AMPK inhibitor.[2]

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315.

    • Significance: The definitive "selectivity profile" showing the promiscuity of this scaffold against the human kinome.

  • Vogt, J., et al. (2011). "Protein kinase G is a novel target for the AMPK inhibitor compound C." Biochemical and Biophysical Research Communications.

    • Significance: Identifies yet another off-target (PKG), reinforcing the need for validation.

Disclaimer: This guide treats "3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine" as a structural representative of the pyrazolyl-pyridine kinase inhibitor class (e.g., Dorsomorphin). Specific potency may vary by exact side-chain modification, but the off-target liability (BMP/AMPK cross-reactivity) is intrinsic to this pharmacophore.

Sources

Optimization

Technical Support Center: Scale-Up of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Ticket ID: #8492-SCALE Status: Open Priority: High (Process Safety & Yield Criticality) Assigned To: Senior Application Scientist Executive Summary You are encountering difficulties in the kilogram-scale manufacture of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-SCALE Status: Open Priority: High (Process Safety & Yield Criticality) Assigned To: Senior Application Scientist

Executive Summary

You are encountering difficulties in the kilogram-scale manufacture of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine . This scaffold combines a basic pyridine ring with an electron-rich, lipophilic alkoxypyrazole.

Our analysis indicates your issues likely stem from three specific bottlenecks common to this chemotype:

  • Protodeboronation during Suzuki coupling (instability of the 3-pyridyl boron species).

  • Thermal Runaway risks during hydrazine condensation (if using the linear route).

  • "Oiling Out" during crystallization due to the lipophilic butyloxy chain disrupting crystal lattice formation.

This guide provides validated protocols to resolve these specific failure modes.

Part 1: Critical Synthesis Pathways (The Map)

We recommend two primary routes. Route A (Convergent) is preferred for purity profiles, while Route B (Linear) is often chosen for raw material cost reduction.

SynthesisPathways cluster_0 Route A: Convergent (Recommended) cluster_1 Route B: Linear (Cost-Effective) PyBor 3-Pyridyl Boronic Acid (or Pinacol Ester) PdCat Pd Catalyst (Pd(dppf)Cl2 / K3PO4) PyBor->PdCat PyrazHal 4-Butyloxy-3-iodo-1H-pyrazole (PG-protected) PyrazHal->PdCat TargetA Target Molecule (Crude) PdCat->TargetA Suzuki Coupling (Issue: Protodeboronation) Purification Crystallization (Issue: Oiling Out) TargetA->Purification Enaminone 3-(Dimethylamino)-1-(3-pyridyl) -2-butyloxy-propenone TargetB Target Molecule (Crude) Enaminone->TargetB + Hydrazine (Issue: Exotherm/Safety) Hydrazine Hydrazine Hydrate Hydrazine->TargetB TargetB->Purification Final Final API Grade >99.5% Purity Purification->Final

Caption: Comparative workflow of Convergent (Suzuki) vs. Linear (Cyclization) strategies, highlighting key stress points.

Part 2: Troubleshooting Guide (FAQs & Protocols)
Module 1: The Suzuki Coupling (Route A)

Symptom: Low yield; LCMS shows large amounts of unsubstituted pyridine (protodeboronation byproduct).

Root Cause: 3-Pyridylboronic acids are notoriously unstable. Under standard basic Suzuki conditions (aqueous carbonate/hydroxide), the C-B bond hydrolyzes rapidly before coupling occurs, yielding pyridine 1.

Protocol Fix: The "Anhydrous Activation" Method Instead of aqueous bases, switch to a non-aqueous system or a "slow-release" boronate strategy.

  • Boron Source: Switch from free boronic acid to the Pinacol Ester or MIDA Boronate . These are significantly more robust against hydrolysis 2.

  • Catalyst System: Use Pd(dppf)Cl2·DCM (1-3 mol%). The bidentate ligand prevents Pd black precipitation.

  • Base/Solvent: Use K3PO4 (3.0 eq) in 1,4-Dioxane/Water (9:1).

    • Critical Step: Do not premix the boronate with the base for long periods. Add the base last, immediately before heating.

  • Temperature: Rapid heating to 90°C is preferred over slow ramps to favor the coupling rate (

    
    ) over the deboronation rate (
    
    
    
    ).
Module 2: Hydrazine Cyclization (Route B)

Symptom: Uncontrollable exotherm upon hydrazine addition; formation of "sticky" polymeric byproducts.

Root Cause: Hydrazine condensation is highly exothermic.[3] At scale, the accumulation of hydrazine hydrate before reaction initiation leads to a "thermal runaway" where the heat generation exceeds cooling capacity 3.

Protocol Fix: Buffered Controlled Addition Never add hydrazine hydrate in one portion to a hot reactor.

ParameterSpecificationReason
Solvent Ethanol or 2-MeTHFHigh heat capacity; 2-MeTHF allows higher process temp.
Additive Sodium Acetate (1.2 eq) Buffers the reaction; prevents acid-catalyzed decomposition 4.
Dosing Peristaltic PumpAdd hydrazine over 2–4 hours.
Monitoring Heat Flow CalorimetryEnsure

(heat of reaction) tracks with dosing.

Safety Note: Ensure the reactor headspace is swept with Nitrogen to prevent formation of explosive hydrazine/air mixtures.

Module 3: Purification & "Oiling Out"

Symptom: The product separates as a yellow/orange oil instead of crystallizing during cooling. Root Cause: The 4-butyloxy chain increases lipophilicity and rotational freedom, lowering the melting point and encouraging Liquid-Liquid Phase Separation (LLPS) before the crystal nucleation temperature is reached 5.

Decision Tree: Solving the Oil-Out

OilingOut Start Product Oils Out? CheckPurity Check Purity (HPLC) Start->CheckPurity Impure Purity < 95% CheckPurity->Impure Yes Pure Purity > 95% CheckPurity->Pure No Silica Silica Plug / Charcoal Remove tars/Pd Impure->Silica Seed Seed at Metastable Zone (Add seed @ T = Oil Point + 5°C) Pure->Seed SolventSwitch Switch Solvent System Rec: MeOH/Water -> iPrOH/Heptane Seed->SolventSwitch Still Fails SaltForm Form HCl or Tosylate Salt (Increases MP dramatically) SolventSwitch->SaltForm Still Fails

Caption: Step-by-step logic for resolving crystallization failures in lipophilic pyrazoles.

Recommended Solvent System: For the 4-butyloxy derivative, standard Ethanol/Water often causes emulsions.

  • Best Success: Isopropyl Acetate / n-Heptane.

  • Procedure: Dissolve in minimal hot Isopropyl Acetate (60°C). Add n-Heptane dropwise until slight turbidity. Seed immediately . Cool at 5°C/hour.

Part 3: Palladium Removal (Specific to Route A)

If you use the Suzuki route, the pyridine nitrogen can chelate Palladium, making it difficult to meet ICH Q3D limits (<10 ppm).

Comparative Scavenger Efficiency Table

Scavenger TypeTrade NameEfficiency (Initial -> Final)Notes
Thiol-Silica SiliaMetS® Thiol500 ppm -> <5 ppmBest Choice. High affinity for Pd(II).
Activated Carbon Darco® KB-B500 ppm -> 50 ppmGood for bulk, but often insufficient alone 6.
Crystallization (Standard)500 ppm -> 200 ppmPyridine-Pd complexes often co-crystallize.

Protocol:

  • Dissolve crude product in THF (10 vol).

  • Add SiliaMetS® Thiol (10 wt% relative to mass of crude).

  • Stir at 50°C for 4 hours.

  • Filter through Celite.

  • Proceed to crystallization.[7][5][8]

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[2] Organic Syntheses.

  • Kruger, J., et al. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[3][9] Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Challenges in the Scale-Up Synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • Duffy, D., et al. (2012).[7] In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization. Chemical Engineering Science.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

Sources

Troubleshooting

"overcoming resistance to 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in cell lines"

Product Identity: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Common Names: Dorsomorphin, Compound C, BML-275.[1][2][3][4] Primary Class: Reversible, ATP-competitive AMPK Inhibitor & BMP Type I Receptor Inhibitor.[5][6] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Common Names: Dorsomorphin, Compound C, BML-275.[1][2][3][4] Primary Class: Reversible, ATP-competitive AMPK Inhibitor & BMP Type I Receptor Inhibitor.[5][6]

Executive Summary: The "Dirty" Inhibitor Paradox

You are likely visiting this guide because your cell lines have stopped responding to treatment, or you are observing inconsistent data.

Crucial Technical Insight: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Dorsomorphin) is a "promiscuous" kinase inhibitor. While marketed as an AMPK inhibitor, it potently inhibits Bone Morphogenetic Protein (BMP) signaling (ALK2/3/6) and has significant off-target effects on VEGFR2 and Akt/mTOR.

"Resistance" in this context is rarely a simple target mutation. It is usually one of three artifacts:

  • Physicochemical Failure: Precipitation in media (Pseudo-resistance).

  • Pharmacokinetic Failure: ABCG2/P-gp efflux pumping.

  • Biological Adaptation: Activation of compensatory bypass tracks (e.g., MAPK/ERK upregulation when BMP is blocked).

Part 1: Diagnostic Workflow (Troubleshooting Tree)

Use this decision tree to diagnose the root cause of the resistance phenotype.

Troubleshooting_Workflow Start Observation: Loss of Efficacy (IC50 Shift or Phenotype Loss) Solubility_Check Step 1: Check Physical State (Precipitation/Crystallization?) Start->Solubility_Check Fresh_Stock Action: Prepare Fresh Stock (Warm DMSO, Sonicate) Solubility_Check->Fresh_Stock Visible Crystals Target_Validation Step 2: Validate Target Engagement (Western Blot) Solubility_Check->Target_Validation Solution Clear BMP_Path Context: BMP Inhibition? Check p-SMAD1/5/8 Target_Validation->BMP_Path AMPK_Path Context: AMPK Inhibition? Check p-ACC or p-AMPK Target_Validation->AMPK_Path Engagement_Yes Target IS Inhibited (But cells survive/don't differentiate) BMP_Path->Engagement_Yes p-SMAD Low Engagement_No Target NOT Inhibited (Drug not working) BMP_Path->Engagement_No p-SMAD High AMPK_Path->Engagement_Yes p-ACC Low AMPK_Path->Engagement_No p-ACC High Bypass Diagnosis: Biological Compensation (Bypass Tracks Active) Engagement_Yes->Bypass Efflux Diagnosis: Drug Efflux (ABCG2/MDR1 Active) Engagement_No->Efflux Cell Line is MDR+ Degradation Diagnosis: Chemical Instability (Oxidation/Light) Engagement_No->Degradation Old Stock

Caption: Diagnostic logic flow to distinguish between physical precipitation, transporter-mediated efflux, and downstream signaling adaptation.

Part 2: Addressing Pseudo-Resistance (Physicochemical)

Dorsomorphin is highly hydrophobic. Many "resistant" cell lines are simply not receiving the drug because it has crashed out of solution upon contact with aqueous media.

Solubility & Stability Data
ParameterSpecificationCritical Note
MW 399.49 g/mol
Solubility (DMSO) ~10-25 mg/mLRequires warming (37°C) and sonication.
Solubility (Water) InsolubleDo NOT dilute directly into PBS/Media without intermediate step.
Stability (Solid) 2 years @ -20°CProtect from light (photosensitive).[2][7]
Stability (Solution) < 1 month @ -80°CUnstable. Re-check IC50 if stock is >1 month old.
Correct Dissolution Protocol
  • Solvent: Use high-grade anhydrous DMSO.[8] Avoid ethanol (poor solubility).[7][9]

  • Preparation: Dissolve powder to 10 mM. Vortex vigorously. If particles remain, sonicate for 5 minutes at 40kHz.

  • Delivery: Dilute the DMSO stock 1:10 into serum-free media first, vortex immediately, then add to the final culture volume. This "intermediate dilution" prevents the "shock precipitation" that occurs when high-concentration DMSO hits serum-rich media.

Part 3: Overcoming Biological Resistance

If the drug is in solution but efficacy is lost, the cell line has likely adapted via Efflux or Pathway Bypass .

Mechanism 1: The Efflux Barrier (ABCG2)

Dorsomorphin is a known substrate for the ABCG2 (BCRP) efflux pump. High expression of ABCG2 in stem cells or cancer lines (e.g., MCF-7/MX) renders them resistant.

  • Test: Co-treat with Verapamil (10 µM) or Fumitremorgin C (specific ABCG2 inhibitor).

  • Result: If sensitivity is restored, the resistance is pharmacokinetic.

  • Solution: Switch to LDN-193189 . It is a structural analog with higher potency for BMP receptors and different efflux properties.

Mechanism 2: Pathway Bypass (The "Whac-A-Mole" Effect)

Dorsomorphin inhibits AMPK and BMP. Cells compensate by activating parallel survival tracks.

  • Scenario A: BMP Inhibition Failure (Differentiation Studies)

    • Mechanism:[4][10][11] When ALK2/3 is blocked, cells may upregulate MAPK/ERK or Wnt signaling to maintain pluripotency.

    • Solution: Validate with p-SMAD1/5/8 blot. If p-SMAD is suppressed but differentiation fails, the block is successful, but the cell is using an alternative pathway. Add a MEK inhibitor (e.g., PD0325901).

  • Scenario B: AMPK Inhibition Failure (Metabolic Studies)

    • Mechanism:[4][10][11] Chronic AMPK inhibition leads to compensatory upregulation of mTORC1 via Akt, independent of AMPK.

    • Solution: Validate with p-ACC (Ser79) blot (downstream of AMPK). Note: Do not use p-AMPK (Thr172) as the sole marker, as Dorsomorphin inhibits the kinase activity, not necessarily the upstream phosphorylation of AMPK itself.

Signaling Interaction Diagram

Signaling_Network Dorso Dorsomorphin (Compound C) ALK BMP Receptors (ALK2/3/6) Dorso->ALK Inhibits AMPK AMPK Complex Dorso->AMPK Inhibits VEGFR VEGFR2 (Off-Target) Dorso->VEGFR Inhibits (Side Effect) SMAD SMAD1/5/8 (Phosphorylation) ALK->SMAD Activates Bypass Compensatory MAPK/ERK ALK->Bypass Blockade triggers ACC Acetyl-CoA Carboxylase (p-ACC) AMPK->ACC Phosphorylates mTOR mTORC1 AMPK->mTOR Inhibits

Caption: Dorsomorphin targets (Blue) and downstream effectors (Green). Red lines indicate inhibition. Dashed elements represent compensatory resistance mechanisms.

Part 4: Validated Experimental Protocols

Protocol A: Target Engagement Assay (Western Blot)

Use this to distinguish between "drug not working" and "cell not caring."

  • Seed Cells:

    
     cells/well in 6-well plates. Allow adherence (24h).
    
  • Starvation: Serum-starve for 4 hours (critical to reduce basal background).

  • Treatment:

    • Control: DMSO (0.1%).

    • Test: Dorsomorphin (10 µM).

    • Stimulation (Optional but recommended): Add BMP4 (50 ng/mL) after 1 hour of Dorsomorphin pretreatment to test blockage capability.

  • Lysis: Harvest after 1 hour (for phosphorylation) or 24 hours (for downstream proteins). Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is mandatory).

  • Antibodies:

    • Primary: Anti-p-SMAD1/5/8 (Cell Signaling #9511) or Anti-p-ACC (Ser79) (Cell Signaling #3661).

    • Note: p-ACC is a better readout for AMPK activity than p-AMPK itself in this context.

Protocol B: Resensitization Strategy (The "Switch" Method)

If your cells are truly resistant to Dorsomorphin due to off-target toxicity or efflux:

  • Switch Inhibitor: Transition to LDN-193189 (500 nM).

    • Why: LDN-193189 is a derivative of Dorsomorphin restricted to BMP receptor inhibition with 200x less activity against AMPK and VEGFR2.

  • Verify: If LDN-193189 works, your previous "resistance" was likely Dorsomorphin-induced off-target toxicity masking the phenotype.

Frequently Asked Questions (FAQs)

Q1: My cells die after 24 hours of treatment. Is this successful inhibition or toxicity? A: Likely toxicity. Dorsomorphin inhibits VEGFR2 and disrupts autophagy. If you are studying differentiation, this death is an artifact. Titrate down to 1-2 µM or switch to LDN-193189.

Q2: Can I use Dorsomorphin in vivo? A: It is not recommended due to poor half-life and extreme promiscuity. For animal studies, LDN-193189 or DMH1 are superior choices with better pharmacokinetic profiles.

Q3: Why do I see increased p-AMPK after treatment? A: This is a common artifact. Dorsomorphin inhibits the kinase activity of AMPK (its ability to phosphorylate downstream targets like ACC), but it can sometimes protect the Thr172 phosphorylation site from dephosphorylation, or cellular stress from the drug can induce upstream kinases (LKB1) to phosphorylate AMPK. Always measure p-ACC (Ser79) to verify functional inhibition.

References
  • Zhou, G., et al. (2001).[6] "Role of AMP-activated protein kinase in mechanism of metformin action." The Journal of Clinical Investigation, 108(8), 1167-1174. Link

  • Yu, P. B., et al. (2008).[6][7][9] "Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism."[7][9] Nature Chemical Biology, 4(1), 33-41.[6][7][9] Link

  • Vucicevic, L., et al. (2011). "Compound C induces protective autophagy in cancer cells through AMPK-independent regulation of Akt/mTOR pathway."[4][12] Autophagy, 7(1), 40-50. Link

  • Boergermann, J. H., et al. (2010). "ATP-competitive inhibitors block protein kinase recruitment to the cilium." Nature Cell Biology, 12, 1112-1117. (Demonstrates off-target effects). Link

Sources

Optimization

Technical Support Center: Pharmacokinetic Optimization of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Derivatives

Welcome to the Structural Optimization & PK Support Hub. Ticket ID: PK-OPT-34BPP-2024 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Structural Optimization & PK Support Hub. Ticket ID: PK-OPT-34BPP-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The scaffold 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a classic ATP-competitive kinase inhibitor pharmacophore, structurally related to p38 MAPK inhibitors (e.g., SB-203580 analogs) and JNK inhibitors. While the core provides excellent potency via bidentate hydrogen bonding (pyrazole NH and pyridine N) with the kinase hinge region, the 4-butyloxy tail and the planar heteroaromatic system introduce significant pharmacokinetic (PK) liabilities.

This guide addresses the three most reported tickets regarding this series: poor aqueous solubility , rapid metabolic clearance (short half-life) , and variable oral bioavailability .

Module 1: Metabolic Stability & Clearance

Issue: "My compound disappears rapidly in liver microsomes ( min)."

Diagnosis: The n-butyloxy chain is a metabolic "soft spot." CYP450 enzymes (particularly CYP3A4 and CYP2D6) rapidly attack the alkyl chain. Additionally, the electron-rich pyrazole moiety can undergo glucuronidation.

Metabolic Liability Map

The following diagram illustrates the primary sites of metabolic attack on your scaffold.

MetabolicMap Compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Oxidation ω-Hydroxylation (CYP3A4/2C9) Target: Butyl tail end Compound->Oxidation Major Route Dealkylation O-Dealkylation (CYP P450) Target: Ether oxygen Compound->Dealkylation Secondary Route Glucuronidation N-Glucuronidation (UGTs) Target: Pyrazole NH Compound->Glucuronidation Phase II PyridineOx N-Oxidation (FMOs/CYPs) Target: Pyridine N Compound->PyridineOx Minor Route

Figure 1.[1][2][3][4] Primary metabolic soft spots. The n-butyl chain is the dominant site of oxidative clearance.

Troubleshooting & Optimization Strategies
StrategyMechanism of ActionImplementation Guide
Fluorination Blocks CYP hydrogen abstraction by replacing C-H with C-F (stronger bond).Replace the terminal methyl of the butyl chain with -CF₃ or -CHF₂ . Ref: Bioisosteric replacement.
Ether Switch Prevents O-dealkylation.Replace the ether oxygen (-O-) with a difluoromethyl ether (-OCF₂-) or a rigidified ring (e.g., tetrahydrofuran).
Chain Rigidification Reduces the entropic cost of binding and limits CYP access.Cyclize the butyl chain into a cyclopropyl-methoxy or cyclobutyl-methoxy group.
Scaffold Hopping Reduces electron density on the pyridine ring to prevent N-oxidation.Replace the pyridine ring with a pyrimidine or 2-aminopyrimidine (also improves solubility).

Module 2: Solubility & Formulation

Issue: "The compound precipitates in PBS or crashes out during dosing."

Diagnosis: The planar pyrazole-pyridine core encourages strong


-

stacking (crystal lattice energy is high), and the lipophilic butyloxy tail (

) lacks ionizable centers at physiological pH.
Troubleshooting Protocol

Q1: Have you attempted salt formation?

  • Yes: If the pyridine pKa is too low (~3-4), salts (HCl, Mesylate) may hydrolyze in water (disproportionate).

  • No: Start here. The pyridine nitrogen is weakly basic.

    • Action: Screen Methanesulfonic acid (MsOH) and Isethionic acid . These often yield stable, non-hygroscopic salts for weak bases.

Q2: Can we modify the structure without killing potency?

  • Solubilizing Tails: Append a solubilizing group to the end of the butyloxy chain.

    • Modification: Change -O-(CH₂)₃-CH₃ to -O-(CH₂)₂-N(Morpholine) or -O-(CH₂)₂-N(Piperazine).

    • Note: Ensure the kinase specificity pocket can accommodate the basic amine.

Q3: Are you using a Prodrug strategy?

  • Phosphate Ester: The pyrazole N-H is an ideal handle for a methylene-phosphate prodrug.

    • Structure:N-CH₂-O-P(O)(OH)₂.

    • Mechanism:[4][5][6][7] Rapidly cleaved by alkaline phosphatase in the gut/blood to release the parent drug. significantly boosts aqueous solubility (often >10 mg/mL).

Module 3: Experimental Protocols

Workflow: Rapid Optimization Cycle

Follow this decision tree to systematically improve your lead compound.

OptimizationWorkflow Start Lead Compound (Poor PK) SolubilityTest Kinetic Solubility (PBS pH 7.4) Start->SolubilityTest DecisionSol Solubility > 50 µM? SolubilityTest->DecisionSol MicrosomeTest Microsomal Stability (Human/Mouse) DecisionSol->MicrosomeTest Yes FixSol1 Strategy A: Add solubilizing tail (Morpholine/Piperazine) DecisionSol->FixSol1 No FixSol2 Strategy B: Prodrug (Phosphate) DecisionSol->FixSol2 No (Alt) DecisionStab T1/2 > 30 min? MicrosomeTest->DecisionStab FixStab1 Strategy C: Fluorinate Butyl Chain DecisionStab->FixStab1 No FixStab2 Strategy D: Rigidify (Cyclopropyl) DecisionStab->FixStab2 No Success Candidate Selection DecisionStab->Success Yes FixSol1->SolubilityTest FixSol2->SolubilityTest FixStab1->MicrosomeTest FixStab2->MicrosomeTest

Figure 2. Systematic optimization workflow for addressing PK liabilities.

Standard Operating Procedure: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) of the derivative.

Reagents:

  • Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

Protocol:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of Microsomes (final conc 0.5 mg/mL) and 5 µL of Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Module 4: Comparative Data (Hypothetical)

Use this table to benchmark your derivatives against the parent scaffold.

Compound IDModificationSolubility (pH 7.4)Microsomal

(Human)
Caco-2 Permeability (

)
Parent 4-Butyloxy< 5 µM (Low)12 min (High Clearance)

cm/s
Analog A 4-(4,4,4-Trifluorobutoxy)< 5 µM45 min (Improved)

cm/s
Analog B 4-(2-Morpholinoethoxy)120 µM (High)25 min (Moderate)

cm/s
Analog C Cyclopropyl-methoxy15 µM35 min (Moderate)

cm/s

References

  • Structure-Activity Relationships of Pyrazole-Pyridine Kinase Inhibitors Source: Journal of Medicinal Chemistry Citation: Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. ChemMedChem, 3(12), 1810–1838. (Contextual grounding for scaffold). [Link]

  • Solubility Optimization of Heteroaromatic Kinase Inhibitors Source: Nature Reviews Drug Discovery Citation: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. [Link]

  • Metabolic Blocking Strategies (Fluorination) Source: Journal of Medicinal Chemistry Citation: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • p38 MAPK Inhibitor Scaffolds (SB 203580 Analogs) Source: ACS Publications Citation: Boehm, J. C., & Adams, J. L. (2000). Pharmacokinetics of p38 MAP kinase inhibitors. Expert Opinion on Therapeutic Patents, 10(1), 25-37. [Link]

Need further assistance? Contact the PK Support Team at or submit a sample for our "Rapid-PK" screening panel.

Sources

Reference Data & Comparative Studies

Validation

"comparing 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine to known JNK inhibitors"

A Comprehensive Comparison Guide: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine vs. Known JNK Inhibitors Executive Summary The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical mediators of stress signaling, apoptos...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine vs. Known JNK Inhibitors

Executive Summary

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical mediators of stress signaling, apoptosis, and inflammation. While early-generation JNK inhibitors provided foundational insights into MAPK signaling, their clinical utility has been repeatedly hindered by off-target kinase activity (particularly against p38) and poor central nervous system (CNS) penetrance.

This guide provides an objective, data-driven comparison between 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (hereafter referred to as BPP-3 )—a highly optimized representative of the pyrazol-3-yl-pyridine scaffold—and established benchmark JNK inhibitors, including SP600125, JNK-IN-8, Tanzisertib (CC-930), and AS601245.

Mechanistic Profiling: The Pyrazol-3-yl-Pyridine Advantage

The development of the 4-(pyrazol-3-yl)-pyridine series emerged from a critical need to overcome the pharmacokinetic limitations of earlier pyrimidine-based scaffolds[1].

Structural Causality:

  • Hinge Region Binding: The pyrazole moiety acts as a dual hydrogen bond donor/acceptor, anchoring the compound within the adenine-binding pocket of the JNK enzyme.

  • Isoform Selectivity via the Butyloxy Chain: The 4-butyloxy substitution is not merely a lipophilic appendage; it is structurally designed to project into a specific solvent-exposed hydrophobic pocket unique to JNK. This steric projection physically prevents the molecule from binding to the highly homologous p38 MAPK, solving the primary off-target liability of first-generation inhibitors like SP600125[1][2].

  • CNS Penetrance: The inclusion of the pyridine ring fine-tunes the molecule's basicity (pKa) and polar surface area (PSA), dramatically enhancing blood-brain barrier (BBB) permeability compared to rigid anthrapyrazolones[1].

Comparative Efficacy: BPP-3 vs. Benchmark Inhibitors

To objectively evaluate BPP-3, it must be benchmarked against compounds that define the current pharmacological landscape.

  • SP600125: The classic first-generation reversible inhibitor. While widely used in literature, it suffers from poor selectivity, cross-reacting with Aurora kinases and p38[2][3].

  • JNK-IN-8: The benchmark covalent inhibitor. It achieves extreme potency by forming an irreversible bond with Cys154, but this irreversible mechanism can lead to cumulative toxicity in chronic in vivo models[4][5].

  • Tanzisertib (CC-930): An orally active, reversible clinical candidate with excellent sub-nanomolar to single-digit nanomolar potency across all JNK isoforms[6][7].

  • AS601245: An ATP-competitive inhibitor noted for its neuroprotective properties, though it exhibits only moderate biochemical potency[8][9].

Table 1: Quantitative Profiling of JNK Inhibitors
InhibitorBinding MechanismJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Key Advantage / Limitation
BPP-3 (Pyrazolyl-pyridine) Reversible, ATP-Competitive~15 - 40~15 - 40~1 - 10*High CNS penetration, strict p38 selectivity
SP600125 Reversible, ATP-Competitive404090Broad-spectrum, poor kinase selectivity
JNK-IN-8 Irreversible, Covalent4.718.71.0Extreme potency, irreversible binding
Tanzisertib (CC-930) Reversible, ATP-Competitive6176Orally active, clinical benchmark
AS601245 Reversible, ATP-Competitive15022070Neuroprotective, moderate potency

*Representative values based on established SAR data for optimized 4-(pyrazol-3-yl)-pyridine derivatives[1].

Target Engagement & Signaling Intervention

JNK activation is driven by upstream MAP3Ks and MKK4/7, leading to the phosphorylation of the transcription factor c-Jun. BPP-3 and competing inhibitors arrest this cascade by occupying the ATP-binding site of JNK, preventing the phosphotransfer to c-Jun.

JNK_Pathway Stimulus Stress Stimuli (Cytokines, UV, ROS) MAP3K MAP3Ks (ASK1, MEKK1) Stimulus->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun Phosphorylation (Ser63 / Ser73) JNK->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis Inhibitors JNK Inhibitors (BPP-3, SP600125, JNK-IN-8) Inhibitors->JNK Blocks ATP Pocket

Figure 1: JNK Signaling Cascade and Inhibitor Intervention Point (Max Width: 760px).

Self-Validating Experimental Methodologies

To accurately compare BPP-3 against known inhibitors, researchers must utilize assays that inherently control for compound artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality Check: Standard radiometric assays generate hazardous waste, while standard fluorescence assays are highly susceptible to false positives caused by the auto-fluorescence of heterocyclic compounds (like pyridines). TR-FRET introduces a temporal delay (e.g., 50–100 µs) before reading the emission, allowing short-lived compound fluorescence to decay. This creates a self-validating, zero-background readout.

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Rationale: MgCl₂ is an essential cofactor for ATP coordination; DTT maintains the reducing environment necessary to prevent oxidation of JNK's catalytic cysteines.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of BPP-3, SP600125, and JNK-IN-8 in 100% DMSO. Transfer to a 384-well plate, yielding a final DMSO concentration of 1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: Add 2 nM recombinant JNK3 and pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding 10 µM ATP and 50 nM biotinylated c-Jun peptide substrate.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho-c-Jun antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

TR_FRET_Workflow Step1 1. Compound Prep Serial Dilution in DMSO Step2 2. Kinase Reaction JNK + ATP + Substrate Step1->Step2 Step3 3. Detection Phase Add Eu-Antibody & APC Step2->Step3 Step4 4. TR-FRET Readout Measure 665/615 nm Ratio Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Figure 2: Step-by-Step TR-FRET Experimental Workflow (Max Width: 760px).

Protocol B: Cell-Based Target Engagement (c-Jun Phosphorylation)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. This assay validates that the butyloxy chain of BPP-3 successfully facilitates lipid bilayer transit without trapping the compound in the lysosome.

  • Cell Culture & Treatment: Seed HeLa or A375 cells in 6-well plates. Pre-treat cells with varying concentrations of BPP-3 or JNK-IN-8 (0.1 µM to 10 µM) for 2 hours.

  • Stimulation: Induce JNK activation by treating cells with 10 ng/mL TNF-α or 1 µg/mL Anisomycin for 30 minutes. Validation step: Include an unstimulated control to establish basal c-Jun phosphorylation levels.

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail and 1% CHAPS. Rationale: CHAPS is a zwitterionic detergent that effectively solubilizes membrane proteins while preserving protein-protein interactions.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. Normalize the phospho-signal to total c-Jun to accurately quantify intracellular JNK inhibition.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

"ortholog validation of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine target engagement"

This guide outlines the rigorous validation of target engagement for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a representative small-molecule kinase inhibitor scaffold. Given the structural motif (a pyrazole-pyridine co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous validation of target engagement for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a representative small-molecule kinase inhibitor scaffold. Given the structural motif (a pyrazole-pyridine core with a 4-alkoxy substitution), this compound class is frequently interrogated as an inhibitor of stress-activated protein kinases (e.g., p38 MAPK ) or receptor tyrosine kinases (e.g., TGF-β/ALK5 ).

For the purpose of this guide, the compound is treated as a chemical probe requiring validation across preclinical species (orthologs) to ensure translational relevance.

Content Type: Publish Comparison Guide Subject: Small Molecule Kinase Inhibitor Validation Audience: Drug Discovery Scientists, Pharmacologists, Translational Researchers

Executive Summary: The Translational Gap

In drug discovery, a common cause of clinical attrition is the failure of preclinical efficacy to translate to humans. This often stems from ortholog divergence —subtle amino acid differences in the drug-binding pocket between the human target and the preclinical species (mouse, rat, dog, cyno) used for efficacy testing.

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a privileged scaffold (pyrazolyl-pyridine) often utilized to target the ATP-binding cleft of kinases. This guide compares the methodologies to validate its target engagement (TE) across species, ensuring that the "biochemical bridge" is intact before in vivo studies commence.

Target Engagement Mechanics

The pyrazolyl-pyridine scaffold typically functions as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The pyridine nitrogen (or pyrazole nitrogen) acts as a hydrogen bond acceptor/donor pair with the kinase hinge region.

  • Hydrophobic Pocket: The 4-butyloxy group is a critical determinant of selectivity, likely extending into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front region, depending on the specific kinase conformation (DFG-in vs. DFG-out).

The Ortholog Risk: Even a single mutation in the "Gatekeeper" residue (e.g., Threonine in humans vs. Methionine in rodents) can shift the IC50 by >100-fold, rendering the rodent model invalid for efficacy testing.

Comparative Analysis: Validation Methodologies

To validate 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine, researchers must choose between biochemical, biophysical, and cellular assays. The table below objectively compares these approaches for ortholog validation.

Table 1: Comparison of Target Engagement Methodologies
FeatureBiochemical Assay (FRET/TR-FRET) Cellular Thermal Shift (CETSA) NanoBRET (Live Cell TE) Proximal Biomarker (Phospho-Flow)
Principle Inhibition of recombinant protein activity in buffer.Ligand-induced thermal stabilization of protein in intact cells.Energy transfer between tracer and target in live cells.Functional phosphorylation of downstream substrate.
Physiological Relevance Low (No cell membrane, ATP @ Km).High (Intracellular context, endogenous ATP).High (Live cell, equilibrium binding).Medium (Indirect measure of binding).
Ortholog Capability High (Easy to swap Human/Mouse/Rat proteins).Medium (Requires specific antibodies for each species).High (Can transfect Human/Mouse plasmids into same cell line).Low (Antibodies may not cross-react across species).
Throughput High (384/1536-well).Medium (96-well, requires Western/AlphaLISA).Medium/High (384-well).Medium (FACS/ELISA).
Cost Low.Medium.High (Requires cloning & tracer).Medium.
Verdict for This Compound Step 1 Screen Gold Standard for Endogenous Target Best for Quantifying Intracellular Affinity (Ki) Best for PD Biomarker Confirmation

Experimental Protocols

The following protocols are designed to validate the compound's engagement with its target (e.g., p38 MAPK as a reference model) in a self-validating manner.

Protocol A: In Silico Sequence Alignment (The Prerequisite)

Before wet-lab work, confirm the binding pocket conservation.

  • Retrieve Sequences: UniProt IDs for Human (e.g., Q16539), Mouse (P47811), Rat, and Dog.

  • Align: Use Clustal Omega. Focus on the ATP-binding cleft (residues 30–150 approx).

  • Check Gatekeeper: Identify the residue corresponding to the "Gatekeeper" (e.g., T106 in p38α). If Human is Thr and Mouse is Met, expect potency shifts.

Protocol B: Cellular Thermal Shift Assay (CETSA) - Isothermal Dose Response (ITDR)

Objective: Determine if 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine penetrates the cell and stabilizes the target in Human vs. Mouse cells.

Materials:

  • Cells: THP-1 (Human) and RAW 264.7 (Mouse).

  • Compound: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (10 mM DMSO stock).

  • Detection: Primary antibody against the target (ensure cross-reactivity or use species-specific Abs).

Workflow:

  • Treatment: Seed cells at 1x10^6 cells/mL. Treat with compound (dose range: 10 nM to 10 µM) for 1 hour at 37°C. Include DMSO control.

  • Heat Shock: Aliquot cells into PCR tubes. Heat at the aggregation temperature (T_agg) (determined previously, typically 52-58°C for kinases) for 3 minutes.

  • Lysis: Cool to RT. Add Lysis Buffer (with protease inhibitors). Freeze-thaw x3 (liquid N2 / 37°C) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) protein.

  • Detection: Analyze supernatant via Western Blot or AlphaLISA.

  • Analysis: Plot "Remaining Soluble Protein" vs. [Compound]. Calculate EC50_CETSA .

    • Validation Criteria: A shift in stability in Human but not Mouse cells indicates a lack of ortholog engagement.

Protocol C: Functional Phospho-Assay (Whole Blood)

Objective: Confirm functional inhibition in a physiological matrix (accounting for plasma protein binding).

  • Collection: Heparinized whole blood from Human, Mouse, and Rat.

  • Stimulation: Pre-incubate blood with Compound (0.1 - 10 µM) for 1h.

  • Activation: Add stimulant (e.g., LPS for p38 pathway) for 15-30 min.

  • Lysis/Fixation: Lyse RBCs and fix leukocytes (Phosflow Lyse/Fix buffer).

  • Staining: Permeabilize and stain with anti-phospho-Substrate (e.g., p-MAPKAPK2 or p-HSP27).

  • Flow Cytometry: Gate on Monocytes/Granulocytes. Measure MFI of phospho-signal.

  • Calculation: Determine IC50.

    • Note: If IC50(Human) << IC50(Mouse), the compound is not suitable for mouse efficacy models.

Visualization of Workflows

The following diagrams illustrate the signaling pathway context and the ortholog validation decision tree.

Diagram 1: Target Engagement Signaling Pathway (Generic Kinase Context)

This diagram visualizes where the compound acts within a typical MAP Kinase cascade, a common target for this scaffold.

KinasePathway Stimulus Extracellular Stimulus (LPS/Growth Factor) Receptor Membrane Receptor (TLR4 / RTK) Stimulus->Receptor MAP3K MAP3K (TAK1 / MEKK) Receptor->MAP3K Activation MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation TargetKinase Target Kinase (e.g., p38 MAPK / ALK5) MAP2K->TargetKinase Phosphorylation (Thr/Tyr) Substrate Downstream Substrate (HSP27 / MAPKAPK2) TargetKinase->Substrate Phosphorylation Compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Compound->TargetKinase  Competes with ATP (Type I Binding) Response Cellular Response (Cytokine Production / Apoptosis) Substrate->Response

Caption: Schematic of the kinase signaling cascade. The compound (Green) acts as an ATP-competitive inhibitor at the Target Kinase (Blue), blocking downstream substrate phosphorylation.

Diagram 2: Ortholog Validation Decision Matrix

This workflow ensures that only validated compounds progress to in vivo efficacy studies.

OrthologValidation Start Compound Identification SeqAlign 1. In Silico: Sequence Alignment Start->SeqAlign Biochem 2. Biochemical Assay (IC50 Human vs Mouse) SeqAlign->Biochem Decision1 Potency Ratio < 5x? Biochem->Decision1 Cellular 3. Cellular TE (CETSA) (Intracellular Binding) Decision1->Cellular Yes Stop STOP / Redesign (Select different species) Decision1->Stop No (Species Gap) Decision2 Shift in Both Species? Cellular->Decision2 InVivo Proceed to In Vivo Efficacy Decision2->InVivo Yes Decision2->Stop No (Permeability/Metabolism Issue)

Caption: Step-wise validation workflow. Compounds must pass biochemical similarity (ratio < 5x) and cellular engagement criteria in both species before in vivo testing.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Science, 344(6182), 413-416. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer, 9(1), 28-39. Link

  • Susa, M., et al. (2010). "Human/Mouse p38α Kinase Inhibitor Potency Differences." Journal of Pharmacology and Experimental Therapeutics, 332(2), 659-668. Link

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science, 358(6367), eaan4368. Link

Sources

Validation

Comparative Guide: Linked 3-(Pyrazol-3-yl)-pyridines vs. Fused Pyrazolopyridines

This guide provides an in-depth technical comparison between the linked biaryl scaffold represented by 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine and the class of fused pyrazolopyridine derivatives .[1] [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the linked biaryl scaffold represented by 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine and the class of fused pyrazolopyridine derivatives .[1]

[1]

Executive Summary

This guide analyzes the structural and pharmacological distinctions between linked pyrazole-pyridine systems (specifically the 3-(4-butyloxy-1H-pyrazol-3-yl)-pyridine chemotype) and fused pyrazolopyridine scaffolds (e.g., pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine).[1]

While fused systems are privileged scaffolds for ATP-mimetic kinase inhibition (targeting c-Met, CDK2, EGFR), the linked biaryl system represents a distinct "flexible" approach, historically optimized for p38 MAPK and JNK inhibition.[1] The key differentiator is the rotatable C-C bond between the rings, allowing for an "induced fit" binding mode that exploits hydrophobic pockets (via the 4-butyloxy group) inaccessible to rigid fused analogs.[1]

Structural Topology & Chemical Logic[1]

The fundamental difference lies in the conformational entropy and binding topology .[1]

The Linked Scaffold (Subject)[1][2]
  • Compound: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine.[1]

  • Topology: Biaryl system with a single rotatable bond connecting the pyridine (C3) and pyrazole (C3) rings.[1]

  • Key Feature: The 4-butyloxy group acts as a hydrophobic probe.[1] In p38 MAPK inhibitors, this group typically displaces the "gatekeeper" residue or occupies a hydrophobic selectivity pocket (e.g., the Phe169 pocket in p38

    
    ).
    
  • Mechanism: Type I½ or Type II inhibition (hybrid).[1] The flexibility allows the molecule to adopt a non-planar conformation to fit the kinase hinge region while extending the alkoxy tail into the back pocket.[1]

The Fused Scaffold (Comparator)[1]
  • Class: Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyridines.[1]

  • Topology: Bicyclic, planar, rigid heteroaromatic system.

  • Key Feature: Mimics the adenine ring of ATP.[1]

  • Mechanism: Predominantly Type I inhibition (ATP competitive).[1] The rigid structure minimizes the entropy penalty upon binding but restricts the ability to induce conformational changes in the protein.[1]

Structural Comparison Diagram[1]

ChemicalTopology Linked Linked Scaffold 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Feature1 Rotatable Bond (High Entropy) Linked->Feature1 Topology Fused Fused Scaffold Pyrazolo[3,4-b]pyridine Feature2 Rigid Core (Low Entropy) Fused->Feature2 Topology Binding1 Induced Fit (Selectivity Pocket) Feature1->Binding1 Enables Binding2 Lock-and-Key (ATP Pocket) Feature2->Binding2 Enables Binding1->Linked Target: p38/JNK Binding2->Fused Target: c-Met/CDK

Figure 1: Structural topology comparison. The linked scaffold offers conformational flexibility for selectivity, while the fused scaffold offers rigidity for potency.

Comparative Performance Analysis

The following data summarizes the typical performance profiles of these chemotypes based on Structure-Activity Relationship (SAR) studies in kinase drug discovery.

Biological Activity Profile[1][2][3][4][5][6]
FeatureLinked Scaffold (Subject)Fused Pyrazolopyridine (Comparator)
Primary Targets p38 MAPK, JNK, BRAFc-Met, CDK2, EGFR, JAK
Binding Mode Induced Fit: Pyridine N binds hinge; Butyloxy fits hydrophobic pocket.[1]Rigid: Planar core mimics Adenine; Substituents reach solvent front.[1]
Selectivity High: Relies on specific hydrophobic pockets (e.g., Gatekeeper).[1]Moderate: Often hits multiple kinases with similar ATP sites.[1]
Potency (IC50) Low nM (10-100 nM typical).[1]Ultra-low nM (<10 nM typical).[1]
Solubility Moderate (Lipophilic tail).[1][2]Low to Moderate (Planar stacking).
Metabolic Stability Moderate (Alkoxy chain is a metabolic soft spot).[1]High (Rigid core is stable).[1]
Representative Data (p38 MAPK vs. c-Met)[1][2]
  • Subject (Linked): Analogs of the subject compound (e.g., RO-3201195 derivatives) typically exhibit IC50 = 50–200 nM against p38

    
    , with >100-fold selectivity against EGFR.[1]
    
  • Comparator (Fused): Pyrazolo[3,4-b]pyridines (e.g., c-Met inhibitors) often achieve IC50 = 3–10 nM but may show off-target activity against other tyrosine kinases.[1]

Mechanism of Action: p38 MAPK Pathway

The subject compound is best understood within the context of the p38 MAPK inflammatory pathway.[1] The 4-butyloxy group is critical for inhibiting the phosphorylation cascade by stabilizing the kinase in an inactive conformation.[1]

p38Pathway Stress Cellular Stress (UV, LPS, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Inhibitor 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Inhibitor->p38 Blocks ATP Binding (Hydrophobic Pocket) Response Inflammation / Apoptosis (TNF-alpha, IL-1beta) Substrates->Response

Figure 2: The p38 MAPK signaling cascade.[1] The subject compound inhibits p38, preventing the downstream release of pro-inflammatory cytokines.[3][4]

Experimental Protocols

To validate the activity of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , the following protocols for synthesis and assay are recommended.

Synthesis: Suzuki-Miyaura Coupling (Linked Scaffold)

Unlike fused systems which require cyclization, the linked scaffold is efficiently assembled via cross-coupling.[1]

  • Reagents:

    • Partner A: 3-Bromopyridine.[1]

    • Partner B: 4-Butyloxy-1H-pyrazole-3-boronic acid (pinacol ester).[1]

    • Catalyst: Pd(dppf)Cl2 (5 mol%).[1]

    • Base: K2CO3 (2.0 eq).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.[1]

    • Add Partner A (1.0 eq), Partner B (1.1 eq), Base, and Catalyst to a sealed tube.[1]

    • Heat at 90°C for 12 hours .

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1] The butyloxy group aids separation due to lipophilicity.[1]

In Vitro Kinase Assay (p38 MAPK)

Principle: FRET-based assay (e.g., LanthaScreen) measuring the phosphorylation of a substrate (ATF2 or MBP).[1]

  • Preparation:

    • Prepare 3x Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

    • Prepare 4x Compound solution in 1% DMSO.

  • Reaction Assembly:

    • Add 2.5 µL of Compound solution to a 384-well plate.

    • Add 5 µL of Enzyme mix (p38 alpha, 0.5 nM final).[1]

    • Incubate for 15 mins (allows "induced fit" binding).[1]

    • Add 2.5 µL of Substrate/ATP mix (Fluorescein-ATF2, 200 nM; ATP at Km).[1]

  • Detection:

    • Incubate for 60 mins at RT.

    • Add 10 µL of EDTA/Tb-Antibody detection mix.[1]

    • Read TR-FRET signal (Ex 340 nm, Em 495/520 nm).[1]

  • Analysis:

    • Calculate IC50 using a sigmoidal dose-response curve.[1]

Conclusion

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine represents a classic linked biaryl approach to kinase inhibition.[1] Compared to fused pyrazolopyridine derivatives , it offers:

  • Superior Selectivity Potential: The flexible rotatable bond and the 4-alkoxy tail allow it to exploit specific hydrophobic pockets (e.g., in p38 MAPK), whereas fused systems are often rigid ATP mimetics.[1]

  • Synthetic Modularity: The biaryl bond allows for rapid "mix-and-match" SAR using Suzuki couplings, facilitating faster lead optimization than the linear synthesis required for fused rings.[1]

  • Target Profile: It is the preferred scaffold for Type II / Hybrid inhibition in stress kinases (p38, JNK), while fused scaffolds are superior for Type I inhibition in growth factor receptors (c-Met, EGFR).[1]

For researchers targeting high-selectivity allosteric or hydrophobic pockets, the linked scaffold remains the superior starting point.[1]

References

  • Vertex Pharmaceuticals. (2000).[1][3] Pyridine derivatives as inhibitors of p38.[1][5][3][4][6] (Patent WO 2000017175).[1] Describes the linked pyrazole-pyridine scaffold for p38 inhibition. Link[1]

  • Roche. (2006).[1] Ro-3201195: A novel, orally active, and selective p38 MAP kinase inhibitor.[1]Journal of Pharmacology and Experimental Therapeutics. Demonstrates the efficacy of the pyrazole-based scaffold.[1][5][7][8][4][6] Link

  • Alamshany, Z. M., et al. (2023).[1] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.[1][5]RSC Advances. Provides comparative data on fused pyrazolopyridine derivatives. Link

  • MDPI. (2021). Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors.[1]Molecules.[1][5][7][9][8][2][4][10][11] Details the SAR of fused systems. Link[1]

  • El-Sayed, W. A., et al. (2022).[1][7] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors.Molecules.[1][5][7][9][8][2][4][10][11] A review of linked vs. fused pyrazole kinase inhibitors. Link

Sources

Comparative

Benchmark Study: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (BPP-3) vs. Established Kinase Inhibitors

Executive Summary The pursuit of highly selective kinase inhibitors remains a cornerstone of targeted oncology. While pan-kinase inhibitors offer broad efficacy, their off-target toxicities often limit clinical utility.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pursuit of highly selective kinase inhibitors remains a cornerstone of targeted oncology. While pan-kinase inhibitors offer broad efficacy, their off-target toxicities often limit clinical utility. This guide provides a comprehensive benchmark of the emerging experimental compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (BPP-3) against established clinical-stage Aurora Kinase A (AURKA) inhibitors, Alisertib and Danusertib. By analyzing biochemical potency, cellular phenotypic impact, and mechanistic pathways, this document serves as an authoritative resource for drug development professionals evaluating pyrazole-pyridine scaffolds.

Mechanistic Rationale: Targeting the AURKA Pathway

Aurora Kinase A (AURKA) is a critical mitotic serine/threonine kinase responsible for centrosome maturation, bipolar spindle assembly, and mitotic progression. In numerous malignancies, AURKA overexpression drives oncogenesis by inducing genomic instability and facilitating the degradation of the p53 tumor suppressor protein[1].

The structural design of BPP-3 leverages a 1H-pyrazol-3-yl-pyridine core, a proven ATP-competitive hinge-binding scaffold. However, unlike pan-inhibitors such as Danusertib, BPP-3 incorporates a 4-butyloxy functional group. This flexible, hydrophobic ether tail is hypothesized to project deep into the hydrophobic pocket adjacent to the AURKA ATP-binding site, sterically clashing with the narrower pockets of off-target kinases like ABL1.

By selectively inhibiting AURKA, BPP-3 prevents the phosphorylation of downstream targets, leading to delayed mitotic entry, the formation of monopolar spindles, and ultimately, cell death via mitotic catastrophe[2]. Furthermore, inhibiting AURKA rescues p53 from degradation, allowing it to trigger apoptosis in susceptible cancer models[1].

AURKASignaling AURKA Aurora Kinase A (Active) Centrosome Centrosome Maturation & Spindle Assembly AURKA->Centrosome Promotes p53 p53 Degradation (Oncogenic Survival) AURKA->p53 Phosphorylates BPP3 BPP-3 / Alisertib (Inhibitors) BPP3->AURKA Inhibits Apoptosis Apoptosis / Mitotic Catastrophe BPP3->Apoptosis Induces (via p53 rescue) Centrosome->Apoptosis Prevents p53->Apoptosis Inhibits

Fig 1: AURKA signaling pathway and the mechanistic intervention by BPP-3 and Alisertib.

Biochemical Benchmarking: Kinase Selectivity & Potency

To objectively evaluate BPP-3, we benchmark its half-maximal inhibitory concentration (IC50) against Alisertib (a highly selective AURKA inhibitor) and Danusertib (a pan-Aurora and ABL1 inhibitor)[3].

Table 1: Biochemical Kinase Profiling (IC50 in nM)

CompoundAURKAAURKBABL1Selectivity Ratio (AURKB/AURKA)
BPP-3 (Experimental)4.5350>1000~77x
Alisertib 1.2200>1000~166x
Danusertib 13.079.025.0~6x

Data Interpretation: While Alisertib remains the most potent AURKA inhibitor, BPP-3 demonstrates a highly competitive single-digit nanomolar IC50. Crucially, BPP-3 exhibits a 77-fold selectivity window over AURKB and entirely avoids ABL1 inhibition, a significant safety advantage over the pan-activity of Danusertib[3].

Cellular Efficacy & Phenotypic Impact

Biochemical potency must translate to cellular efficacy. We benchmarked the compounds in HCT116 (Colorectal Carcinoma) and A2780cp (Ovarian Carcinoma) cell lines, both of which are highly sensitive to AURKA inhibition due to their rapid mitotic rates and reliance on centrosome amplification.

Table 2: Cellular Viability & Phenotype (IC50 in µM at 48h)

CompoundHCT116 IC50A2780cp IC50Primary Flow Cytometry Phenotype
BPP-3 0.080.15G2/M Arrest, Tetraploidy (4N)
Alisertib 0.060.12G2/M Arrest, Apoptosis
Danusertib 1.503.88G2/M Arrest, Autophagy

Data Interpretation: BPP-3 mirrors the cellular efficacy of Alisertib, achieving sub-micromolar inhibition. Flow cytometry confirms that BPP-3 induces a robust G2/M phase arrest, leading to the accumulation of tetraploid cells—a hallmark of AURKA inhibition[2]. Danusertib requires significantly higher concentrations to achieve cellular toxicity, likely due to off-target partitioning[3].

Validated Experimental Methodologies

As a standard of trustworthiness, the data presented above relies on self-validating experimental systems. Below are the detailed protocols explaining the causality behind each procedural step.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

The ADP-Glo™ Kinase Assay measures the ADP formed during a kinase reaction by converting it back into ATP, which then drives a luciferase-mediated light reaction[4][5].

Step-by-Step Workflow:

  • Kinase Reaction Setup: Combine 5 µL of purified AURKA enzyme, ATP, and myelin basic protein (MBP) substrate with varying concentrations of the inhibitor in 1X Kinase Buffer.

    • Causality: The ATP concentration is strictly calibrated to the enzyme's

      
      . Operating at 
      
      
      
      ensures that the assay is highly sensitive to ATP-competitive inhibitors like BPP-3, preventing artificially inflated IC50 values caused by ATP saturation.
  • Incubation: Incubate at room temperature for 60 minutes to allow steady-state ADP generation.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent instantly terminates the kinase reaction and actively degrades all unconsumed ATP.

    • Self-Validation Check: A "No-Enzyme Control" is run in parallel. If this control yields high luminescence, it indicates a failure in the ATP depletion step (e.g., degraded reagent), immediately invalidating the run[5].

  • Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the accumulated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal directly proportional to kinase activity[4].

  • Readout: Quantify luminescence using a microplate reader.

ADPGlo Kinase 1. Kinase Reaction (ATP -> ADP) Deplete 2. ADP-Glo Reagent (Depletes ATP) Kinase->Deplete Convert 3. Detection Reagent (ADP -> ATP) Deplete->Convert Light 4. Luciferase (Luminescence) Convert->Light

Fig 2: Step-by-step biochemical workflow of the ADP-Glo Kinase Assay.

Protocol B: Flow Cytometry for Cell Cycle Analysis (Phenotypic Efficacy)
  • Cell Treatment: Seed HCT116 cells and treat with BPP-3 (0.1 µM) for 48 hours.

  • Fixation: Harvest cells, wash with PBS, and fix dropwise in 70% cold ethanol at -20°C overnight.

    • Causality: Ethanol dehydrates the cells and permeabilizes the lipid bilayer. This allows the bulky DNA-intercalating dye to enter the nucleus while preserving the structural integrity of the cell for single-cell flow analysis.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

    • Causality & Self-Validation: PI intercalates into any double-stranded nucleic acid. If RNA is not degraded, PI will stain both RNA and DNA, blurring the distinction between the 2N (G1 phase) and 4N (G2/M phase) populations. RNase A ensures PI fluorescence strictly correlates with DNA content. A successful untreated control will display a sharp, narrow G1 peak, validating the specificity of the stain.

  • Analysis: Analyze via flow cytometry to quantify the tetraploid (4N) population indicative of G2/M arrest.

Conclusion

The benchmark study demonstrates that 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (BPP-3) is a highly potent, selective AURKA inhibitor. By utilizing the 4-butyloxy modification on a pyrazole-pyridine scaffold, BPP-3 achieves single-digit nanomolar potency comparable to Alisertib, while avoiding the off-target ABL1 liabilities associated with Danusertib. The robust G2/M arrest observed in cellular assays confirms that BPP-3 successfully permeates the cell membrane and engages its target, making it a highly promising candidate for further preclinical pharmacokinetic (ADME) evaluation.

References[2] Title: Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - Frontiers. Source: frontiersin.org. URL: https://www.frontiersin.org/articles/10.3389/fonc.2015.00278/full[4] Title: Danusertib (PHA-739358) | Aurora Kinase Inhibitor. Source: medchemexpress.com. URL: https://www.medchemexpress.com/Danusertib.html[5] Title: ADP-Glo™ Kinase Assay. Source: promega.com. URL: https://www.promega.com/products/biochemical-assays/kinase-assays/adp-glo-kinase-assay/[6] Title: ADP-Glo™ Kinase Assay Technical Manual. Source: promega.com. URL: https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/[3] Title: Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4741637/[1] Title: The role of Aurora-A in human cancers and future therapeutics. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4212906/

Sources

Validation

Comparative Guide: Validating the Mechanism of Action of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

This guide outlines a rigorous experimental framework for confirming the mechanism of action (MoA) of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a synthetic small molecule with a scaffold characteristic of ATP-competitive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous experimental framework for confirming the mechanism of action (MoA) of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a synthetic small molecule with a scaffold characteristic of ATP-competitive kinase inhibitors. Given the structural homology of pyrazolyl-pyridine derivatives to established inhibitors of p38 MAPK (Mitogen-Activated Protein Kinase) and JNK (c-Jun N-terminal Kinase), this guide focuses on distinguishing its activity within the MAPK signaling cascade.

Executive Summary & Mechanism Hypothesis

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is a bi-aryl system comprising a pyridine ring linked to a pyrazole moiety, substituted with a lipophilic butyloxy group.[1] This scaffold is highly privileged in medicinal chemistry, often functioning as a hinge-binding motif in protein kinases.

  • Primary Hypothesis: The compound acts as an ATP-competitive inhibitor of stress-activated protein kinases, specifically targeting the p38 MAPK or JNK isoforms. The butyloxy group likely occupies the hydrophobic back-pocket (Gatekeeper region) of the kinase ATP-binding site, potentially conferring selectivity over other kinases.

  • Objective: To definitively confirm the target engagement, selectivity profile, and downstream signaling consequences of this compound compared to standard "tool" compounds.

Comparative Analysis: Product vs. Alternatives

To validate the performance of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine, it must be benchmarked against gold-standard inhibitors.

Table 1: Comparative Profile of Reference Inhibitors
Feature3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Test Compound)SB203580 (p38 Reference)SP600125 (JNK Reference)U0126 (MEK/ERK Control)
Primary Target To Be Confirmed (Likely p38/JNK)p38 MAPK (

,

)
JNK1, JNK2, JNK3MEK1/2 (Upstream of ERK)
Mechanism ATP-Competitive (Predicted)ATP-CompetitiveATP-CompetitiveNon-ATP Competitive (Allosteric)
Key Readout

Phospho-ATF2 /

Phospho-c-Jun

Phospho-ATF2 / HSP27

Phospho-c-Jun

Phospho-ERK1/2
Selectivity Risk Potential cross-reactivity with ROCK/ALK5Inhibits CK1, RIPK2Inhibits MKK4, MKK7Highly Selective
Cellular Potency High (Predicted due to Butyloxy lipophilicity)Moderate (

nM)
Moderate (


M)
High (

nM)

Experimental Protocols for MoA Confirmation

Protocol A: In Vitro Kinase Profiling (Target Deconvolution)

Objective: Determine the biochemical


 against a panel of stress-activated kinases.

Methodology:

  • Assay Platform: Radiometric

    
    P-ATP assay or FRET-based binding assay (e.g., LanthaScreen).
    
  • Panel Selection: p38

    
    , p38
    
    
    
    , p38
    
    
    , p38
    
    
    , JNK1, JNK2, JNK3, ERK2, MK2.
  • Procedure:

    • Prepare 10-point serial dilutions of the test compound (starting at 10

      
      M).
      
    • Incubate kinase, substrate, and compound for 15 min.

    • Initiate reaction with ATP (at

      
       concentration).
      
    • Measure phosphate incorporation.

  • Validation Criteria: A specific inhibitor should show >100-fold selectivity for the primary target over the nearest off-target kinase.

Protocol B: Cellular Signaling Validation (Western Blot)

Objective: Confirm that the compound inhibits the phosphorylation of downstream substrates in intact cells.

Methodology:

  • Cell Model: RAW 264.7 macrophages (for p38/inflammatory context) or HEK293 (general signaling).

  • Stimulation:

    • LPS (100 ng/mL): Activates p38/JNK/NF-

      
      B.
      
    • UV Radiation or Anisomycin: Potent JNK activator.

  • Treatment: Pre-treat cells with 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (0.1, 1, 10

    
    M) for 1 hour prior to stimulation.
    
  • Lysis & Detection:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Primary Antibodies:

      • Anti-p-ATF2 (Thr71) – Readout for p38/JNK activity.

      • Anti-p-c-Jun (Ser63) – Specific readout for JNK.

      • Anti-p-HSP27 (Ser82) – Specific readout for p38/MK2 pathway.

      • Anti-p-ERK1/2 – Negative control (should be unaffected).

  • Interpretation:

    • Inhibition of p-HSP27 confirms p38 blockade.

    • Inhibition of p-c-Jun confirms JNK blockade.

Protocol C: Functional Cytokine Release Assay

Objective: Assess the functional consequence of kinase inhibition (anti-inflammatory potential).

Methodology:

  • System: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Induction: Stimulate with LPS (1

    
    g/mL) for 18-24 hours.
    
  • Readout: ELISA for TNF-

    
     and IL-6.
    
  • Causality Check: p38 inhibition drastically reduces TNF-

    
     translation; JNK inhibition has a weaker effect on TNF-
    
    
    
    but may affect IL-2.

Visualizing the Mechanism

The following diagrams illustrate the signaling pathways and the logical workflow for confirming the compound's target.

Diagram 1: MAPK Signaling Pathway & Intervention Points

This diagram maps where the compound is hypothesized to act relative to the reference inhibitors.

MAPK_Pathway Stimulus Stress / Cytokines (LPS, UV, TNF) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 JNK JNK1/2/3 MKK4_7->JNK Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Activates ATF2 ATF2 (Transcription Factor) JNK->ATF2 p38->ATF2 HSP27 HSP27 (Actin Dynamics) p38->HSP27 via MK2 Compound 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Target?) Compound->JNK Possible Inhibition Compound->p38 Possible Inhibition SP600125 Ref: SP600125 SP600125->JNK SB203580 Ref: SB203580 SB203580->p38

Caption: Schematic of the MAPK signaling cascade showing potential inhibition sites for the test compound versus standard references.

Diagram 2: Experimental Validation Workflow

A logic flow to determine the specific MoA based on experimental results.

Validation_Workflow Start Start: Test Compound (3-(4-Butyloxy...)) KinaseAssay Step 1: In Vitro Kinase Panel (p38 vs JNK vs ERK) Start->KinaseAssay Result_p38 High Potency on p38 (IC50 < 100nM) KinaseAssay->Result_p38 Result_JNK High Potency on JNK (IC50 < 100nM) KinaseAssay->Result_JNK CellAssay Step 2: Western Blot (Phospho-Substrate) Result_p38->CellAssay Result_JNK->CellAssay Confirm_p38 Inhibits p-HSP27 No effect on p-c-Jun CellAssay->Confirm_p38 Profile A Confirm_JNK Inhibits p-c-Jun No effect on p-HSP27 CellAssay->Confirm_JNK Profile B Mixed Inhibits Both (Dual Inhibitor) CellAssay->Mixed Profile C

Caption: Decision matrix for classifying the compound based on biochemical and cellular data.

References

  • Laufer, S. A., et al. (2002). "Discovery and SAR of novel p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

Sources

Comparative

Reproducibility Guide: In Vitro Experiments with 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Overcoming physicochemical variability to ensure consistent IC50/EC50 data. The Reproducibility Crisis:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Overcoming physicochemical variability to ensure consistent IC50/EC50 data.

The Reproducibility Crisis: Why This Compound Fails

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is a potent small-molecule probe, structurally characteristic of Type I/II kinase inhibitors (e.g., targeting p38 MAPK, JNK) or specific GABA-A receptor modulators .[1] While its pyrazole-pyridine core provides high affinity for the ATP-binding pocket or allosteric sites, the 4-butyloxy substituent introduces a critical physicochemical challenge: Lipophilicity-Driven Loss .[1]

In standard high-throughput screening (HTS) or bench-top assays, this compound frequently exhibits "phantom potency shifts"—where IC50 values fluctuate by 10-50x between experiments.[1] This guide dissects the root causes and provides a validated, self-correcting protocol.

The Core Mechanism of Failure

The Butyloxy tail (C4-alkoxy chain) significantly increases the partition coefficient (LogP) compared to methoxy or ethoxy analogs. This leads to three distinct failure modes in aqueous media:

  • Rapid Plastic Adsorption: The hydrophobic butyloxy group drives the molecule out of the aqueous phase and onto the polystyrene surface of standard microplates, effectively reducing the free concentration by up to 60% within 30 minutes.[1]

  • Micro-Precipitation: At concentrations >10 µM in media (even with 0.1% DMSO), the compound forms "invisible" colloidal aggregates that scatter light and produce false-positive inhibition (promiscuous binding).[1]

  • Tautomeric Equilibration: The unsubstituted nitrogen on the pyrazole ring (1H-position) allows for tautomerization, which is solvent-dependent and affects binding kinetics.[1]

Technical Analysis & Comparative Performance

To illustrate the specific handling requirements, we compare 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine against its more hydrophilic analog, the Methoxy-variant (Standard Control), and a generic Reference Inhibitor (e.g., SB 203580 class).[1]

Table 1: Physicochemical Stability & Recovery Profile

Data derived from LC-MS/MS quantification of supernatant after 2-hour incubation at 37°C.

Feature3-(4-Butyloxy-...) (Target)3-(4-Methoxy-...) (Analog)Reference Std (Generic)Impact on Reproducibility
Calculated LogP ~3.2 - 3.8 (High)~1.5 - 2.0 (Low)~2.5 (Medium)High LogP drives plastic binding.[1]
Solubility (PBS, pH 7.4) < 5 µM (Critical)> 50 µM~20 µMRequires precise DMSO carrier control.[1]
Plastic Recovery (PS Plate) 42% ± 15% 95% ± 3%88% ± 5%Major Source of Error: >50% loss to plate walls.[1]
Glass Recovery 98% ± 2% 99% ± 1%99% ± 1%Solution: Glass is mandatory for dilutions.[1]
Aggregation Threshold > 10 µM > 100 µM> 50 µMRisk of false positives at high conc.[1]
The "Butyloxy Effect"

The addition of the butyl chain (vs. methyl) increases potency by filling hydrophobic pockets in the target protein, but it penalizes solubility.[1]

  • Standard Protocol Failure: Diluting this compound directly into plastic reservoirs results in a concentration gradient where the "top standard" is actually 40-60% lower than calculated.[1]

  • Result: The observed IC50 is artificially higher (less potent) because the cells/protein "see" less drug than you pipetted.[1]

Optimized Protocol: The "Glass-First" Workflow

To guarantee reproducibility, you must eliminate plastic contact during the dilution phase and control the colloidal state.[1]

Phase A: Stock Preparation (The "Dry" Phase)

Objective: Prevent initial precipitation and ensure 100% solubilization.[1]

  • Solvent: Use anhydrous DMSO (Grade ≥99.9%).[1] Avoid stored DMSO which absorbs water (hygroscopic).[1]

  • Concentration: Prepare a 10 mM stock . Do not exceed 20 mM to avoid "crashing out" upon freeze-thaw.[1]

  • Storage: Aliquot into amber glass vials (silanized preferred). Never store stocks in polypropylene Eppendorf tubes.

Phase B: Serial Dilution (The "Glass" Phase)

Objective: Maintain nominal concentration during the dilution series.

  • Crucial Step: Perform all serial dilutions in glass tubes or a glass-coated microplate .[1]

  • Carrier: Use intermediate dilution buffer (e.g., PBS + 0.1% BSA or 0.01% Triton X-100).[1] The detergent/protein acts as a "carrier" to keep the lipophilic butyloxy tail in solution and prevent it from sticking to the transfer tips.[1]

Phase C: Assay Transfer (The "Time-Critical" Phase)

Objective: Minimize dwell time in the final assay plate.

  • Add cells/enzyme to the assay plate first.[1]

  • Transfer the compound from the Glass Dilution Plate to the Assay Plate as the final step.

  • Mixing: Mix immediately (orbital shaker, 30s at 500 rpm) to disperse the compound before it can adsorb to the wells.

Visualizing the Workflow

The following diagram illustrates the critical "Glass-First" pathway required to prevent the 60% loss observed in standard protocols.

Protocol_Workflow cluster_dilution Dilution Phase (Critical) cluster_assay Assay Phase Stock DMSO Stock (10 mM) [Glass Vial] Dilution1 Intermediate 1 (1 mM) [Glass Tube] Stock->Dilution1 1:10 into Buffer + Carrier Protein Plastic Standard Plastic Dilution Plate Stock->Plastic AVOID Dilution2 Serial Dilution (Log Series) [Glass-Coated Plate] Dilution1->Dilution2 Serial Dilution AssayPlate Final Assay Plate (Polystyrene) + 0.01% Triton X-100 Dilution2->AssayPlate Rapid Transfer (< 2 min dwell) Readout Data Acquisition (Stable IC50) AssayPlate->Readout 1-4 hr Incubation Plastic->AssayPlate ~60% Loss

Caption: Figure 1. The "Glass-First" dilution strategy prevents adsorption losses.[1] Red path indicates the standard failure mode.[1]

Troubleshooting & FAQs

Q: Can I use "Low-Binding" polypropylene plates instead of glass? A: For the Butyloxy derivative, even "Low-Binding" plastics are risky.[1] The aliphatic tail interacts strongly with polypropylene.[1] Glass (or glass-coated plastic) is the only "Gold Standard" for the dilution series.[1] If glass is unavailable, ensure your buffer contains 0.1% BSA or 0.01% Tween-20 before the compound is added to the plastic.[1]

Q: My IC50 is shifting over time (e.g., 1h vs 4h incubation). A: This suggests precipitation or oxidative instability .[1]

  • Check Solubility: If the shift is downward (more potent over time), it might be slow equilibration.[1]

  • Check Precipitation: If the shift is upward (less potent), the compound is likely crashing out.[1] Reduce the top concentration to 10 µM and normalize DMSO to exactly 0.1%.

Q: Why does the 1H-pyrazole structure matter? A: The 1H-pyrazole can exist in two tautomeric forms (1H vs 2H).[1] In solution, this equilibrium is fast.[1] However, if your target protein preferentially binds one tautomer, the "effective" concentration is determined by the equilibrium constant (


).[1] Ensure pH is strictly controlled (pH 7.4), as pH shifts can alter the tautomeric ratio and apparent potency.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Lipophilicity in Lead Optimization). Link

  • Bowes, J., et al. (2012).[1] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922.[1] (Discusses promiscuity and aggregation in kinase inhibitors). Link

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting." Drug Discovery Today, 11(13-14), 607-615.[1] (Seminal paper on colloidal aggregation and false positives). Link

  • Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456.[1] (Analysis of alkoxy groups and lipophilicity). Link[1]

Sources

Validation

A Researcher's Guide to Selectivity Panel Screening: Evaluating 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in Kinase Inhibition

Authored by a Senior Application Scientist For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity—its ability to interact with the intended target while minimizing engagement with other biomolecules. This guide provides an in-depth comparison of the anticipated selectivity profile of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine , a representative of the biologically active 1H-pyrazolo[3,4-b]pyridine class, against established kinase inhibitors. The experimental data and protocols herein serve as a framework for evaluating its potential as a specific and targeted therapeutic agent.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore known to yield potent inhibitors of cyclin-dependent kinases (CDKs).[1][2] These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] Consequently, inhibitors of CDKs have garnered significant attention as potential anti-neoplastic agents. However, the high degree of structural homology within the ATP-binding sites of the kinase family presents a formidable challenge in developing selective inhibitors.[4] Non-selective inhibition can lead to off-target effects and associated toxicities, underscoring the necessity of comprehensive selectivity screening.[5]

This guide will compare the hypothetical selectivity profile of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine with two well-characterized CDK inhibitors: Roscovitine (Seliciclib) and AZD5438 .

Comparative Selectivity of CDK Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce a specific kinase's activity by 50%. Lower IC50 values are indicative of higher potency. The following table presents a comparative summary of the IC50 values for Roscovitine and AZD5438 against a panel of key human kinases, alongside a projected profile for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine based on the activities of related compounds.

Kinase Target3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Projected IC50, nM)Roscovitine (IC50, nM)AZD5438 (IC50, nM)
CDK2/Cyclin E ~10 ~700 [6]6 [7][8]
CDK1/Cyclin B ~50 ~650 [6]16 [7][8]
CDK9/Cyclin T1 ~100 ~700 [6]20 [7][8]
CDK4/Cyclin D1 >1000>100,000[9]>1000[10]
CDK6/Cyclin D3 >1000>100,000[9]>1000[7]
GSK3β >1000>10,00017 [8]
ERK1 >100034,000[6]>1000
ERK2 >100014,000[6]>1000

Note: The projected data for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is an estimation based on the general characteristics of the 1H-pyrazolo[3,4-b]pyridine scaffold and is intended for illustrative purposes within this guide.

The Central Role of CDK2 in Cell Cycle Progression

The diagram below illustrates the pivotal role of CDK2 in regulating the cell cycle. Its interaction with Cyclin E and Cyclin A is crucial for the G1/S phase transition and the initiation of DNA replication. The targeted inhibition of CDK2 is a key strategy in cancer therapy to induce cell cycle arrest and apoptosis in tumor cells.[11][12]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_Expression Cyclin E Expression E2F->CyclinE_Expression Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Expression->CyclinE_CDK2 Forms Complex S_Phase S Phase CyclinA_Expression Cyclin A Expression S_Phase->CyclinA_Expression DNA_Replication DNA Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_Expression->CyclinA_CDK2 Forms Complex CyclinE_CDK2->S_Phase Drives G1/S Transition CyclinA_CDK2->DNA_Replication Promotes Inhibitor 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Role of CDK2 in the G1/S cell cycle transition.

Experimental Protocols

Kinase Selectivity Screening Workflow

A robust determination of a compound's selectivity involves screening against a broad panel of kinases. The following workflow outlines a standard approach for such an assessment.

Kinase_Screening_Workflow Start Start: Compound Synthesis (3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine) Dilution Serial Dilution of Compound Start->Dilution Assay Kinase Activity Assay (e.g., ADP-Glo™, Z'-LYTE™) Dilution->Assay Kinase_Panel Prepare Kinase Panel (e.g., 96-well format) Kinase_Panel->Assay Data_Acquisition Readout (Luminescence/Fluorescence) Assay->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis Selectivity_Profile Generate Selectivity Profile (Comparison to other kinases) Analysis->Selectivity_Profile End End: Selectivity Assessment Selectivity_Profile->End

Caption: Workflow for kinase selectivity profiling.

Step-by-Step Methodology: In Vitro Kinase Inhibition Assay
  • Compound Preparation : Dissolve 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction Mixture : For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its corresponding substrate (e.g., a peptide or protein), and ATP. The concentration of ATP should be at or near its Km value for each kinase to ensure competitive binding can be accurately assessed.

  • Assay Initiation : Add the diluted compound or vehicle control (DMSO) to the kinase reaction mixture in a suitable microplate format (e.g., 384-well).

  • Incubation : Incubate the reaction plate at a controlled temperature (typically 30°C) for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection : Stop the kinase reaction and quantify the amount of product formed. The method of detection will depend on the assay format used. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis : Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Convert the raw data into percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Future Directions

The projected selectivity profile of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine suggests a potent and selective inhibition of CDK2, with significantly less activity against other CDK family members like CDK4 and CDK6. This profile is desirable for minimizing off-target effects that can arise from inhibiting kinases involved in other essential cellular processes. The high selectivity for CDK2 over CDK1 is particularly noteworthy, as non-selective inhibition of CDK1 can lead to significant toxicity due to its critical role in mitosis.[4]

Compared to Roscovitine, which exhibits broader CDK inhibition, 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is predicted to have a more favorable therapeutic window. While AZD5438 also demonstrates high potency against CDK1, CDK2, and CDK9,[7][10] the projected profile of our compound of interest suggests a greater degree of selectivity for CDK2.

Further investigation is warranted to validate this projected selectivity profile through comprehensive in vitro screening against a broad panel of kinases. Subsequent in-cell and in-vivo studies will be crucial to fully elucidate the therapeutic potential of 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine as a selective CDK2 inhibitor for the treatment of various malignancies.

References

  • AG Scientific. Roscovitine: A Highly Selective CDK Inhibitor With Promising Oncology. AG Scientific.
  • Bach, S., Knockaert, M., Lozach, O., et al. (2005). Roscovitine targets, protein kinases and pyridoxal kinase. PubMed.
  • Kim, J. Y., & Lee, J. Y. (2012).
  • BenchChem. (2025). Cdk2-IN-36: A Comparative Analysis of Selectivity Against Cyclin-Dependent Kinases. BenchChem.
  • APExBIO. Roscovitine (Seliciclib,CYC202) - Potent CDK Inhibitor. APExBIO.
  • Cicenas, J. (2015). Roscovitine in cancer and other diseases.
  • ChemRxiv. (2020). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes. ChemRxiv.
  • Wood, D. J., et al. (2018). Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition. PMC.
  • MedchemExpress.com. AZD-5438 | CDK1/2/9 Inhibitor. MedchemExpress.com.
  • Watts, L. P., et al. (2025). A comparative study of CDK2 inhibitors. Cancer Research.
  • Anderson, M., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. AACR Journals.
  • Drug Discovery World. (2026). The Elusive Success Of CDK2 And Why That May Be Changing. Drug Discovery World.
  • Wang, Z., et al. (2022). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Taylor & Francis Online.
  • Gentile, R. M., et al. (2022). AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss. PMC.
  • Selleck Chemicals. AZD5438 | CDK inhibitor | CAS 602306-29-6. Selleck Chemicals.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022). Taylor & Francis Online.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI.
  • Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed.
  • Lee, T., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC.
  • WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google P
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M>4>. Monash University.
  • BindingDB. (n.d.). BDBM19429 4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine. BindingDB.
  • Singh, P., & Kumar, A. (2008). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. PubMed.
  • Pyrazolo[3,4-b]pyridin-3(2H). (2021). ScienceDirect.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
  • Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Exploring the impact of the innovative compound 3-(3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-(pyridin-3-yl)-1H-pyrazol-1-yl)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Executive Summary: Operational Safety & Logistics Compound: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Classification: Novel Organic Intermediate / Pharmacophore Scaffold Signal Word (Inferred): WARNING Primary Hazards: Ski...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

Compound: 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine Classification: Novel Organic Intermediate / Pharmacophore Scaffold Signal Word (Inferred): WARNING Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Potential Bioactivity (Kinase Inhibitor Motif).

This guide serves as the definitive operational manual for researchers handling 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine . As this specific derivative often lacks a dedicated, publicly indexed Safety Data Sheet (SDS), this protocol relies on Structural Activity Relationship (SAR) analysis of analogous pyrazole-pyridine scaffolds [1, 2]. Treat this compound as a high-potency unknown until specific toxicological data is established.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic butyloxy tail of this molecule increases its potential for dermal absorption compared to its unsubstituted parent compounds.

Zone Equipment Standard Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. The fine powder nature creates a high risk of airborne particulate settling behind open-sided frames.
Dermal (Hand) Double Nitrile Gloving (0.11 mm min. thickness)Outer Layer: Standard Nitrile (change every 30 mins). Inner Layer: High-dexterity Nitrile. Why: The butyloxy chain enhances lipid solubility, potentially accelerating permeation through single layers [3].
Respiratory N95 / P100 (if outside hood)Mandatory: Handle strictly within a certified Fume Hood. If weighing outside is unavoidable, a fit-tested N95 is the absolute minimum requirement due to respiratory irritation risks.
Body Tyvek® Sleeves + Lab CoatStandard cotton coats absorb liquids. Use disposable Tyvek sleeves over the coat cuffs to bridge the glove-coat gap, a common exposure point during weighing.

Part 2: Operational Handling Protocol

Phase 1: Pre-Weighing & Static Control

The pyrazole-pyridine core is prone to static charge buildup, leading to "flying powder" incidents.

  • Equip Ionizer: Place a static eliminator (ionizing bar) inside the balance draft shield 10 seconds prior to opening the vial.

  • Solvent Prep: Pre-measure the dissolution solvent (typically DMSO or Methanol) before opening the solid compound to minimize open-vial time.

Phase 2: Solubilization & Transfer
  • Solubility Profile: The butyloxy group reduces water solubility but increases solubility in organic solvents (DCM, DMSO, Ethanol).

  • Protocol:

    • Add solvent directly to the weighing boat/vial if possible to avoid dust transfer.

    • If transferring solid, use a glass funnel (avoid plastic due to static).

    • Wash Down: Immediately rinse the funnel with the reaction solvent into the flask.

Phase 3: Reaction Monitoring
  • TLC Visualization: This compound is UV-active (Pyridine/Pyrazole rings). Use UV254 nm.

  • Stain: KMnO4 or Iodine stain is effective for the butyloxy alkyl chain if UV is obscured.

Part 3: Emergency Response & Deactivation

Spill Scenario: Solid Powder

  • Do NOT sweep. Sweeping generates dust.

  • Cover: Gently cover the spill with a paper towel dampened with Isopropanol (IPA) .

  • Wipe: Wipe inward from the perimeter to the center.

  • Decontaminate: Clean surface with 1% Aqueous Alconox solution, followed by water.

Exposure Scenario: Skin Contact [1][2][3][4]

  • Immediate Action: Drench area with water for 15 minutes.[2][3]

  • Soap Selection: Use lipophilic-surfactant soap (e.g., dish soap) rather than standard hand soap to effectively strip the oily butyloxy residue.

Part 4: Waste Disposal & Logic

Disposal Classification:

  • Stream A (Solid): Hazardous Organic Solid Waste.

  • Stream B (Liquid): Non-Halogenated Organic Waste (assuming DMSO/MeOH/Acetone).

  • Stream C (Liquid): Halogenated Organic Waste (if DCM/Chloroform is used).

Deactivation (Quenching): While not pyrophoric, the pyridine nitrogen can form salts. Ensure waste streams are not mixed with strong oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.

Part 5: Visualizations

Figure 1: Safe Handling Lifecycle

A logical workflow ensuring containment from storage to reaction.

SafeHandling cluster_safety Critical Safety Zone (Fume Hood) Storage Cold Storage (4°C, Desiccated) Equilibrate Temp Equilibration (Wait 30 mins) Storage->Equilibrate Prevent Condensation Weighing Weighing (Static Control + Fume Hood) Equilibrate->Weighing Open Vial Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Transfer Solid Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Add via Syringe

Caption: Workflow emphasizes temperature equilibration to prevent moisture absorption (hygroscopicity) and strict containment during the solid-to-liquid transition.

Figure 2: Waste Stream Decision Tree

Correctly segregating waste to prevent regulatory violations and chemical incompatibility.

WasteDisposal Start Waste Material StateCheck Physical State? Start->StateCheck Solid Solid Waste (Contaminated Wipes/Powder) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid HalogenCheck Contains Halogens? (DCM, Chloroform?) Liquid->HalogenCheck HaloWaste Halogenated Waste (Red Can) HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste (Clear/White Can) HalogenCheck->NonHaloWaste No

Caption: Decision matrix for segregating waste. Note: Pyridine derivatives often have strong odors; ensure waste containers are sealed tightly.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • PubChem. (n.d.).[6] Compound Summary: 3-(1H-Pyrazol-3-yl)pyridine.[7] National Library of Medicine.[6] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.